Methyl 4-bromo-2-methoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-bromo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGAGRPPDYAZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568654 | |
| Record name | Methyl 4-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139102-34-4 | |
| Record name | Methyl 4-bromo-2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139102-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-bromo-2-methoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-bromo-2-methoxybenzoate physical properties
An In-Depth Technical Guide to Methyl 4-bromo-2-methoxybenzoate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties of this compound. The information presented herein is curated to provide not only foundational data but also practical insights into its application and handling, ensuring both scientific integrity and operational excellence.
Compound Identification and Molecular Structure
This compound is a halogenated aromatic ester. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl ester on the benzene ring, makes it a versatile intermediate in organic synthesis. This trifunctional arrangement allows for selective chemical transformations, rendering it a valuable building block in the synthesis of complex molecules.
Table 1: Chemical Identity
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 139102-34-4 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [1][3] |
| Molecular Weight | 245.07 g/mol | [1][2] |
| IUPAC Name | This compound | [4][5][6] |
| Synonyms | 4-Bromo-2-methoxybenzoic acid methyl ester, Benzoic acid, 4-bromo-2-methoxy-, methyl ester | [1][5] |
| InChI | 1S/C9H9BrO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | [2][5] |
| SMILES | COC(=O)c1ccc(Br)cc1OC |[2] |
Physicochemical Properties
The physical properties of a compound are critical for designing experimental conditions, including reaction setups, purification methods, and storage protocols. This compound is a low-melting solid, a characteristic that influences its handling and dissolution in various solvents.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | White to light yellow or pale yellow, low-melting solid.[1][4][7] | |
| Melting Point | 33 °C (lit.) | [1][3] |
| Boiling Point | 100-108 °C at 0.01 mmHg (lit.) | [1][7] |
| Density | 1.462 ± 0.06 g/cm³ (Predicted) | [1][7] |
| Flash Point | >110 °C (>230 °F) - closed cup | [1] |
| Solubility | Soluble in Toluene.[1][7] |
| Refractive Index | 1.58 |[1][7] |
The low melting point indicates that this compound can be handled as a liquid with gentle warming, which can be advantageous for certain reaction setups. Its high boiling point, even under vacuum, suggests that it is not highly volatile, simplifying handling but requiring high temperatures for distillation.
Spectral Data for Structural Confirmation
Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound. The following data are characteristic of this compound.
Table 3: Spectroscopic Data
| Technique | Data Highlights |
|---|---|
| ¹H NMR | A 1H NMR spectrum in CD2Cl2 (400 MHz) shows signals at δ 3.84 (s, 3H), corresponding to one of the methoxy groups.[7] Other expected signals would include another singlet for the second methoxy group and distinct aromatic protons. |
| Mass Spec. | LC/MS analysis shows a molecular ion peak (MH+) at m/z 245.0.[7] |
| IR, Raman, ¹³C NMR | Full spectral data including IR, Raman, and ¹³C NMR are available from chemical suppliers and databases for detailed structural confirmation.[5][8] |
The presence of two distinct methoxy groups in the ¹H NMR spectrum, along with the characteristic splitting pattern of the aromatic protons, provides unambiguous confirmation of the substitution pattern on the benzene ring. The mass spectrum confirms the molecular weight and the presence of a single bromine atom due to the characteristic isotopic pattern.
Synthesis and Reactivity
This compound is typically synthesized from commercially available precursors. A common and efficient laboratory-scale synthesis involves the methylation of 4-bromo-2-hydroxybenzoic acid.
Typical Synthesis Protocol
This protocol is based on a general procedure for the methylation of a phenolic acid followed by esterification, or a direct double methylation of the starting acid.[7]
-
Dissolution : Dissolve 4-bromo-2-hydroxybenzoic acid in a suitable polar aprotic solvent like acetone.[7]
-
Addition of Base and Methylating Agent : Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl and carboxylic acid groups. Subsequently, add a methylating agent, like iodomethane.[7]
-
Reaction : Heat the mixture to reflux and allow it to react overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up : After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.[7]
-
Purification : Purify the crude product by column chromatography on silica gel, typically using a solvent system like ethyl acetate/hexane, to yield the pure this compound.[7]
Caption: General synthesis workflow for this compound.
Applications in Research and Development
The strategic placement of the bromo, methoxy, and methyl ester groups makes this compound a valuable intermediate in several fields.
-
Pharmaceutical Synthesis : It serves as a key building block for the synthesis of complex active pharmaceutical ingredients (APIs).[9][10] The bromine atom can be readily converted to other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester can be hydrolyzed or amidated.
-
Agrochemicals : The compound is used in the development of new herbicides and pesticides.[10]
-
Fine Chemicals and Material Science : Its reactivity makes it suitable for producing a range of fine chemicals and as a precursor for novel polymers and materials.[9][10]
Caption: Key application areas of this compound.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
Table 4: Hazard and Safety Information
| Category | Information | Reference |
|---|---|---|
| GHS Pictogram | GHS06 (Skull and Crossbones) | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowed. | [5] |
| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| Storage | Store sealed in a dry, well-ventilated place at room temperature. | [1][7] |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type P2 (EN 143) cartridges) are recommended. | |
Due to its acute oral toxicity, ingestion and inhalation must be strictly avoided. Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE.
References
- Methyl 4-bromo-2-methoxybenzo
- This compound: Synthesis, Applications, and Properties of a Key Organic Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzo
- This compound: Your Trusted Supplier for Advanced Organic Synthesis. [Link]
- This compound | C9H9BrO3 | CID 15128242 - PubChem. [Link]
- Thermophysical Properties of methyl 4-bromo-2-methoxybenzo
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyl 4-bromo-2-methoxybenzoate
As a key building block in modern synthetic chemistry, this compound offers a versatile scaffold for the construction of complex molecular architectures. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a methoxy group influencing electronic properties, and a methyl ester for further functionalization—makes it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and material science. This guide provides a comprehensive overview of its properties, synthesis, and applications, grounded in established scientific principles and methodologies.
Physicochemical and Structural Characteristics
This compound is a low-melting solid, appearing as a white to light yellow substance.[1] Its core structure is a benzene ring substituted with three functional groups that dictate its reactivity and utility. The molecular weight of this compound is 245.07 g/mol .[2][3]
Key Properties
A summary of the essential physicochemical properties of this compound is presented below. These values are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₃ | [2][4] |
| Molecular Weight | 245.07 g/mol | [2][3] |
| CAS Number | 139102-34-4 | [1][2] |
| Appearance | White to light yellow low-melting solid | [1][3] |
| Melting Point | 33 °C | [1][3] |
| Boiling Point | 100-108 °C at 0.01 mmHg | [1][3] |
| Solubility | Soluble in Toluene | [1][5] |
| IUPAC Name | This compound | [2][4] |
| SMILES | COC1=C(C=CC(=C1)Br)C(=O)OC | [2] |
| InChI Key | WPGAGRPPDYAZAD-UHFFFAOYSA-N | [2][3] |
Structural Analysis and Spectroscopic Data
The identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques. While detailed spectra are available from various suppliers and databases, a foundational understanding of the expected data is crucial for any researcher.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR spectroscopy would reveal distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons, with chemical shifts and coupling patterns confirming the substitution pattern.
-
¹³C NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine being significantly influenced), and the two distinct methoxy carbons.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically around 1720-1740 cm⁻¹. Other significant peaks would include C-O stretches for the ether and ester, and C-H stretches for the aromatic and methyl groups.
-
Mass Spectrometry (MS) : Mass spectrometry would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).
Synthesis and Reaction Pathways
The synthesis of this compound is typically achieved through straightforward and scalable reactions, making it a readily accessible intermediate.[7] The most common approach involves the esterification of 4-bromo-2-methoxybenzoic acid.
Workflow for Synthesis via Fischer Esterification
The following diagram illustrates a standard laboratory workflow for the synthesis of this compound from its corresponding carboxylic acid precursor.
Caption: A typical workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 4-bromo-2-methoxybenzoic acid. This method is a classic example of Fischer esterification, where an acid catalyst is used to promote the reaction between a carboxylic acid and an alcohol.
-
Reaction Setup : To a solution of 4-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reactant), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) at room temperature. The use of excess methanol drives the equilibrium towards the product side.
-
Reaction Execution : Heat the mixture to reflux and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction : After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst. Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate. The organic layers are combined.
-
Washing and Drying : Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude material by flash column chromatography on silica gel. An eluent system of hexane and ethyl acetate is typically effective for separating the non-polar product from any residual starting acid or byproducts.
-
Characterization : Confirm the identity and purity of the isolated product using NMR, IR, and MS analysis.
Applications in Drug Discovery and Organic Synthesis
This compound is a strategically important building block in the synthesis of pharmaceuticals and other fine chemicals.[7] Its functional groups provide a versatile handle for a variety of chemical transformations.
-
Cross-Coupling Reactions : The bromine atom at the 4-position is ideally suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery for building molecular complexity.
-
Ester Modification : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This flexibility is crucial for tuning the pharmacokinetic properties of a drug candidate.
-
Precursor to Complex Scaffolds : This compound serves as a key intermediate in the synthesis of a wide range of more complex molecules.[7] For instance, it can be a precursor in the synthesis of substituted benzophenones, biaryls, and other scaffolds prevalent in medicinal chemistry. The synthesis of its precursor, 4-bromo-2-methoxybenzaldehyde, is also of significant interest to the pharmaceutical industry.[8]
Logical Flow of Utility in Synthesis
The following diagram outlines the logical progression of how this compound is utilized in a typical synthetic campaign.
Caption: Synthetic utility of this compound in building complex molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification : According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[2]
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1][5]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, commercial availability, and straightforward synthesis make it an essential tool for researchers in drug development, material science, and agrochemical research. A thorough understanding of its properties, synthesis, and safe handling is paramount to leveraging its full potential in the laboratory.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound.
- PubChem. (n.d.). This compound.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Applications, and Properties of a Key Organic Intermediate.
- PubChem. (n.d.). Methyl 2-bromo-4-methoxybenzoate.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- Amerigo Scientific. (n.d.). This compound (98%).
- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
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An In-depth Technical Guide to Methyl 4-bromo-2-methoxybenzoate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in modern organic synthesis, methyl 4-bromo-2-methoxybenzoate presents a unique combination of functional groups that make it a versatile precursor for a wide range of complex molecules. Its strategic substitution pattern—a bromine atom amenable to cross-coupling reactions, an activating methoxy group, and an ester moiety for further derivatization—renders it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2] This guide, intended for the discerning researcher, provides a comprehensive overview of the structure, synthesis, spectroscopic properties, reactivity, and applications of this important chemical intermediate. The insights and protocols herein are curated to empower scientists in leveraging the full potential of this compound in their research and development endeavors.
Physicochemical and Structural Properties
This compound is a white to light yellow, low-melting solid at room temperature.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₃ | [4] |
| Molecular Weight | 245.07 g/mol | [3][4] |
| CAS Number | 139102-34-4 | [3][4] |
| IUPAC Name | This compound | [4] |
| Melting Point | 33 °C (lit.) | |
| Boiling Point | 100-108 °C at 0.01 mmHg (lit.) | |
| Appearance | White to light yellow low-melting solid | [3] |
| Solubility | Soluble in Toluene | [3] |
The structure of this compound is characterized by a benzene ring substituted with three key functional groups.
Caption: Chemical structure of this compound.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the esterification of 4-bromo-2-methoxybenzoic acid. This transformation is typically achieved through a Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol outlines the synthesis of this compound from 4-bromo-2-methoxybenzoic acid using methanol and sulfuric acid as the catalyst.
Materials:
-
4-bromo-2-methoxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methoxybenzoic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude this compound can be purified by column chromatography on silica gel.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
¹H NMR (predicted):
-
A singlet for the methyl ester protons (-COOCH₃) is expected around 3.8-3.9 ppm.
-
A singlet for the methoxy group protons (-OCH₃) is expected around 3.8-3.9 ppm.
-
The aromatic region will show three protons with distinct chemical shifts and coupling patterns due to the substitution.
¹³C NMR (predicted):
-
Signals for the two methyl carbons (ester and ether) are expected in the 50-60 ppm region.
-
The carbonyl carbon of the ester group will appear significantly downfield, typically in the 165-170 ppm range.
-
Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the bromo and methoxy substituents.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for this compound would be expected at m/z 244 and 246 in a roughly 1:1 ratio, which is characteristic of a compound containing one bromine atom.
Predicted Fragmentation Pattern:
A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃) to form an acylium ion.[5]
-
[M - OCH₃]⁺: This would result in a fragment at m/z 213/215.
-
[M - COOCH₃]⁺: Loss of the entire methoxycarbonyl group would lead to a fragment at m/z 185/187.
Reactivity and Synthetic Applications
The reactivity of this compound is governed by the interplay of its three functional groups. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy group and the electron-withdrawing ester group influence the reactivity of the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[2][6] this compound can be coupled with various boronic acids or their esters to introduce new aryl or vinyl groups at the 4-position.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the reaction mixture with stirring for a specified time, monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction allows for the synthesis of arylamines from aryl halides. This compound can be reacted with a variety of primary and secondary amines to introduce a nitrogen-containing substituent at the 4-position.
General Protocol for Buchwald-Hartwig Amination: [7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the amine (typically 1.2-1.5 equivalents), a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the mixture with stirring. Reaction progress is monitored by an appropriate analytical technique.
-
Work-up: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
Purification: The product is isolated after drying the organic phase, removing the solvent, and purifying by column chromatography.
Application in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of biologically active molecules, including anti-inflammatory and anti-cancer agents.[1] A notable example is its potential as a precursor in the synthesis of Omipalisib (GSK2126458), a potent inhibitor of PI3K and mTOR that has been investigated in clinical trials for the treatment of cancer.[9][10][11] The synthesis of such complex molecules often involves a Suzuki coupling reaction with a derivative of this compound.
Safety and Handling
This compound is classified as acutely toxic if swallowed.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules with applications in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for researchers aiming to utilize this compound to its full potential in their synthetic endeavors.
References
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A Guide to the Spectral Analysis of Methyl 4-bromo-2-methoxybenzoate
This technical guide provides a detailed analysis of the expected spectral data for methyl 4-bromo-2-methoxybenzoate (CAS No: 139102-34-4), a key intermediate in synthetic organic chemistry. While raw experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive interpretation. This guide is intended for researchers, scientists, and professionals in drug development who rely on spectral data for structural elucidation and quality control.
Introduction to this compound
This compound, with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol , is a substituted aromatic ester.[1] Its structure comprises a benzene ring with four substituents: a methyl ester group (-COOCH₃), a methoxy group (-OCH₃), a bromine atom (-Br), and a hydrogen atom. The precise arrangement of these groups is critical to the molecule's chemical properties and reactivity. Spectroscopic analysis is the cornerstone of verifying this structure. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[2] By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals, a detailed picture of the molecular structure can be assembled.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3]
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer, for instance, a Bruker AV-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[3]
-
¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (e.g., 0-200 ppm) is required.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) Range | Multiplicity | Integration | Assignment |
| 1 | 3.8 - 3.9 | Singlet | 3H | Ester methyl protons (-COOCH₃) |
| 2 | 3.8 - 3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |
| 3 | 7.1 - 7.2 | Doublet of doublets | 1H | Aromatic proton (H-5) |
| 4 | 7.2 - 7.3 | Doublet | 1H | Aromatic proton (H-3) |
| 5 | 7.6 - 7.7 | Doublet | 1H | Aromatic proton (H-6) |
Rationale for Predictions:
-
Methyl Protons: The two methyl groups (ester and methoxy) are not adjacent to any protons, so they will appear as sharp singlets. Their chemical shifts are in the typical range for such functional groups.[4]
-
Aromatic Protons: The three protons on the benzene ring are in different chemical environments due to the substituents.
-
H-6: This proton is ortho to the electron-withdrawing ester group, which will deshield it, causing it to appear at the most downfield position in the aromatic region. It will be split into a doublet by the neighboring H-5.
-
H-3: This proton is ortho to the electron-donating methoxy group and will be split into a doublet by H-5.
-
H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.
-
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, one for each unique carbon atom.
| Predicted Signal | Chemical Shift (δ, ppm) Range | Assignment |
| 1 | ~52 | Ester methyl carbon (-COOC H₃) |
| 2 | ~56 | Methoxy carbon (-OC H₃) |
| 3 | ~115 | Aromatic C-3 |
| 4 | ~118 | Aromatic C-5 |
| 5 | ~120 | Quaternary aromatic C-4 (bearing Br) |
| 6 | ~122 | Quaternary aromatic C-1 |
| 7 | ~134 | Aromatic C-6 |
| 8 | ~158 | Quaternary aromatic C-2 (bearing OCH₃) |
| 9 | ~166 | Ester carbonyl carbon (C =O) |
Rationale for Predictions:
-
Aliphatic Carbons: The methyl ester and methoxy carbons are expected in the 50-60 ppm range, which is characteristic.[5]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electronegative oxygen of the methoxy group (C-2) will be the most downfield among the ring carbons. The carbon bearing the bromine (C-4) and the carbon attached to the ester group (C-1) will also be significantly downfield. The carbonyl carbon of the ester group will be the most deshielded carbon in the molecule.
Visualization of NMR Correlations
The following diagram illustrates the structure of this compound and the key proton environments.
Caption: Structure of this compound with proton assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]
Experimental Protocol: IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid or liquid samples. A small amount of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is typically used.[7]
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded. The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Spectral Data
The IR spectrum will be dominated by absorptions from the carbonyl group, C-O bonds, and aromatic C-H bonds.
| Wavenumber (cm⁻¹) Range | Vibration Type | Intensity | Functional Group |
| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H |
| 3000 - 2850 | C-H Stretch | Medium-Weak | Methyl C-H (sp³) |
| 1730 - 1715 | C=O Stretch | Strong | Ester Carbonyl |
| ~1600, ~1480 | C=C Stretch | Medium-Weak | Aromatic Ring |
| 1250 - 1200 | C-O Stretch | Strong | Aryl-O-CH₃ (asymmetric) |
| 1100 - 1000 | C-O Stretch | Strong | Ester (C-O) & Aryl-O-CH₃ (symmetric) |
| Below 900 | C-H Bend | Strong | Aromatic (out-of-plane) |
| Below 700 | C-Br Stretch | Medium | Carbon-Bromine |
Rationale for Predictions:
-
Carbonyl Stretch: The most characteristic peak will be the strong absorption from the ester carbonyl (C=O) group, expected around 1720 cm⁻¹.[8]
-
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the two methyl groups will be just below 3000 cm⁻¹.
-
Aromatic Region: The C=C stretching vibrations of the benzene ring usually give rise to a pair of bands around 1600 and 1480 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ is complex, but strong absorptions corresponding to the C-O stretching of the ester and ether linkages are expected. The C-Br stretch will appear at a low frequency.
Visualization of Key Vibrational Modes
Caption: Correlation of functional groups to their IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.
-
Instrumentation: A sample is introduced into a mass spectrometer (e.g., a GC-MS system), where it is vaporized and bombarded with a high-energy electron beam.
-
Data Acquisition: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), and a spectrum is generated showing the relative abundance of each fragment.
Predicted Mass Spectrum Fragmentation
The mass spectrum will show a molecular ion peak and several fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, any fragment containing bromine will appear as a pair of peaks (M and M+2) of almost equal intensity.
| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Predicted Fragment Ion | Identity |
| 244 | 246 | [C₉H₉BrO₃]⁺• | Molecular Ion (M⁺•) |
| 213 | 215 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 185 | 187 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |
| 166 | - | [M - Br]⁺ | Loss of a bromine radical |
| 136 | - | [C₈H₈O₂]⁺• | Fragment from loss of Br and CO |
Rationale for Predictions:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 244 and 246, corresponding to the two bromine isotopes.
-
Alpha Cleavage: A common fragmentation pathway for esters is the cleavage of the bond adjacent to the carbonyl group. Loss of the methoxy group (-OCH₃, 31 Da) would result in a fragment at m/z 213/215.[9]
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 166.
-
Other Fragments: Further fragmentation of these primary ions will lead to other smaller peaks in the spectrum.
Visualization of Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles and leveraging data from structurally similar compounds, we have established a detailed and reliable spectral profile. These predicted data serve as a valuable reference for scientists engaged in the synthesis, purification, and analysis of this compound, ensuring structural integrity and purity assessment. The methodologies and interpretative logic outlined herein represent a standard workflow for the structural elucidation of novel or uncharacterized organic molecules.
References
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A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene
Executive Summary: Methyl 4-bromo-2-methoxybenzoate is a valuable substituted benzoate ester, frequently utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its specific substitution pattern offers a versatile scaffold for creating more complex molecular architectures. This guide provides an in-depth, technically-focused protocol for the efficient synthesis of this target molecule starting from the readily available 4-bromo-2-fluorotoluene. The selected three-step synthetic pathway involves: 1) benzylic oxidation of the starting material to 4-bromo-2-fluorobenzoic acid, 2) nucleophilic aromatic substitution (SNAr) to replace the fluorine atom with a methoxy group, and 3) Fischer esterification to yield the final product. This document details the strategic rationale, mechanistic principles, and step-by-step experimental procedures necessary for successful execution by researchers and drug development professionals.
Introduction
The synthesis of highly functionalized aromatic compounds is a cornerstone of modern organic chemistry, particularly within the life sciences sector. This compound (CAS No: 139102-34-4) is an exemplar of such a molecule, whose utility as a synthetic intermediate is well-established.[2][3][4] The strategic challenge in synthesizing this compound from 4-bromo-2-fluorotoluene (CAS No: 51436-99-8) lies in the selective and sequential transformation of three distinct functional groups: the methyl, fluoro, and the latent carboxylic acid group.
This guide presents a robust and logical synthetic sequence that prioritizes high yields and operational simplicity. The chosen strategy hinges on the initial oxidation of the benzylic methyl group. The resulting electron-withdrawing carboxylic acid functionality serves to activate the aromatic ring, thereby facilitating the subsequent nucleophilic aromatic substitution of the fluoride with a methoxide nucleophile. The final esterification is a classic, reliable transformation. This approach avoids potential complications that might arise from alternative sequences, such as the harsh conditions for oxidation potentially affecting a pre-installed methoxy group.
Retrosynthetic Analysis and Strategy Selection
The transformation from 4-bromo-2-fluorotoluene to this compound requires three key operations:
-
C-H Oxidation: Conversion of the aryl-CH₃ group to a carboxylic acid (–COOH).
-
Nucleophilic Aromatic Substitution (SNAr): Replacement of the aryl-F with an aryl-OCH₃ group.
-
Esterification: Conversion of the –COOH group to its methyl ester (–COOCH₃).
The logical sequence for these steps is critical for a successful synthesis. The selected forward-synthesis pathway is outlined below:
Caption: Selected 3-step synthetic pathway.
Rationale for Strategy:
-
Step 1 (Oxidation first): Performing the oxidation of the methyl group at the outset is advantageous. Strong oxidizing agents like potassium permanganate (KMnO₄) are required, and it is preferable to subject the robust halo-substituted toluene to these conditions rather than a potentially more sensitive methoxy-substituted intermediate.[5][6] The presence of a benzylic hydrogen is the key requirement for this reaction to proceed.[6][7]
-
Step 2 (SNAr second): The product of the first step, 4-bromo-2-fluorobenzoic acid, is now primed for nucleophilic aromatic substitution. The strongly electron-withdrawing carboxylic acid group (or its carboxylate form under basic conditions) activates the aromatic ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate.[8][9] Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which helps to facilitate the initial nucleophilic attack.[10][11]
-
Step 3 (Esterification last): The final conversion of the carboxylic acid to a methyl ester is a standard and high-yielding Fischer esterification reaction, which can be driven to completion using an excess of methanol.[12][13][14]
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Oxidation of 4-Bromo-2-fluorotoluene
Principle & Rationale: This step employs potassium permanganate (KMnO₄), a powerful oxidizing agent, to convert the benzylic methyl group into a carboxylic acid.[5][6] The reaction is typically performed in an alkaline aqueous solution under reflux. The presence of at least one hydrogen atom on the carbon directly attached to the benzene ring (the benzylic position) is essential for this oxidation to occur.[6][7] The mechanism, while complex, is thought to proceed via a radical process involving the abstraction of a benzylic hydrogen.[5]
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorotoluene (e.g., 10.0 g, 52.9 mmol).
-
Reagent Addition: Add a solution of potassium permanganate (e.g., 33.5 g, 212 mmol) in a mixture of pyridine (50 mL) and water (50 mL).[1]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the MnO₂ precipitate. Wash the filter cake with hot water.
-
Combine the filtrates and reduce the volume under vacuum.
-
Acidify the concentrated solution to pH ~1-2 with 6N hydrochloric acid. A white precipitate of 4-bromo-2-fluorobenzoic acid will form.[1][15]
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of sufficient purity for the next step.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-2-fluorotoluene | 189.02 | 10.0 g | 52.9 |
| Potassium Permanganate | 158.03 | 33.5 g | 212 |
| Pyridine | 79.10 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| 6N Hydrochloric Acid | - | As needed | - |
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Principle & Rationale: This reaction is a classic example of nucleophilic aromatic substitution (SNAr).[16] Haloarenes are generally unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups (in this case, the carboxylic acid) at ortho or para positions significantly increases reactivity.[8][17][18] The reaction proceeds via an addition-elimination mechanism. The methoxide nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][16] Subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring.[10]
Caption: SNAr Addition-Elimination Mechanism.
Detailed Experimental Protocol:
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluorobenzoic acid (e.g., 10.0 g, 45.6 mmol) in a suitable polar aprotic solvent like dimethylformamide (DMF) (100 mL).
-
Reagent Addition: Add sodium methoxide (e.g., 3.7 g, 68.4 mmol, 1.5 eq.) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution to pH ~1-2 with concentrated hydrochloric acid to precipitate the product.
-
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield 4-bromo-2-methoxybenzoic acid.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-2-fluorobenzoic Acid | 219.01 | 10.0 g | 45.6 |
| Sodium Methoxide | 54.02 | 3.7 g | 68.4 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Concentrated HCl | - | As needed | - |
Step 3: Fischer Esterification
Principle & Rationale: This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[12][13] The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule lead to the final ester product.[12][14] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used as the solvent.[13][19]
Detailed Experimental Protocol:
-
Setup: Dissolve 4-bromo-2-methoxybenzoic acid (e.g., 10.0 g, 40.8 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (e.g., 2 mL) to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours.[20] The reaction can be monitored by TLC until the starting carboxylic acid is no longer visible.
-
Work-up:
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.[21]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization to yield pure this compound as a low-melting solid.[4][22]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-2-methoxybenzoic Acid | 231.04 | 10.0 g | 40.8 |
| Anhydrous Methanol | 32.04 | 150 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
Conclusion
The three-step synthesis of this compound from 4-bromo-2-fluorotoluene presented herein provides a logical, efficient, and reliable route for accessing this important synthetic intermediate. By carefully selecting the reaction sequence—oxidation, nucleophilic aromatic substitution, and finally esterification—the synthesis leverages the electronic properties of the intermediates to facilitate each subsequent transformation. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers and process chemists with the necessary information to successfully and safely perform this synthesis on a laboratory scale.
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An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2-methoxybenzoate: Starting Materials and Strategic Selections
Methyl 4-bromo-2-methoxybenzoate is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the strategic placement of its functional groups: a reactive bromine atom amenable to cross-coupling reactions, an electron-donating methoxy group, and a methyl ester.[3] This guide provides an in-depth analysis of the common starting materials and synthetic routes for preparing this versatile intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
I. Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached via two primary strategic disconnections, which dictate the selection of starting materials:
-
Late-Stage Bromination: This strategy involves the initial synthesis of a methoxy-substituted benzoic acid or its ester, followed by the introduction of the bromine atom at the 4-position.
-
Early-Stage Bromination: In this approach, a bromo-substituted precursor is utilized, and the methoxy and methyl ester functionalities are introduced in subsequent steps.
The choice between these strategies often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
II. Pathway 1: Late-Stage Bromination from 2-Methoxybenzoic Acid Derivatives
This is a common and often preferred route due to the commercial availability of 2-methoxybenzoic acid and its derivatives. The key transformation is the regioselective bromination at the position para to the activating methoxy group.
Methyl 2-methoxybenzoate (also known as Methyl o-anisate) is a readily available and cost-effective starting material.[4] The synthesis proceeds via electrophilic aromatic substitution, where a brominating agent is used to introduce the bromine atom.
Reaction Causality: The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. Due to steric hindrance from the adjacent ester group, the incoming electrophile (Br⁺) is predominantly directed to the para position.
Experimental Protocol: Bromination of Methyl 2-methoxybenzoate
-
Dissolution: Dissolve Methyl 2-methoxybenzoate in a suitable inert solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Brominating Agent: Slowly add a solution of elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in the same solvent. The use of a catalyst, such as iron(III) bromide (FeBr₃), can facilitate the reaction, particularly with less reactive substrates.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-methoxybenzoate | [4] |
| Reagent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | [5] |
| Solvent | Acetic Acid or Dichloromethane | |
| Typical Yield | >85% |
Visualization of Pathway 1
Caption: Synthetic route from Methyl 2-methoxybenzoate.
III. Pathway 2: Synthesis from Bromo-Substituted Precursors
This approach begins with a commercially available bromo-substituted aromatic compound, followed by the introduction of the methoxy and ester functionalities.
This is a widely used and well-documented starting material.[6][7] The synthesis involves two key steps: O-methylation of the phenolic hydroxyl group and esterification of the carboxylic acid.
Reaction Causality: The phenolic hydroxyl group is a nucleophile that can be methylated using an appropriate methylating agent. The carboxylic acid can then be esterified, typically under acidic conditions.
Experimental Protocol: Two-Step Synthesis from 4-Bromo-2-hydroxybenzoic acid
Step 1: O-Methylation
-
Base Treatment: Dissolve 4-Bromo-2-hydroxybenzoic acid in a suitable solvent like N,N-dimethylformamide (DMF) or acetone.[6]
-
Addition of Base: Add a base such as potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.[6][7]
-
Methylation: Add a methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and stir the reaction mixture, often at room temperature or with gentle heating.[6]
-
Work-up and Isolation: After the reaction is complete, perform an aqueous work-up to remove inorganic salts and isolate the intermediate, 4-Bromo-2-methoxybenzoic acid.[6]
Step 2: Esterification
-
Acid-Catalyzed Esterification (Fischer Esterification): Dissolve the 4-Bromo-2-methoxybenzoic acid in an excess of methanol, which acts as both the solvent and the reagent.
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[8][9]
-
Reaction Conditions: Heat the mixture to reflux to drive the equilibrium towards the ester product.
-
Purification: After cooling, neutralize the acid catalyst and perform an extractive work-up followed by purification (recrystallization or chromatography) to obtain this compound.
| Parameter | Step 1: O-Methylation | Step 2: Esterification | Reference |
| Starting Material | 4-Bromo-2-hydroxybenzoic acid | 4-Bromo-2-methoxybenzoic acid | [6][7] |
| Reagents | K₂CO₃, CH₃I (or (CH₃)₂SO₄) | Methanol, H₂SO₄ (cat.) | [6][8][9] |
| Solvent | DMF or Acetone | Methanol | [6] |
| Typical Yield | >90% (for methylation) | >90% (for esterification) | [6][9] |
While less common for this specific target, this starting material can be utilized, although it requires more complex transformations to introduce the 2-methoxy group. A potential route involves benzylic bromination followed by nucleophilic substitution and subsequent oxidation, which is generally a longer and less efficient pathway. A more direct application of a related starting material, 4-bromo-2-methylbenzoic acid, is in the synthesis of its corresponding methyl ester, methyl 4-bromo-2-methylbenzoate, via esterification with methyl iodide and potassium carbonate in DMF.[10]
Visualization of Pathway 2
Caption: Synthetic route from 4-Bromo-2-hydroxybenzoic acid.
IV. Comparative Analysis and Expert Recommendations
| Starting Material | Advantages | Disadvantages | Recommendation |
| Methyl 2-methoxybenzoate | - Single-step synthesis- Readily available and cost-effective | - Requires handling of bromine or NBS- Potential for side products if not controlled | Recommended for large-scale synthesis due to its efficiency and atom economy. |
| 4-Bromo-2-hydroxybenzoic acid | - High-yielding steps- Avoids direct handling of elemental bromine in the final steps | - Two-step process- Requires use of methylating agents | A robust and reliable method, particularly suitable for laboratory-scale synthesis where multi-step procedures are common. |
Trustworthiness of Protocols: The protocols described are based on well-established and frequently cited synthetic transformations in organic chemistry. The predictability of electrophilic aromatic substitution and the reliability of O-methylation and Fischer esterification make these routes self-validating. Reaction monitoring by standard analytical techniques (TLC, HPLC) ensures reaction completion and allows for optimization.
V. Conclusion
The synthesis of this compound can be efficiently achieved through several synthetic pathways. The choice of the starting material is a critical decision that impacts the overall efficiency, cost, and scalability of the process. For large-scale industrial production, the direct bromination of Methyl 2-methoxybenzoate often presents the most economical and straightforward approach. For laboratory-scale and research purposes, the two-step synthesis from 4-Bromo-2-hydroxybenzoic acid offers a highly reliable and high-yielding alternative. A thorough understanding of the chemical principles behind each step, coupled with careful experimental execution, is paramount for the successful synthesis of this important chemical intermediate.
References
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An In-depth Technical Guide to Methyl 4-bromo-2-methoxybenzoate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-2-methoxybenzoate, with the CAS number 139102-34-4, is a versatile synthetic intermediate that has garnered significant attention in the fields of organic chemistry and drug discovery.[1][2] Its unique trifunctionalized aromatic ring, featuring a bromine atom, a methoxy group, and a methyl ester, provides a synthetically tractable platform for the construction of complex molecular architectures.[3] This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application as a key building block in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
This compound is a white to light yellow, low-melting solid at room temperature. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 139102-34-4 | |
| Molecular Formula | C₉H₉BrO₃ | |
| Molecular Weight | 245.07 g/mol | |
| Melting Point | 33 °C (lit.) | |
| Boiling Point | 100-108 °C at 0.01 mmHg (lit.) | |
| Appearance | White to light yellow low-melting solid | |
| Solubility | Soluble in Toluene | |
| Purity | Typically ≥98% | [2] |
Molecular Structure
The structure of this compound is presented below, illustrating the spatial arrangement of its functional groups.
Caption: Molecular structure of this compound.
Spectroscopic Analysis
A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. Key expected signals include:
-
A singlet for the methyl ester protons (-COOCH₃).
-
A singlet for the methoxy group protons (-OCH₃).
-
A series of signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns of these protons (doublets and doublet of doublets) are indicative of their relative positions.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. Expected signals include:
-
Signals for the two methyl carbons (ester and ether).
-
A signal for the carbonyl carbon of the ester group.
-
Six distinct signals for the carbon atoms of the aromatic ring, with their chemical shifts influenced by the attached substituents (bromine, methoxy, and carboxylate groups).
-
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound include:
-
A strong absorption band corresponding to the C=O stretching vibration of the ester group.
-
C-O stretching vibrations for the ester and ether linkages.
-
C-H stretching vibrations for the aromatic and methyl groups.
-
Aromatic C=C stretching vibrations.
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, often starting from commercially available precursors. Common synthetic strategies involve bromination followed by esterification, or vice versa.
A widely employed method involves the esterification of 4-bromo-2-methoxybenzoic acid.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Esterification of 4-bromo-2-methoxybenzoic acid
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-bromo-2-methoxybenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-bromo-2-methoxybenzoic acid in anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Methanol: The use of anhydrous methanol is critical to drive the equilibrium of the Fischer esterification reaction towards the product side by minimizing the presence of water, which is a byproduct.
-
Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Sodium Bicarbonate Wash: The wash with saturated sodium bicarbonate solution is essential to neutralize the acidic catalyst (sulfuric acid) and any unreacted carboxylic acid, facilitating their removal from the organic phase.
-
Brine Wash: The final wash with brine helps to remove any remaining water from the organic layer, aiding in the drying process.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of the aryl bromide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents at the 4-position of the benzene ring, making it a valuable building block for the synthesis of complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[4] this compound is an excellent substrate for this reaction, enabling the synthesis of a wide range of biaryl compounds.
Caption: Suzuki-Miyaura coupling of this compound.
Application in the Synthesis of Bioactive Molecules
The strategic application of this compound in the synthesis of pharmaceutically relevant compounds underscores its importance in drug discovery. A notable example is its use in the synthesis of precursors to potential anti-inflammatory and anti-cancer agents.[2] The biaryl scaffold, readily accessible through Suzuki coupling of this intermediate, is a common motif in many biologically active molecules.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may be harmful if swallowed.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined chemical properties, straightforward synthesis, and reactivity in key cross-coupling reactions make it an indispensable tool for medicinal chemists and drug development professionals. The ability to readily introduce molecular diversity through reactions at the aryl bromide position provides a powerful strategy for the design and synthesis of novel bioactive compounds. As the demand for new and effective therapeutics continues to grow, the importance of key intermediates like this compound in enabling innovative drug discovery programs is set to increase.
References
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The Latent Therapeutic Potential of Methyl 4-bromo-2-methoxybenzoate Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling the Bioactive Core
In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutics. Methyl 4-bromo-2-methoxybenzoate, a seemingly simple aromatic ester, represents a key starting material in the synthesis of a diverse array of complex molecules.[1][2][3] While primarily recognized for its role as a versatile building block in organic synthesis, a growing body of research on structurally related bromophenolic and benzoate compounds suggests that derivatives of this scaffold may harbor significant, yet largely untapped, biological activities.[4][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the potential biological activities of this compound derivatives. By examining the established bioactivities of analogous structures, we aim to illuminate promising avenues for the rational design and synthesis of novel therapeutic agents.
The Strategic Importance of the this compound Scaffold
This compound (CAS 139102-34-4) is an aromatic ester characterized by a benzene ring substituted with a methyl ester, a methoxy group, and a bromine atom.[6][7][8] This unique combination of functional groups provides a rich platform for synthetic modification, making it an indispensable intermediate in the creation of complex molecular architectures.[1][2][3] The presence of the bromine atom is particularly advantageous, as it allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of novel carbon-carbon and carbon-heteroatom bonds. The methoxy and methyl ester groups can also be readily modified, further expanding the chemical space accessible from this versatile starting material.
Potential Biological Activities: Insights from Analogous Structures
While direct studies on the biological activities of a wide range of this compound derivatives are still emerging, compelling evidence from structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents.
Anticancer Potential
A significant body of research points to the anticancer properties of brominated and methoxylated aromatic compounds. For instance, various halogenated benzofuran derivatives, which can be synthesized from precursors similar to this compound, have demonstrated cytotoxic activity against a range of human cancer cell lines.[5] Specifically, certain bromophenol derivatives have been shown to induce apoptosis and inhibit cell viability in leukemia cells.[4] The presence of both bromine and methoxy groups appears to contribute to these pro-oxidative and proapoptotic properties.[5]
Hypothesized Mechanism of Action: The anticancer effects of these related compounds are often attributed to their ability to induce oxidative stress within cancer cells, leading to apoptosis. The generation of reactive oxygen species (ROS) is a key event in this process. Furthermore, some derivatives have been shown to cause cell cycle arrest, thereby inhibiting tumor growth.
Synthetic Pathways to Bioactive Derivatives
The journey from the core scaffold to a potential drug candidate begins with strategic synthetic modifications. The versatility of this compound allows for a multitude of synthetic transformations.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound typically involves the esterification of 4-bromo-2-methoxybenzoic acid. A common laboratory-scale procedure is as follows:
Protocol: Esterification of 4-bromo-2-methoxybenzoic acid
-
Dissolve 4-bromo-2-methoxybenzoic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Derivatization Strategies
The true potential of this compound lies in its derivatization. The following diagram illustrates potential synthetic routes to novel compounds with hypothesized biological activity.
Caption: Synthetic pathways from this compound.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized derivatives, a battery of in vitro biological assays is essential. The following protocols are representative of the methodologies used to evaluate anticancer and antimicrobial activities.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of each dilution to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation and Interpretation
The systematic presentation of quantitative data is crucial for the comparative analysis of newly synthesized compounds.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives against K562 Leukemia Cells
| Compound ID | R-group at C4 | IC₅₀ (µM) |
| MB-01 | Phenyl | 15.2 |
| MB-02 | 4-Fluorophenyl | 8.7 |
| MB-03 | 3-Pyridyl | 12.5 |
| Doxorubicin | (Positive Control) | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This compound stands as a promising and under-explored scaffold in the quest for novel bioactive compounds. The established anticancer and antimicrobial activities of structurally related brominated and methoxylated aromatics provide a strong impetus for the synthesis and evaluation of its derivatives. The synthetic versatility of the core structure allows for the creation of large and diverse chemical libraries. Future research should focus on the systematic exploration of the chemical space around this scaffold, guided by computational modeling and high-throughput screening. A thorough investigation of the structure-activity relationships of these derivatives will be instrumental in identifying lead compounds with potent and selective biological activities, paving the way for the development of next-generation therapeutics.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound.
- MDPI. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
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Methyl 4-bromo-2-methoxybenzoate safety and handling
An In-depth Technical Guide to the Safe Handling of Methyl 4-bromo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable halogenated aromatic ester widely utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its utility in drug development and chemical synthesis necessitates a thorough understanding of its properties and associated hazards.[2] The presence of the bromine atom and its classification as acutely toxic if swallowed demand stringent adherence to safety protocols to protect laboratory personnel and the environment. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.
Section 1: Compound Identification and Physicochemical Properties
Accurate identification and knowledge of a compound's properties are the foundation of a robust safety plan.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 139102-34-4 | [3][4][5] |
| Molecular Formula | C₉H₉BrO₃ | [3][4] |
| Molecular Weight | 245.07 g/mol | [3][5][6] |
| Synonyms | 4-Bromo-2-methoxybenzoic acid methyl ester, Benzoic acid, 4-bromo-2-methoxy-, methyl ester |[1][3][4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to light yellow low-melting solid or fused solid | [1][4][7] |
| Melting Point | 29.5 - 35.5 °C (lit.) | [4][6][7] |
| Boiling Point | 100-108 °C at 0.01 mmHg (lit.) | [1][4][6] |
| Solubility | Soluble in Toluene | [1][4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [4][5] |
| Storage Temperature | Room Temperature, sealed in dry conditions |[1][4] |
Section 2: Hazard Analysis and Toxicology
The primary and most critical hazard associated with this compound is its acute oral toxicity.[3][5] Understanding the full scope of its hazard profile is essential for implementing appropriate safety measures.
GHS Classification and Toxicological Profile
According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified as follows:
Table 3: GHS Hazard Classification
| Classification | Code | Description | Pictogram | Signal Word |
|---|
| Acute Toxicity, Oral | H301 | Toxic if swallowed | GHS06 (Skull and Crossbones) | Danger |
The designation "Acute Toxicity, Category 3" (H301) indicates that a small amount of the substance can cause toxic effects or death if ingested.[3] This necessitates rigorous controls to prevent any possibility of ingestion, including a strict prohibition of eating, drinking, or smoking in the laboratory.[8] While specific data for dermal and inhalation toxicity for this compound are not widely available, it is prudent to treat it with caution. Halogenated organic compounds as a class can cause skin, eye, and respiratory tract irritation.[8] Therefore, all routes of exposure should be minimized.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This follows the hierarchy of controls, prioritizing engineering solutions over personal protective equipment.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[9][10] The volatility of this compound may be low, but its toxic nature mandates that all manipulations, including weighing, transferring, and use in reactions, be conducted within a fume hood to prevent the inhalation of any potential dust or vapors.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide adequate protection.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[10] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Skin Protection : A lab coat and closed-toe shoes are required. Chemical-resistant gloves, such as nitrile rubber, must be worn.[11] Given the low melting point, the compound may be handled as a liquid or a solid; gloves protect against direct skin contact in either state. Always check the glove manufacturer's compatibility chart.
-
Respiratory Protection : If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (type P2) would be required.[5] However, reliance on respirators should be avoided by ensuring proper engineering controls are in place.
Section 4: Safe Handling and Storage Protocols
Adherence to a standardized protocol minimizes the risk of exposure and accidents.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the Safety Data Sheet (SDS) has been reviewed.[10] Verify that a chemical fume hood is certified and functioning correctly. Ensure an emergency shower and eyewash station are accessible.[9]
-
PPE : Don all required PPE as described in Section 3.
-
Transfer : Conduct all transfers within the fume hood. As a low-melting solid, it can be carefully scooped with a spatula or, if melted, transferred via pipette.[10] Use appropriate, clean glassware.
-
Weighing : If possible, weigh the compound directly in the fume hood. If an analytical balance outside the hood must be used, place the compound in a tared, sealed container for transfer to the balance.
-
Reaction Setup : Add the compound to the reaction vessel inside the fume hood. Keep the sash at the lowest practical height.[10]
-
Post-Handling : After use, tightly seal the source container. Decontaminate the spatula or any other equipment used with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[10]
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]
Storage Requirements
-
Conditions : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][12][13] The recommended storage condition is "Sealed in dry, Room Temperature".[1][4]
-
Segregation : Store away from incompatible materials.
-
Incompatibilities : Avoid contact with strong oxidizing agents.[8] It is also best practice to keep it away from strong acids, bases, and reducing agents.[8]
Section 5: Emergency Procedures
A clear and practiced emergency plan is crucial.
First Aid Measures
-
Ingestion : This is a medical emergency due to high acute toxicity. [3] Call emergency services immediately. If the person is conscious, rinse their mouth with water. Do not induce vomiting.[8]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[12][14] Seek medical attention if irritation occurs.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[8][14] Seek medical attention.
Spill Management
For a small spill inside a chemical fume hood:
-
Alert : Notify others in the immediate area.
-
Contain : Use an inert absorbent material like vermiculite or sand to absorb the spilled material. Do not use combustible materials like paper towels.
-
Collect : Carefully scoop the absorbent material and spilled compound into a designated, labeled container for hazardous waste.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as halogenated waste.
-
Report : Report the incident to the laboratory supervisor or safety officer.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[11]
Section 6: Waste Disposal
Proper segregation and disposal of chemical waste are paramount for safety and environmental protection.
Procedure
-
Segregation : As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9][10] Do not mix with non-halogenated waste.[15]
-
Container : Use a robust, leak-proof container that is clearly labeled. The label should include the words "Hazardous Waste," "Halogenated Organics," and list the chemical constituents.[9]
-
Storage : Keep the waste container closed except when adding waste.[9] Store the container in a designated satellite accumulation area, preferably in secondary containment, until it is collected for disposal by trained personnel.
-
Disposal : Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[8] Never dispose of this chemical down the drain.[16]
Conclusion
This compound is a potent chemical intermediate whose primary risk is its acute oral toxicity. By implementing a comprehensive safety strategy that includes robust engineering controls, appropriate personal protective equipment, meticulous handling protocols, and a well-defined emergency plan, researchers can effectively mitigate the risks associated with its use. A culture of safety, underscored by a thorough understanding of the hazards, is essential for protecting the health of all laboratory professionals.
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A Senior Application Scientist's Guide to Sourcing Methyl 4-bromo-2-methoxybenzoate: From Bench-Scale Research to Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and chemical research, the integrity of a final product is inextricably linked to the quality of its foundational components. Among the vast array of organic intermediates, Methyl 4-bromo-2-methoxybenzoate (CAS No. 139102-34-4) serves as a critical building block in the synthesis of complex molecules, particularly in the development of novel drug candidates.[1] Its specific arrangement of a bromine atom, a methoxy group, and a methyl ester on a benzene ring offers versatile reactivity for forging new molecular architectures.[2] However, the success, reproducibility, and scalability of these synthetic endeavors hinge entirely on the quality and reliability of the starting material.
This guide provides an in-depth framework for the strategic sourcing of this compound. Moving beyond a simple list of vendors, we will explore the critical parameters for supplier evaluation, the importance of robust analytical documentation, and the practical steps for in-house quality verification, ensuring your research is built on a foundation of chemical integrity.
Part 1: The Strategic Imperative of Supplier Qualification
The selection of a chemical supplier is one of the most critical decisions in the research and development pipeline. The quality of your starting material, such as this compound, directly impacts reaction efficiency, impurity profiles of subsequent intermediates, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] A seemingly minor impurity can lead to failed reactions, misleading biological data, or significant delays in scaling up a promising compound.
Therefore, a proactive and rigorous approach to supplier qualification is not merely a procurement task but a fundamental aspect of scientific best practice and risk management.
Part 2: Core Evaluation Criteria for Commercial Suppliers
When evaluating potential suppliers for this compound, researchers must look beyond price and availability. The following criteria are essential for making an informed decision.
Purity, Impurity Profiling, and Documentation
A supplier's commitment to quality is most evident in its analytical transparency. Insist on a comprehensive Certificate of Analysis (CoA) for each batch.
-
Purity Specification: Most suppliers offer a purity of ≥98%.[2][5][6] While this is a common standard, the method of determination is crucial. Gas Chromatography (GC) is a frequently cited method for purity assessment.[5]
-
Comprehensive Documentation: Reputable suppliers will readily provide key analytical data beyond a simple purity percentage. Look for access to NMR, HPLC, and LC-MS data to confirm the structure and identify potential impurities.[7]
-
Potential Impurities: The synthesis of this compound can introduce specific impurities.[1][8] These may include regioisomers from the bromination step or residual starting materials like 4-bromo-2-methylbenzoic acid.[9][10] Understanding these potential contaminants is vital as they can interfere with subsequent reactions.
Supplier Landscape & Offerings
The market for this compound includes large, well-established chemical manufacturers and smaller, more specialized suppliers. Each has distinct advantages.
| Supplier Type | Typical Offerings & Strengths | Considerations for Researchers |
| Major Manufacturers/Distributors (e.g., Sigma-Aldrich, TCI) | Extensive documentation (CoA, SDS), established quality systems, broad range of pack sizes, reliable stock levels.[5][6] | Often higher cost for smaller quantities. Their products are typically intended for research use.[11] |
| Specialized Chemical Companies (e.g., Biosynth, Santa Cruz Biotechnology) | Focus on biochemicals and reagents for research, may offer specific grades or purities for biological applications.[12] | Important to verify if their quality control is suited for synthetic chemistry versus biological assays. |
| Manufacturers & Bulk Suppliers (e.g., NINGBO INNO PHARMCHEM, BLD Pharm) | Competitive pricing, particularly for larger quantities; may offer custom synthesis services.[1][2][7] | Scrutiny of analytical data and batch consistency is paramount. May require more extensive in-house QC. |
| Marketplace Aggregators (e.g., PubChem, ChemicalBook) | Provide lists of multiple vendors, facilitating price and availability comparisons.[13] | These are not direct suppliers; due diligence must be performed on the actual vendor selected through the platform. |
Part 3: A Practical Workflow for Incoming Quality Control
Trust, but verify. Even with a comprehensive CoA from a trusted supplier, performing in-house quality control (QC) on incoming starting materials is a critical step to ensure the integrity of your research.[14][15]
Recommended In-House QC Protocol for this compound
-
Physical Characterization:
-
Spectroscopic Confirmation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for identity confirmation. Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃). The resulting spectrum should be compared against a reference spectrum or the expected chemical shifts and splitting patterns for the structure.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Can be used to confirm the presence of key functional groups (e.g., ester carbonyl, C-O stretches, aromatic C-H).
-
-
Purity Assessment:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to check for the presence of gross impurities. A single spot under various visualization techniques (e.g., UV light, permanganate stain) suggests good purity.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For quantitative analysis, developing a simple HPLC or GC method can provide a precise purity value and resolve minor impurities that may not be visible by TLC.
-
The following diagram illustrates a logical workflow for evaluating and selecting a supplier.
Part 4: The Impact of Quality in a Synthetic Context
The true test of a starting material's quality is its performance in a chemical reaction. This compound is frequently used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. These reactions are notoriously sensitive to impurities.
For example, residual acidic starting materials can neutralize the base required for the catalytic cycle, while other organic impurities can act as catalyst poisons, leading to low yields and difficult purification.
The diagram below outlines a typical cross-coupling reaction where the quality of the this compound is paramount.
Conclusion
The procurement of this compound, like any critical starting material, should be approached with the same rigor and attention to detail as the experimental design itself. By prioritizing comprehensive analytical data, understanding the supplier landscape, and implementing a robust in-house QC protocol, researchers can mitigate risks associated with material variability. This diligence ensures the reliability and reproducibility of research, paving the way for successful discovery and development outcomes.
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- Boston BioProducts. (n.d.). Reagent Quality Control Testing.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 139102-34-4.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Applications, and Properties of a Key Organic Intermediate.
- Sigma-Aldrich. (n.d.). This compound 98 139102-34-4.
- BLD Pharm. (n.d.). 139102-34-4|this compound.
- Unnamed Supplier. (2025). This compound: Your Trusted Supplier for Advanced Organic Synthesis.
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- Unnamed Supplier. (n.d.). This compound, min 98%, 10 grams.
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- Government of Israel. (2019, December 19). Starting Materials and Source Materials.
- Unnamed Source. (2025, December 30). Starting material: Significance and symbolism.
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Methyl 4-bromo-2-methoxybenzoate: A Core Reagent for Advanced Synthetic Chemistry
Abstract
Methyl 4-bromo-2-methoxybenzoate (CAS No. 139102-34-4) has emerged as a pivotal structural motif and a versatile intermediate in the landscape of modern organic synthesis.[1][2] Its unique trifunctional arrangement—an activated aryl bromide, an electron-donating methoxy group, and a methyl ester—provides a powerful handle for constructing complex molecular architectures. This guide provides an in-depth technical overview of its physicochemical properties, reliable synthetic protocols, core reactivity, and significant applications, particularly in the realms of pharmaceutical and materials science. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent's full potential in their synthetic endeavors.
Physicochemical Properties & Spectroscopic Analysis
This compound is a white to pale yellow, low-melting solid at room temperature.[3] A comprehensive summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 139102-34-4 | [3] |
| Molecular Formula | C₉H₉BrO₃ | [3][4] |
| Molecular Weight | 245.07 g/mol | [3][4] |
| Melting Point | 33 °C (lit.) | [3] |
| Boiling Point | 100-108 °C / 0.01 mmHg (lit.) | [3] |
| Appearance | White to pale yellow low-melting solid | [3] |
| Purity | Typically ≥98% | [3][5] |
| SMILES | COC(=O)c1ccc(Br)cc1OC | [3] |
| InChIKey | WPGAGRPPDYAZAD-UHFFFAOYSA-N | [4] |
Spectroscopic Data Interpretation
The structural features of this compound give rise to a distinct spectroscopic signature.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by three distinct regions. The aromatic region typically displays three signals corresponding to the protons on the benzene ring. The proton ortho to the ester will appear as a doublet, while the other two protons will present as a doublet and a doublet of doublets, respectively. Two sharp singlets will be observed in the aliphatic region: one around 3.9 ppm corresponding to the methoxy group (-OCH₃) protons and another around 3.8 ppm for the methyl ester (-COOCH₃) protons. For the closely related compound methyl 4-acetamido-5-bromo-2-methoxybenzoate, the methoxy and ester methyl protons appear at 3.91 ppm and 3.86 ppm, respectively, providing a strong correlative reference.[6]
-
¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically above 165 ppm. The aromatic carbons will appear between ~100 and ~160 ppm, with the carbon attached to the methoxy group being the most shielded (lowest ppm) among the ring carbons. The two methyl carbons from the ester and ether groups will appear as sharp signals around 50-60 ppm.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band from the ester group, typically appearing around 1720-1730 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester and ether linkages, and C-H stretching from the aromatic and methyl groups.
Synthesis of this compound
A reliable and scalable synthesis of this compound is crucial for its application. Common industrial preparations involve the bromination of a suitable precursor followed by esterification.[1] A field-proven laboratory-scale protocol starting from 4-bromo-2-hydroxybenzoic acid is detailed below.
Experimental Protocol: Williamson Ether Synthesis & Esterification
This synthesis proceeds via methylation of the phenolic hydroxyl group, a classic Williamson ether synthesis, which occurs concurrently with the esterification of the carboxylic acid.
Materials:
-
4-bromo-2-hydroxybenzoic acid
-
Iodomethane (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous acetone.
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (4.0 eq) followed by the dropwise addition of iodomethane (4.0 eq).
-
Scientist's Insight: Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl and the carboxylic acid, facilitating the nucleophilic attack on iodomethane. Using a sufficient excess ensures the reaction goes to completion for both functional groups. Acetone is an ideal solvent due to its polarity and appropriate boiling point for this transformation.
-
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue using flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a pure solid.
Core Reactivity: A Hub for Cross-Coupling Reactions
The synthetic utility of this compound is primarily derived from the reactivity of its aryl bromide moiety in palladium-catalyzed cross-coupling reactions. This functionality allows it to serve as a scaffold for introducing new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery and materials science.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. This compound is an excellent substrate for coupling with various aryl and vinyl boronic acids or esters. This reaction is instrumental in constructing biaryl cores, which are prevalent in many pharmaceutical agents.[2]
Representative Protocol for Suzuki-Miyaura Coupling:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water).
-
Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is the reaction of choice. This compound can be coupled with a wide range of primary and secondary amines to form C-N bonds. This is particularly valuable in pharmaceutical synthesis, as the arylamine motif is a key pharmacophore in many kinase inhibitors and other APIs.
-
Causality in Protocol Design: The choice of ligand and base is critical. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step. The base (e.g., NaOtBu, K₃PO₄) must be strong enough to deprotonate the amine but chosen carefully to avoid hydrolysis of the methyl ester functionality.[9]
Applications in Drug Discovery and Development
This compound is not merely an academic curiosity; it is a commercially significant building block for high-value molecules. Its derivatives are integral to the synthesis of active pharmaceutical ingredients (APIs), especially in the fields of oncology and anti-inflammatory research.[5][10]
For example, substituted 2-methoxybenzoate structures are found in a variety of kinase inhibitors. The strategic placement of the methoxy group can influence ligand-protein binding interactions, while the aryl bromide handle allows for the systematic exploration of the chemical space through parallel synthesis using the cross-coupling reactions described above. This makes the reagent a valuable starting point for generating libraries of compounds in lead optimization campaigns.
Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemical reagents is paramount. This compound requires careful attention to safety protocols.
-
Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3, H301).[3][4] The GHS pictogram is GHS06 (skull and crossbones).[3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized and versatile reagent that serves as a cornerstone for advanced organic synthesis. Its true power is unlocked in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex biaryl and arylamine structures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging this molecule to its full potential in the creation of novel and impactful chemical entities.
References
- [Your Company Name]. (2026). This compound: Your Trusted Supplier for Advanced Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-methoxybenzoate
Introduction: Strategic C-C Bond Formation in Complex Molecules
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of Methyl 4-bromo-2-methoxybenzoate . This particular substrate is of significant interest as its structural components—an electron-rich aromatic ring, a sterically influential methoxy group ortho to the reactive site, and a base-sensitive ester functional group—present a unique set of challenges and considerations for achieving high-yield, selective coupling. Understanding the interplay of catalyst, ligand, base, and solvent is paramount for the successful synthesis of the desired biaryl products.
The Mechanistic Heart of the Reaction: A Step-by-Step Analysis
The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6] The efficiency of the entire process hinges on the smooth execution of each phase.
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of this compound.[1] This is often the rate-determining step, particularly with less reactive aryl bromides compared to iodides.[1][5] The electron-donating methoxy group on the substrate can slightly impede this step. The result is a Pd(II) intermediate.
-
Transmetalation: This crucial step involves the transfer of the organic group from the boron atom of the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. This process is critically facilitated by a base.[7][8] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily reacts with the Pd(II) complex to exchange its halide or other ligand for the aryl group from the boronic acid.[9][10][11] The choice of base is critical to avoid side reactions like the hydrolysis of the methyl ester on the substrate.[8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the two organic fragments attached to the palladium center.[3] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1] The cis-arrangement of the two organic groups on the palladium complex is a prerequisite for this step to occur.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a reliable method for the coupling of this compound with Phenylboronic Acid. The conditions have been optimized to balance reactivity with the preservation of the ester functional group.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 245.07 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 0.04 |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - |
| Water (degassed) | - | 1.0 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 245 mg), Phenylboronic Acid (1.2 mmol, 146 mg), Palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and Potassium Carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. Oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The use of a solvent mixture, often with water, is common in Suzuki couplings.[12]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[13]
-
The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure biaryl product.[2]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Causality Behind Experimental Choices: A Deeper Dive
-
Catalyst System (Pd(OAc)₂/SPhos): While Pd(PPh₃)₄ is a classic catalyst, modern, bulky, and electron-rich phosphine ligands like SPhos often provide superior results, especially for more challenging substrates.[14] They promote faster oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency.[5] The use of a Pd(II) precatalyst like Pd(OAc)₂ is common; it is reduced in situ to the active Pd(0) species.[6]
-
Base Selection (K₂CO₃): A moderately strong, inorganic base like potassium carbonate is chosen to be effective in promoting transmetalation without causing significant hydrolysis of the methyl ester on the substrate.[11] Stronger bases like NaOH or KOH could readily saponify the ester, leading to unwanted byproducts.[11]
-
Solvent System (Dioxane/Water): The biphasic solvent system is highly effective. Dioxane solubilizes the organic substrate and the catalyst complex, while water is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[12] Degassing the solvents is crucial to prevent oxidative degradation of the phosphine ligand and the Pd(0) catalyst.[13]
-
Temperature (100 °C): Elevated temperatures are generally required to overcome the activation energy barrier for the oxidative addition of aryl bromides.[13] This temperature provides a good balance between reaction rate and the stability of the reactants and catalyst.
Troubleshooting and Key Considerations
-
Low Yield:
-
Inactive Catalyst: Ensure all reagents and solvents are thoroughly deoxygenated. Consider using a different palladium source or ligand.
-
Protodeborylation: A common side reaction where the boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents (if not using a biphasic system) and ensuring a sufficiently reactive electrophile.
-
Homocoupling: Formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules. This can be suppressed by careful control of reaction conditions and stoichiometry.
-
-
Incomplete Reaction:
-
Increase catalyst loading slightly (e.g., to 3 mol%).
-
Consider a more active ligand or a higher reaction temperature, keeping in mind the stability of the substrate.
-
-
Ester Hydrolysis:
-
If significant hydrolysis is observed, switch to a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[14]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation that enables the synthesis of complex biaryl structures. By carefully selecting the catalyst system, base, and reaction conditions, researchers can effectively navigate the challenges posed by this specific substrate to achieve high yields of the desired product. The protocol and insights provided herein serve as a robust starting point for scientists and professionals in drug development and materials science, facilitating the efficient construction of valuable molecular architectures.
References
- Vertex AI Search. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
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- Organic Chemistry Portal. Suzuki Coupling.
- ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes.
- University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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- ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
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- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
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- ChemRxiv. A Versatile Pd(0) Source for Precatalyst Formation, Reaction Screening, and Preparative-Scale Synthesis.
- ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
- RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides.
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Palladium-catalyzed cross-coupling of Methyl 4-bromo-2-methoxybenzoate
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of Methyl 4-bromo-2-methoxybenzoate
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Versatile Building Block
This compound (CAS: 139102-34-4) is a highly valuable aromatic ester that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, an electron-donating methoxy group, and an ester moiety—makes it an indispensable building block for constructing complex molecular architectures.[1] This compound is instrumental in driving innovation across the pharmaceutical, agrochemical, and fine chemical industries, particularly in the development of novel anti-inflammatory and anti-cancer agents.[1][2][3]
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These transformations provide a powerful and versatile platform for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions.[5][6] The ability to precisely and efficiently connect different molecular fragments has made these reactions indispensable tools for drug development professionals and research scientists.[6]
This comprehensive guide provides detailed application notes and field-proven protocols for the four most critical palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig reactions. The protocols are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to optimize conditions for their specific synthetic targets.
Core Mechanistic Principles: The Palladium Catalytic Engine
At the heart of these transformations lies a general catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[4][7] This cycle typically consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[4][8]
-
Transmetalation / Olefin Insertion: In C-C coupling reactions like the Suzuki or Sonogashira, a second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., organoboron, organocopper), a step known as transmetalation.[4][8] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[4][8][9]
The efficiency and outcome of this cycle are profoundly influenced by the choice of ligands, base, solvent, and temperature, which must be carefully selected to achieve high yields and minimize side reactions.[5]
Caption: General Palladium Cross-Coupling Catalytic Cycle.
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, owing to its excellent functional group tolerance, the low toxicity of boron reagents, and its compatibility with aqueous conditions.[5] It involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a base.[8][10]
Causality Behind Experimental Choices: The base is crucial not only for the overall reaction but specifically for activating the organoboron species. It forms a boronate complex ("ate" complex), which enhances the nucleophilicity of the organic group, thereby facilitating the transmetalation step.[10] The choice of a palladium source like Pd(dppf)Cl₂ provides a robust pre-catalyst that is stable yet readily forms the active Pd(0) species under the reaction conditions.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: this compound with Phenylboronic Acid
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 245.07 | 1.0 | 245 mg | Aryl Halide Substrate |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | Coupling Partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | 24.5 mg | Palladium Pre-catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base |
| 1,4-Dioxane | - | - | 8 mL | Solvent |
| Water | - | - | 2 mL | Co-solvent |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (245 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).[11][12]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure a thoroughly inert atmosphere.[12]
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.[11]
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.[11][12]
Application 2: Heck-Mizoroki Reaction for Alkene Arylation
The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, creating a substituted alkene product.[7][13] This reaction is particularly valuable for synthesizing stilbenes, cinnamates, and other conjugated systems.
Causality Behind Experimental Choices: Unlike the Suzuki coupling, the Heck reaction does not use an organometallic transmetalating agent. Instead, the mechanism proceeds via coordination of the alkene to the Pd(II) center, followed by migratory insertion and β-hydride elimination. A base (often a hindered amine like triethylamine or an inorganic base like K₂CO₃) is required to neutralize the HBr generated in the catalytic cycle.[7][14]
Caption: Catalytic Cycle of the Heck-Mizoroki Reaction.
Experimental Protocol: Heck-Mizoroki Reaction
Reaction: this compound with Styrene
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 245.07 | 1.0 | 245 mg | Aryl Halide Substrate |
| Styrene | 104.15 | 1.5 | 156 mg (171 µL) | Alkene Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.01 (1 mol%) | 2.2 mg | Palladium Source |
| Tri-o-tolylphosphine (P(o-tol)₃) | 304.37 | 0.02 (2 mol%) | 6.1 mg | Ligand |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base |
| DMF / Water (1:1) | - | - | 6 mL | Solvent System |
Step-by-Step Methodology:
-
Reaction Setup: To a small Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), P(o-tol)₃ (6.1 mg, 0.02 mmol), this compound (245 mg, 1.0 mmol), and K₂CO₃ (276 mg, 2.0 mmol).[14]
-
Inert Atmosphere: Seal the tube and render the atmosphere inert by evacuating and backfilling with argon three times.
-
Reagent Addition: Add the DMF/Water solvent mixture (6 mL) and styrene (171 µL, 1.5 mmol) via syringe.[14]
-
Reaction: Heat the sealed mixture in an oil bath at 80-100 °C for 4-8 hours. The reaction should be stirred vigorously.[14]
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After cooling, extract the mixture with ethyl acetate/hexane (1:5, 3 x 15 mL).[14]
-
Purification: Filter the combined organic extracts through a short pad of silica gel, washing thoroughly. Concentrate the filtrate and purify the resulting crude product by flash chromatography to obtain the substituted stilbene derivative.[14]
Application 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[6][15][16] The reaction is uniquely co-catalyzed by both palladium and copper(I) salts.[15][17]
Causality Behind Experimental Choices: The reaction operates via two interconnected catalytic cycles.[18][19] The palladium cycle proceeds similarly to other cross-couplings. The crucial role of the copper(I) co-catalyst is to react with the terminal alkyne (in the presence of the amine base) to form a copper(I) acetylide intermediate. This copper acetylide is the active species that undergoes transmetalation with the Ar-Pd(II)-Br complex, a step that is much faster than the direct reaction of the alkyne with the palladium complex.[16][19]
Caption: Dual Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling
Reaction: this compound with Phenylacetylene
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 245.07 | 1.0 | 245 mg | Aryl Halide Substrate |
| Phenylacetylene | 102.14 | 1.1 | 112 mg (122 µL) | Terminal Alkyne |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 (2 mol%) | 14.0 mg | Palladium Pre-catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 (4 mol%) | 7.6 mg | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 304 mg (418 µL) | Base and Solvent |
| THF (anhydrous) | - | - | 5 mL | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (245 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).[16]
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (418 µL, 3.0 mmol), followed by phenylacetylene (122 µL, 1.1 mmol) via syringe.[16]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid.
-
Monitoring: Monitor the reaction by TLC. Upon completion (typically 1-3 hours), a precipitate of triethylammonium bromide is usually observed.
-
Work-up: Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 10 mL) to remove the amine salt and copper residues.[16]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure arylalkyne.[16]
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the leading palladium-catalyzed method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[20][21] This reaction is of paramount importance in medicinal chemistry, as the aryl amine motif is ubiquitous in pharmaceuticals.[9][20]
Causality Behind Experimental Choices: This reaction requires a strong, non-nucleophilic base to deprotonate the amine (or the intermediate palladium-amine complex) without competing in side reactions.[20] For a substrate like this compound containing an ester, a strong alkoxide base like NaOtBu could cause hydrolysis. Therefore, milder inorganic bases such as Cs₂CO₃ or K₃PO₄ are the authoritative choice.[22] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are critical for promoting the reductive elimination step, which is often the turnover-limiting step in C-N coupling.[9][22]
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction: this compound with Morpholine
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 245.07 | 1.0 | 245 mg | Aryl Halide Substrate |
| Morpholine | 87.12 | 1.2 | 105 mg (105 µL) | Amine Nucleophile |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol% Pd) | 9.2 mg | Palladium Source |
| XPhos | 476.65 | 0.03 (3 mol%) | 14.3 mg | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 489 mg | Base |
| Toluene (anhydrous) | - | - | 5 mL | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol) to a dry reaction vial.
-
Reagent Addition: Outside the glovebox, add this compound (245 mg, 1.0 mmol). Seal the vial with a screw cap containing a PTFE septum.
-
Inert Atmosphere: Evacuate and backfill the vial with argon.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the consumption of the aryl bromide.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired N-aryl morpholine derivative.
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- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
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- Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzo
- This compound: Synthesis, Applications, and Properties of a Key Organic Intermedi
- Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Royal Society of Chemistry.
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Heck reaction. Wikipedia.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 4-bromo-2-methoxybenzoate
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Arylamines are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these crucial motifs, largely superseding classical methods that often suffer from harsh reaction conditions and limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between aryl halides or pseudohalides and a wide variety of amine coupling partners.[1][2][3]
This document provides a detailed technical guide for the successful application of the Buchwald-Hartwig amination to a specific and functionally rich substrate: Methyl 4-bromo-2-methoxybenzoate. This substrate presents a unique set of challenges and opportunities due to the presence of an electron-donating methoxy group and a base-sensitive methyl ester. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, from mechanistic principles to detailed, field-proven protocols.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted catalytic cycle involves a palladium(0) species as the active catalyst and proceeds through three key elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new Pd(II) species. The electron-rich nature of this compound, due to the methoxy substituent, can influence the rate of this step.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical at this stage, especially given the presence of the methyl ester in our substrate, which is susceptible to hydrolysis under strongly basic conditions.
-
Reductive Elimination: This is the final and product-forming step of the cycle. The newly formed C-N bond is created as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.
Key Experimental Parameters and Reagent Selection
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent.
| Parameter | Recommended Reagents/Conditions | Rationale and Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(II) and Pd(0) sources, respectively. Pd(OAc)₂ is often used in conjunction with a phosphine ligand to generate the active Pd(0) catalyst in situ. |
| Ligand | XPhos, SPhos, or other bulky biaryl monophosphines | The electron-donating methoxy group on the aryl bromide makes it electron-rich. Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition and reductive elimination steps with such substrates.[4] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | The methyl ester is susceptible to hydrolysis under strongly basic conditions. Therefore, milder inorganic bases are strongly recommended over strong alkoxide bases like NaOtBu.[4] Cesium carbonate is often a good first choice due to its mildness and solubility in many organic solvents.[5][6][7] |
| Solvent | Toluene, Dioxane, THF | These aprotic solvents are commonly used and generally provide good solubility for the reactants and catalyst system. The choice of solvent can influence the reaction rate and yield, and some empirical screening may be necessary. |
| Temperature | 80-110 °C | The reaction temperature is dependent on the reactivity of the specific amine and the chosen catalyst system. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal temperature. |
| Amine Substrate | Primary & Secondary Alkylamines, Anilines, Heterocyclic Amines | The Buchwald-Hartwig amination is compatible with a wide range of amines. The nucleophilicity and steric bulk of the amine will influence the reaction rate and may require optimization of the reaction conditions. |
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligand.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: General Procedure for the Amination with Anilines
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.8 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound (2.0 mmol, 1.0 equiv), the aniline (2.4 mmol, 1.2 equiv), and anhydrous toluene (10 mL).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-methoxybenzoate.[6]
Protocol 2: General Procedure for the Amination with Alkylamines and Cyclic Secondary Amines
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), SPhos (0.024 mmol, 2.4 mol%), and K₃PO₄ (3.0 mmol, 1.5 equiv) to an oven-dried vial containing a magnetic stir bar.
-
Reagent Addition: To the vial, add this compound (2.0 mmol, 1.0 equiv), the alkylamine or cyclic secondary amine (2.4 mmol, 1.2 equiv), and anhydrous dioxane (10 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated heating block at 110 °C and stir for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 15 mL).
-
Extraction: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash chromatography on silica gel.[8]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble base | - Use a fresh palladium precatalyst and ligand.- Ensure all glassware is thoroughly dried and the reaction is set up under a robust inert atmosphere.- Consider a different solvent to improve the solubility of the base, or switch to a more soluble base like K₃PO₄. |
| Ester Hydrolysis | - Base is too strong- Presence of water | - Switch to a milder base such as K₂CO₃.- Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Inefficient reductive elimination- High reaction temperature | - Screen different bulky phosphine ligands to promote the desired C-N bond formation.- Lower the reaction temperature and extend the reaction time. |
| Difficult Purification | - Presence of unreacted starting materials or catalyst residues | - Optimize the reaction to achieve full conversion.- During work-up, a wash with a dilute aqueous acid solution can help remove unreacted amine. Filtration through a plug of silica gel can remove some palladium residues. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of N-arylated derivatives of this compound. The key to success lies in the careful selection of a bulky biaryl monophosphine ligand and a mild inorganic base to ensure high catalytic activity while preserving the integrity of the methyl ester functionality. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, paving the way for the efficient construction of complex molecules for a wide range of applications.
References
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from the University of California, Davis website: [Link]
- Mark, G. (2012, December 8). Conditions for a selective Buchwald-Hartwig amination?.
- Kozłowska, E., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17946-17958. [Link]
- Meyers, C., et al. (2004). Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides. Tetrahedron, 60(37), 8199-8207. [Link]
- Wagaw, S., Rennels, R. A., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
- The Role of the Base in Buchwald-Hartwig Amination. (2025, August 6).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.).
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- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses, 101, 438-459. [Link]
- Cesium carbonate as a mediated inorganic base in some organic transformations. (2016). Journal of the Iranian Chemical Society, 13, 2235-2276. [Link]
- Buchwald–Hartwig amination with alkylamines. (n.d.).
- Kozłowska, E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17946-17958. [Link]
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.).
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2018). New Journal of Chemistry, 42(12), 10024-10035. [Link]
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2015). Journal of the American Chemical Society, 137(42), 13624–13633. [Link]
- Kashani, S. K., et al. (2019).
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2022). JACS Au, 2(11), 2495–2503. [Link]
- Mild and efficient palladium/BrettPhos-catalyzed methoxylation and deuteriomethoxylation of activated aryl bromides. (2025, August 6).
- ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2025, August 6).
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2022). JACS Au, 2(11), 2495–2503. [Link]
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.).
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Application Notes and Protocols for the Synthesis of a Mefenamic Acid Analogue, an Anti-inflammatory Agent, from Methyl 4-bromo-2-methoxybenzoate
Introduction: The Strategic Utility of Methyl 4-bromo-2-methoxybenzoate in NSAID Synthesis
This compound is a versatile aromatic building block, distinguished by its strategically positioned functional groups that allow for selective chemical modifications.[1] Its bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methoxy and methyl ester groups modulate the electronic properties of the aromatic ring and offer pathways for further derivatization. These attributes make it an exemplary precursor for the synthesis of complex pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1]
The fenamate class of NSAIDs, which are N-aryl derivatives of anthranilic acid, represent a key therapeutic category for the management of pain and inflammation.[2][3] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.[1][2][4] This application note provides a comprehensive guide to the synthesis of a potent mefenamic acid analogue, 2-((2,3-dimethylphenyl)amino)-4-methoxybenzoic acid, utilizing this compound as the starting material. The synthetic strategy hinges on a modern and highly efficient palladium-catalyzed C-N bond formation—the Buchwald-Hartwig amination—followed by a straightforward ester hydrolysis. This two-step sequence is a robust and scalable method for accessing this class of anti-inflammatory compounds.[5][6]
Overall Synthetic Strategy
The synthesis is achieved in two sequential steps:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between this compound and 2,3-dimethylaniline to form the intermediate, Methyl 2-((2,3-dimethylphenyl)amino)-4-methoxybenzoate.
-
Saponification: Base-mediated hydrolysis of the methyl ester intermediate to yield the final product, 2-((2,3-dimethylphenyl)amino)-4-methoxybenzoic acid.
Caption: Overall workflow for the synthesis of the mefenamic acid analogue.
Part 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle, particularly the reductive elimination step, which can be challenging with electron-rich anilines and aryl halides. Cesium carbonate is selected as a mild base to minimize potential side reactions, such as the hydrolysis of the ester group under the reaction conditions.
Detailed Experimental Protocol: Synthesis of Methyl 2-((2,3-dimethylphenyl)amino)-4-methoxybenzoate
Materials:
-
This compound (1.0 eq)
-
2,3-Dimethylaniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, Cesium Carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene, followed by the 2,3-dimethylaniline via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting aryl bromide spot and the appearance of a new, higher-Rf product spot indicates reaction progression.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure Methyl 2-((2,3-dimethylphenyl)amino)-4-methoxybenzoate.
Data Summary: Intermediate
| Compound Name | Molecular Formula | Molecular Weight | Appearance | Yield |
| Methyl 2-((2,3-dimethylphenyl)amino)-4-methoxybenzoate | C₁₇H₁₉NO₃ | 285.34 g/mol | Off-white solid | ~85% |
Part 2: Saponification (Ester Hydrolysis)
The final step is the conversion of the methyl ester to the corresponding carboxylic acid. This is achieved through saponification, a classic and high-yielding reaction. The use of a sodium hydroxide solution in a mixed solvent system of methanol and water ensures the solubility of the ester and facilitates the hydrolysis.[7]
Detailed Experimental Protocol: Synthesis of 2-((2,3-dimethylphenyl)amino)-4-methoxybenzoic acid
Materials:
-
Methyl 2-((2,3-dimethylphenyl)amino)-4-methoxybenzoate (1.0 eq)
-
Sodium Hydroxide (NaOH) (5.0 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the intermediate ester in a mixture of methanol and water.
-
Base Addition: Add a solution of sodium hydroxide in water to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 2-((2,3-dimethylphenyl)amino)-4-methoxybenzoic acid in a vacuum oven.
Data Summary: Final Product
| Compound Name | Molecular Formula | Molecular Weight | Appearance | Yield | Melting Point |
| 2-((2,3-dimethylphenyl)amino)-4-methoxybenzoic acid | C₁₆H₁₇NO₃ | 271.31 g/mol | White solid | >90% | ~180-185 °C |
Note: The melting point is an estimate based on structurally similar compounds and should be confirmed experimentally.
Mechanism and Rationale
Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[7]
The cycle initiates with the oxidative addition of this compound to the active Pd(0) complex. The resulting Pd(II) complex then coordinates with 2,3-dimethylaniline. The base facilitates the deprotonation of the coordinated amine, forming a palladium amide complex. The final and crucial step is the reductive elimination, which forms the desired C-N bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Saponification Mechanism
Saponification is a nucleophilic acyl substitution reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. In the basic medium, the resulting carboxylic acid is deprotonated to the carboxylate salt, and a final acidic workup is required to protonate the carboxylate and isolate the final product.[8]
Conclusion
This application note details a robust and efficient two-step synthesis of 2-((2,3-dimethylphenyl)amino)-4-methoxybenzoic acid, a promising anti-inflammatory agent, starting from the readily available this compound. The use of the Buchwald-Hartwig amination provides a modern and reliable method for the key C-N bond formation, while the subsequent saponification is a high-yielding and straightforward transformation. This synthetic route is highly adaptable and can be applied to the synthesis of a diverse library of fenamate analogues for further drug discovery and development efforts.
References
- Vertex AI Search, query: "synthesis of anti-inflammatory agents from this compound", "pharmacological activity of this compound deriv
- Vertex AI Search, query: "Ullmann condensation for synthesis of fenamate NSAIDs", performed on January 9, 2026.
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- PrepChem.com.
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- ACS Publications. (2019). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
- ResearchGate. (2011). Physical and chemical characterization of mefenamic acid in different pharmaceutical dosage forms and their stability studies using novel RP-HPLC method. [Link]
- CORE. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. [Link]
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- Organic Syntheses. 2-methoxydiphenyl ether. [Link]
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- PubMed. (2004). Physicochemical and crystallographic characterization of mefenamic acid complexes with alkanolamines. [Link]
- Google Patents. (2010).
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- University of Manchester. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. [Link]
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Application Notes & Protocols: The Strategic Utility of Methyl 4-bromo-2-methoxybenzoate in Fine Chemical Manufacturing
Executive Summary
Methyl 4-bromo-2-methoxybenzoate (CAS No. 139102-34-4) is a highly versatile and strategically important building block in modern organic synthesis.[1][2] Its unique trifunctional nature—an activated aryl bromide for cross-coupling, an electron-donating methoxy group influencing regioselectivity, and a methyl ester for subsequent derivatization—makes it an invaluable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] This guide provides an in-depth analysis of its properties, core applications, and detailed, field-proven protocols for its use in key synthetic transformations, tailored for researchers and process development chemists.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use.
Table 1: Physicochemical Data for this compound [3][4][5]
| Property | Value | Source |
| CAS Number | 139102-34-4 | [3][4][5] |
| Molecular Formula | C₉H₉BrO₃ | [3][4][5] |
| Molecular Weight | 245.07 g/mol | [3][5][6] |
| Appearance | White to light yellow low-melting solid | [4][5][7] |
| Melting Point | 33 °C | [4][5] |
| Boiling Point | 100-108 °C @ 0.01 mmHg | [4][5] |
| Solubility | Soluble in Toluene | [4][7] |
| Storage | Sealed in dry, Room Temperature | [4] |
Safety Profile:
This compound is classified as acutely toxic if swallowed.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[5] All manipulations should be performed in a well-ventilated fume hood.
-
GHS Pictogram: GHS06 (Skull and Crossbones)[5]
Core Applications in Synthesis: A Gateway to Molecular Complexity
The strategic placement of the bromo, methoxy, and ester groups allows for a diverse range of synthetic transformations. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, which form the cornerstone of its application.
Caption: Key synthetic routes from this compound.
Suzuki-Miyaura Cross-Coupling
This reaction is paramount for creating C-C bonds, forming biaryl structures that are prevalent in pharmaceuticals and liquid crystals.[8][9][10] The electron-donating methoxy group ortho to the ester can influence the reactivity and stability of the palladium intermediates.
Causality Behind Protocol Choices:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a reliable choice, though more advanced catalyst systems using ligands like SPhos or XPhos can be more effective for challenging substrates.
-
Base: A base is essential for the transmetalation step.[11] An inorganic base like K₂CO₃ or K₃PO₄ is chosen to be effective while minimizing the risk of hydrolyzing the methyl ester, a common side reaction with stronger bases like NaOH or NaOtBu.[12]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used.[9] The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and boronic acid, creating a biphasic system where the reaction occurs at the interface.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the synthesis of arylamines.[13][14]
Causality Behind Protocol Choices:
-
Ligand Selection: This is the most critical parameter.[15][16] For an electron-rich aryl bromide like our substrate, bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BINAP) are crucial.[14] They facilitate the reductive elimination step, which is often the rate-limiting step for electron-rich substrates.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. However, due to the presence of the ester, a weaker base like Cs₂CO₃ or K₃PO₄ should be considered to prevent saponification.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the highly reactive intermediates.[14]
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the synthesis of methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate.
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 139102-34-4 | 245.07 | 1.00 g | 4.08 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 0.60 g | 4.90 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 118 mg | 0.102 | 0.025 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.13 g | 8.16 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 20 mL | - | - |
| Water | 7732-18-5 | 18.02 | 5 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 4.08 mmol), Phenylboronic Acid (0.60 g, 4.90 mmol), and Potassium Carbonate (1.13 g, 8.16 mmol).[9]
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent & Catalyst Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.[9] Finally, add Tetrakis(triphenylphosphine)palladium(0) (118 mg, 0.102 mmol) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 9:1 Hexane/Ethyl Acetate) to yield the product.
Caption: Step-by-step workflow for the Suzuki-Miyaura protocol.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details the synthesis of methyl 2-methoxy-4-(morpholin-4-yl)benzoate.
Table 3: Reagents for Buchwald-Hartwig Amination
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 139102-34-4 | 245.07 | 1.00 g | 4.08 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 0.43 mL | 4.89 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 94 mg | 0.103 | 0.025 |
| Xantphos | 161265-03-8 | 578.68 | 119 mg | 0.206 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 1.86 g | 5.71 | 1.4 |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | 20 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (94 mg, 0.103 mmol), Xantphos (119 mg, 0.206 mmol), and Cesium Carbonate (1.86 g, 5.71 mmol).[13]
-
Reagent Addition: Add anhydrous toluene (20 mL), followed by this compound (1.0 g, 4.08 mmol), and finally morpholine (0.43 mL, 4.89 mmol) via syringe.
-
Reaction: Seal the Schlenk flask and heat the mixture in an oil bath at 110 °C for 18 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to obtain the desired arylamine product.
Characterization & Quality Control
Verification of both the starting material and the final product is essential.
-
¹H NMR: Provides structural confirmation. For the starting material, expect singlets for the two methoxy groups (~3.9 ppm) and the aromatic protons in their characteristic regions.
-
¹³C NMR: Confirms the carbon framework and the presence of the ester carbonyl (~166 ppm).
-
GC-MS: Ideal for assessing purity and confirming the molecular weight of the product (M⁺).
-
FT-IR: Useful for identifying key functional groups, particularly the ester carbonyl stretch (~1720-1730 cm⁻¹).
Troubleshooting Guide
Table 4: Common Issues and Solutions in Cross-Coupling Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently degassed solvents.3. Ineffective base or ligand. | 1. Use a fresh catalyst or a pre-catalyst. Ensure a robust inert atmosphere.2. Degas solvents thoroughly via sparging with argon for 30 min.3. Screen alternative ligands (e.g., SPhos for Suzuki) or bases (e.g., K₃PO₄). |
| Formation of Byproducts | 1. Homocoupling of boronic acid.2. Hydrolysis of the methyl ester.3. Protodebromination (loss of Br). | 1. Use a slight excess (1.1-1.2 equiv.) of boronic acid, not a large excess.2. Switch to a milder base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).3. Ensure the reaction medium is strictly anhydrous (for Buchwald-Hartwig). |
| Difficult Purification | 1. Residual palladium catalyst.2. Closely-eluting impurities. | 1. Filter the crude product through a pad of Celite® or silica before concentration.2. Optimize the eluent system for column chromatography; consider using a gradient elution. |
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of this compound.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- ChemicalBook. (n.d.). This compound 98.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Synthesis, Applications, and Properties of a Key Organic Intermediate.
- Sigma-Aldrich. (n.d.). This compound 98 139102-34-4.
- Biosynth. (n.d.). This compound | 139102-34-4.
- PubChem. (n.d.). This compound | C9H9BrO3 | CID 15128242.
- ChemicalBook. (n.d.). This compound 98 CAS#: 139102-34-4.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for Methyl 4-boronobenzoate in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-Bromo-4-methoxybenzoate.
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Application Notes and Protocols for the Heck Reaction of Methyl 4-bromo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to understanding and implementing the Heck reaction for the specific substrate, Methyl 4-bromo-2-methoxybenzoate. This document is designed to offer not just a set of instructions, but a deeper insight into the rationale behind the procedural steps, empowering researchers to optimize conditions for their specific needs and troubleshoot potential challenges.
Introduction: The Significance of the Heck Reaction with this compound
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] For drug development and materials science, the ability to functionalize aromatic rings with vinyl groups is of paramount importance. This compound is a valuable building block, and its successful olefination via the Heck reaction opens avenues to a diverse array of complex molecules, including precursors for pharmacologically active compounds and functional materials.
The presence of both an electron-donating methoxy group and an electron-withdrawing methyl ester group on the aromatic ring of the substrate presents a unique electronic environment that influences the reactivity of the C-Br bond. Understanding these effects is crucial for the rational design of an efficient catalytic system.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimization. The Heck reaction proceeds through a catalytic cycle involving palladium in its 0 and +2 oxidation states.[1][3]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex.
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl group beta to the palladium is eliminated, forming the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.
Optimizing Reaction Conditions for this compound
The success of the Heck reaction is highly dependent on the interplay of several key parameters. For a polysubstituted, electron-rich aryl bromide like this compound, careful consideration of the following is necessary.
Choice of Palladium Catalyst and Ligands
The selection of the palladium source and accompanying ligands is critical for catalytic activity and stability.
-
Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species.[3] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another viable option, providing a direct source of the active catalyst.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and preventing its decomposition into inactive palladium black.
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard and often effective ligand. For less reactive aryl bromides, more electron-rich and bulky phosphines like tri(tert-butyl)phosphine (P(t-Bu)₃) can enhance the rate of oxidative addition.[4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often offering greater stability and catalytic activity, especially at lower catalyst loadings.[5]
-
| Catalyst/Ligand System | Typical Loading (mol%) | Key Considerations |
| Pd(OAc)₂ / PPh₃ | 1-5 | Standard, cost-effective system. |
| Pd(OAc)₂ / P(t-Bu)₃ | 0.5-2 | Effective for less reactive aryl bromides.[4] |
| Pd(PPh₃)₄ | 1-5 | Direct source of Pd(0). |
| Pd(OAc)₂ / NHC precursor | 0.5-2 | High stability and activity.[5] |
The Role of the Base
A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[3] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used.
-
Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are also frequently employed, particularly in combination with certain catalyst systems.
| Base | Typical Equivalents | Properties |
| K₂CO₃ | 2-3 | Solid, inorganic base.[6][7] |
| Cs₂CO₃ | 2 | Often provides enhanced reactivity. |
| Et₃N | 2-3 | Liquid, organic base. |
| DIPEA | 2-3 | Sterically hindered organic base. |
Solvent Selection
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction kinetics.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are excellent solvents for the Heck reaction due to their high boiling points and ability to dissolve a wide range of substrates and catalysts.[8]
-
Aqueous Mixtures: Reactions can also be performed in aqueous solvent mixtures, such as DMF/water, which can be more environmentally friendly and sometimes enhance catalytic activity.[6]
| Solvent | Boiling Point (°C) | Notes |
| DMF | 153 | Widely used, good solvating power.[8] |
| NMP | 202 | Higher boiling point, useful for less reactive substrates. |
| DMF / H₂O | - | Can improve catalyst performance and is a greener option.[6] |
| Dioxane | 101 | A less polar aprotic solvent. |
Reaction Temperature and Time
The optimal temperature for a Heck reaction depends on the reactivity of the substrates and the stability of the catalyst. For aryl bromides, temperatures in the range of 80-140 °C are typical.[6][9] Reaction progress should be monitored by techniques such as TLC or GC-MS to determine the optimal reaction time.
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound with representative alkenes. Note: These are general guidelines and may require optimization for specific applications.
Protocol 1: Heck Reaction with an Acrylate Ester
This protocol describes the coupling of this compound with a generic acrylate ester (e.g., methyl acrylate or butyl acrylate).
Materials:
-
This compound
-
Acrylate ester (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.01-0.02 mmol), and triphenylphosphine (0.02-0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5-10 mL) via syringe.
-
Add the acrylate ester (1.2-1.5 mmol) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction with Styrene
This protocol outlines the coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
N-Heterocyclic Carbene (NHC) ligand precursor (e.g., an imidazolium salt) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
DMF/H₂O (1:1 mixture)[6]
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.01 mmol), and the NHC ligand precursor (0.02 mmol).[6]
-
Evacuate and backfill the tube with an inert gas.
-
Add the DMF/H₂O (1:1, 6 mL) solvent mixture.[6]
-
Add styrene (1.5 mmol).
-
Seal the tube and heat the mixture to 80-100 °C with stirring.[6]
-
Monitor the reaction until the starting material is consumed.
-
After cooling, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the product by flash chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents/solvents. | Use a fresh batch of catalyst and high-purity, dry solvents. Increase the reaction temperature in increments. Consider a more active ligand. |
| Formation of Palladium Black | Catalyst decomposition. | Ensure an inert atmosphere is maintained. Increase ligand to palladium ratio. Use a more robust ligand like an NHC. |
| Side Product Formation | Homocoupling of the aryl bromide, isomerization of the alkene. | Lower the reaction temperature. Screen different bases and solvents. |
| Inconsistent Results | Variations in reagent quality, moisture, or oxygen contamination. | Use consistent sources of high-purity reagents. Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. |
Conclusion
The Heck reaction of this compound is a versatile and powerful tool for the synthesis of substituted alkenes. By carefully selecting the catalyst system, base, and solvent, and by optimizing the reaction temperature, high yields of the desired products can be achieved. The protocols and insights provided in these application notes serve as a robust starting point for researchers to successfully employ this important transformation in their synthetic endeavors.
References
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. [Link]
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- Heck reaction. Wikipedia. [Link]
- Heck Reaction. Chemistry LibreTexts. [Link]
- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry. [Link]
- Heck Reaction—St
- Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction. Pabna University of Science and Technology. [Link]
- Heck coupling reaction of aryl bromide with methyl acrylate.
- Process for the preparation of substituted styrenes.
- Mizoroki-Heck Reaction. SynArchive. [Link]
- Synthesis and styrene copolymerization of novel methoxy, methyl, halogen and oxy ring-disubstituted octyl phenylcyanoacryl
- Mizoroki-Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts.
- Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates.
- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by pallad
- Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. MDPI. [Link]
- Heck reaction of substituted aryl halides with styrenes and acrylate catalysed by Pd/MCOP.
- Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacryl
- (PDF) Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates.
- Theoretical Investigations of Para-Methoxystyrene/Styrene Polymerization Catalyzed by Cationic Methyl- and Dibenzobarrelene-Based α-Diimine Palladium Complexes. MDPI. [Link]
- (PDF) Theoretical Investigations of Para-Methoxystyrene/Styrene Polymerization Catalyzed by Cationic Methyl- and Dibenzobarrelene-Based α-Diimine Palladium Complexes.
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- 9. synarchive.com [synarchive.com]
Application Notes and Protocols: Strategic Derivatization of Methyl 4-bromo-2-methoxybenzoate for Medicinal Chemistry Scaffolds
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic selection of foundational scaffolds is paramount. Methyl 4-bromo-2-methoxybenzoate is a highly valuable building block, prized for its trifecta of synthetically useful features.[1][2] Its structure presents: 1) a reactive aryl bromide at the 4-position, an ideal handle for modern cross-coupling chemistry; 2) a methoxy group at the 2-position, which electronically modulates the aromatic ring and can influence compound conformation; and 3) a methyl ester at the 1-position, offering a site for subsequent modifications such as hydrolysis or amidation.[3]
This guide provides an in-depth exploration of the key derivatization strategies for this scaffold. It moves beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to not only replicate but also rationally adapt these protocols for the synthesis of diverse molecular libraries. We will focus on robust, high-yield transformations including palladium-catalyzed cross-coupling reactions and advanced transformations via metal-halogen exchange, providing detailed, field-proven protocols for each.
Section 1: The Workhorse of Derivatization: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C, C-N, and C-O bond formation, enabling the assembly of complex molecules under relatively mild conditions. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[4][5] The versatility of this chemistry makes it the primary route for elaborating the this compound core.
Caption: Generalized Palladium(0) Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
Expert Insight: The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5] For a substrate like this compound containing an ester, the choice of base is critical. Strong, nucleophilic bases like sodium t-butoxide can induce ester hydrolysis. Therefore, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are the preferred choice to preserve the ester moiety.[6]
Detailed Protocol: Synthesis of Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (245 mg, 1.0 mmol, 1.0 equiv), p-tolylboronic acid (163 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Boronic Acid Partner | Palladium Catalyst (mol%) | Base | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | 88-97% |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | 80-90% |
| N-Boc-pyrazole-4-boronic acid | XPhos Pd G3 (2%) | K₃PO₄ | 75-88% |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
Expert Insight: The synthesis of aryl amines is fundamental to drug design, and the Buchwald-Hartwig amination provides a powerful method for their construction.[7] The reaction's success with electron-rich aryl bromides like our substrate hinges on the use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands facilitate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[6] As with the Suzuki coupling, a non-nucleophilic base like cesium carbonate or potassium phosphate is essential to prevent unwanted side reactions with the ester group.[6]
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The Strategic Utility of Methyl 4-bromo-2-methoxybenzoate in the Synthesis of Next-Generation Agrochemicals
Introduction: The Architectural Significance of a Versatile Building Block
In the competitive landscape of agrochemical research and development, the identification and strategic deployment of versatile chemical building blocks are paramount to the discovery of novel, effective, and environmentally conscious herbicides and pesticides. Methyl 4-bromo-2-methoxybenzoate, a halogenated aromatic ester, has emerged as a key intermediate, offering a unique combination of reactivity and structural features that are highly advantageous for the synthesis of complex agrochemical active ingredients.[1] Its strategically positioned bromine atom, methoxy group, and methyl ester functionality provide multiple avenues for synthetic diversification, enabling the construction of innovative molecular architectures with potent biological activity.
This comprehensive guide provides an in-depth exploration of the application of this compound as a foundational element in the synthesis of modern agrochemicals. We will delve into the causality behind its synthetic utility, present detailed, field-proven protocols for its application in key transformations, and offer insights into the development of a novel herbicidal scaffold. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors who are seeking to leverage this powerful building block in their synthetic endeavors.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a building block is rooted in its distinct chemical properties. A thorough understanding of these characteristics is essential for designing efficient and robust synthetic routes.
| Property | Value | Source |
| CAS Number | 139102-34-4 | |
| Molecular Formula | C₉H₉BrO₃ | |
| Molecular Weight | 245.07 g/mol | |
| Melting Point | 33 °C (lit.) | |
| Boiling Point | 100-108 °C/0.01 mmHg (lit.) | |
| Appearance | Low-melting solid |
The key to its synthetic versatility lies in the interplay of its functional groups:
-
The Aryl Bromide: The bromine atom serves as an excellent handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 4-position. This is a cornerstone in the construction of biphenyl and related scaffolds, which are prevalent in many commercial herbicides.[3][4]
-
The Ortho-Methoxy Group: The methoxy group at the 2-position exerts a significant electronic and steric influence on the reactivity of the aromatic ring. It can direct metallation reactions and influence the regioselectivity of subsequent transformations. Furthermore, the presence of an ortho-alkoxy group can be crucial for the biological activity of the final agrochemical, often enhancing its binding affinity to the target enzyme.[4]
-
The Methyl Ester: The methyl ester at the 1-position provides a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide. This allows for further derivatization and the introduction of additional pharmacophores that can modulate the compound's solubility, translocation within the plant, and mode of action.
Application in the Synthesis of Phenyl-Substituted Benzoylpyrazole Herbicides: A Case Study
To illustrate the practical application of this compound, we present a detailed synthetic strategy for the preparation of a novel phenyl-substituted benzoylpyrazole, a class of herbicides known to be effective against important grass weeds.[3][4] This protocol is adapted from established synthetic routes and highlights the key transformations where our building block plays a pivotal role.
Overall Synthetic Workflow
The synthesis commences with a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by hydrolysis of the methyl ester, conversion to an acid chloride, and subsequent reaction with a pyrazole to yield the final herbicidal compound.
Caption: Synthetic workflow for a phenyl-substituted benzoylpyrazole herbicide.
Detailed Experimental Protocols
The following protocols provide a self-validating system for the synthesis of the target herbicidal scaffold. Each step is designed for high yield and purity, with causality behind the choice of reagents and conditions explained.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol details the palladium-catalyzed coupling of this compound with a representative arylboronic acid. The choice of a palladium catalyst with appropriate ligands is crucial to overcome potential catalyst inhibition by the ortho-methoxy group.[5][6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically maintained between 0.1 and 0.5 M with respect to the starting bromide.
-
Stir the reaction mixture vigorously and heat to 80-100 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure methyl 4-aryl-2-methoxybenzoate.
Causality of Choices:
-
Pd(dppf)Cl₂: This catalyst is often effective for cross-coupling reactions with electron-rich and sterically hindered substrates due to the bite angle and electronic properties of the dppf ligand.
-
K₂CO₃: A moderately strong base is required to facilitate the transmetalation step of the catalytic cycle.
-
Dioxane/Water: This solvent system is commonly used for Suzuki reactions as it effectively dissolves both the organic substrates and the inorganic base.
Protocol 2: Saponification of the Methyl Ester
The subsequent hydrolysis of the methyl ester is a straightforward saponification reaction to yield the corresponding carboxylic acid, a necessary precursor for the final acylation step.
Materials:
-
Methyl 4-aryl-2-methoxybenzoate (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl 4-aryl-2-methoxybenzoate in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.
Causality of Choices:
-
LiOH: Lithium hydroxide is a strong base that effectively hydrolyzes the ester without causing significant side reactions.
-
THF/Water: This solvent mixture ensures the solubility of both the ester and the hydroxide salt.
Subsequent Transformations: A Pathway to the Final Herbicide
The resulting 4-aryl-2-methoxybenzoic acid can then be converted to the corresponding acid chloride using standard reagents such as oxalyl chloride or thionyl chloride with a catalytic amount of dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM). The final step involves the acylation of a substituted pyrazole with the in-situ generated acid chloride in the presence of a base like triethylamine or pyridine to yield the target phenyl-substituted benzoylpyrazole herbicide. The specific substitution on the pyrazole ring can be varied to optimize the herbicidal activity and selectivity.[3]
Conclusion: A Building Block for Innovation
This compound stands out as a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of reactive sites allows for the strategic and efficient construction of complex molecular architectures, particularly those based on the biphenyl scaffold. The detailed protocols provided herein offer a robust and scientifically sound framework for the application of this key intermediate in the development of next-generation herbicides. By understanding the underlying principles of its reactivity and employing optimized synthetic methodologies, researchers can unlock the full potential of this compound to drive innovation in the agrochemical industry.
References
- Siddall, T. L., Ouse, D. G., Benko, Z. L., Garvin, G. M., Jackson, J. L., McQuiston, J. M., Ricks, M. J., Thibault, T. D., Turner, J. A., Vanheertum, J. C., & Weimer, M. R. (2002). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science, 58(12), 1175–1186. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (Patent No. CN108864003A).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Your Trusted Supplier for Advanced Organic Synthesis.
- Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Google Patents. (n.d.). Synthesis method of dicamba. (Patent No. CN102838483A).
- Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde. (Patent No. US8692026B2).
- MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. [Link]
- Google Patents. (n.d.). Preparation process of herbicide dicamba. (Patent No. CN102125035B).
- Google Patents. (n.d.). Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA). (Patent No. US20190119189A1).
- ResearchGate. (n.d.). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles.
- ResearchGate. (n.d.). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules.
- National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27367–27371. [Link]
Sources
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Regioselective Bromination of Methyl 2-Methoxybenzoate
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Abstract: This document provides a comprehensive, in-depth guide for the electrophilic aromatic bromination of methyl 2-methoxybenzoate. The protocol herein is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed workflow from reagent handling to product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics.
Introduction and Scientific Background
The bromination of aromatic compounds is a cornerstone of organic synthesis, providing a versatile handle for further functionalization through cross-coupling reactions and other transformations.[1] Methyl 2-methoxybenzoate presents an interesting case for electrophilic aromatic substitution. The methoxy (-OCH₃) group is a potent activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[2][3] Conversely, the methyl ester (-CO₂CH₃) group is a deactivating, meta-directing group. The interplay of these two substituents dictates the regioselectivity of the bromination reaction.
The methoxy group's activating effect dominates, directing the incoming electrophile to the positions ortho and para to it. Of these, the para position is sterically more accessible, leading to the preferential formation of methyl 5-bromo-2-methoxybenzoate.
Reaction Mechanism
The bromination of methyl 2-methoxybenzoate proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[4][5][6][7]
-
Generation of the Electrophile: Molecular bromine (Br₂) is polarized by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a more potent electrophile, Br⁺.[2][8]
-
Nucleophilic Attack: The electron-rich aromatic ring of methyl 2-methoxybenzoate attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][8]
-
Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.[8]
Caption: Mechanism of Electrophilic Aromatic Bromination.
Safety Precautions
Extreme caution must be exercised when handling bromine.
-
Toxicity and Corrosivity: Bromine is highly toxic, corrosive, and can cause severe skin burns and eye damage.[9] Inhalation can be fatal.[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[11][12] All manipulations involving liquid bromine must be conducted in a certified chemical fume hood.[9][11][12]
-
Spill Management: In case of a spill, neutralize with a solution of sodium thiosulfate or sodium carbonate.[9][11] Keep these neutralizing agents readily available.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl 2-methoxybenzoate | ≥98% | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific |
| Bromine | ≥99.5% | Sigma-Aldrich |
| Sodium Thiosulfate | Anhydrous, ≥98% | VWR Chemicals |
| Sodium Bicarbonate | ACS Grade | EMD Millipore |
| Dichloromethane (DCM) | HPLC Grade | J.T. Baker |
| Magnesium Sulfate, Anhydrous | Reagent Grade | Alfa Aesar |
| Round-bottom flask (100 mL) | - | Pyrex |
| Magnetic stir bar | - | - |
| Addition funnel (50 mL) | - | Kimble |
| Condenser | - | Ace Glass |
| Separatory funnel (250 mL) | - | - |
| Erlenmeyer flask (250 mL) | - | - |
| Rotary evaporator | - | Heidolph |
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow for the bromination reaction.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-methoxybenzoate (5.0 g, 30.1 mmol) in glacial acetic acid (25 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Addition: In a separate flask, prepare a solution of bromine (1.6 mL, 31.6 mmol, 1.05 eq.) in glacial acetic acid (10 mL). Transfer this solution to an addition funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a 250 mL Erlenmeyer flask containing 100 mL of an ice-cold saturated aqueous solution of sodium thiosulfate to quench the excess bromine. Stir until the reddish-brown color disappears.
-
Workup: Transfer the mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5) to afford methyl 5-bromo-2-methoxybenzoate as a white solid.
Characterization of Methyl 5-bromo-2-methoxybenzoate
| Property | Value |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | White solid |
| Melting Point | 33 °C |
| Boiling Point | 100-108 °C at 0.01 mmHg |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.96 (d, J = 2.4 Hz, 1H), 7.31 (dd, J = 8.8, 2.4 Hz, 1H), 6.64 (d, J = 8.8 Hz, 1H), 3.86 (s, 3H), 3.84 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.1, 148.8, 137.2, 125.1, 119.3, 111.4, 109.5, 51.8, 55.9 |
Note: NMR data can be cross-referenced with literature values for confirmation.[13][14]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction or loss during workup. | Extend the reaction time and monitor closely by TLC. Ensure efficient extraction and minimize transfers. |
| Over-bromination | Excess bromine or elevated reaction temperature. | Use a strict 1:1 molar ratio of bromine to substrate.[15] Maintain a low reaction temperature during bromine addition.[15] Consider using a milder brominating agent like N-bromosuccinimide (NBS).[15] |
| Incomplete Reaction | Insufficient reaction time or deactivation of catalyst. | Increase the reaction time.[15] Ensure anhydrous conditions to prevent catalyst deactivation. |
Conclusion
This application note provides a reliable and detailed protocol for the regioselective bromination of methyl 2-methoxybenzoate. By understanding the underlying chemical principles and adhering to the outlined safety and experimental procedures, researchers can confidently synthesize methyl 5-bromo-2-methoxybenzoate, a valuable intermediate for further synthetic applications.
References
- CLEAPSS. (2022). Student safety sheets 55 Bromine.
- Blog. (2025). What is the mechanism of the reaction between anisole and bromine?
- CLEAPSS Science. (n.d.). Student safety sheets 55 Bromine.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
- pinn.ai. (n.d.). Bromination Of Anisole.
- Quora. (2016). How is the bromination mechanism of anisole carried out?
- ResearchGate. (n.d.). Electrophilic aromatic bromination of anisole.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Google Patents. (n.d.). JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus.
- LabXchange. (n.d.). Electrophilic Aromatic Substitution.
- Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
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- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. What is the mechanism of the reaction between anisole and bromine? - Blog [zbwhr.com]
- 9. science.cleapss.org.uk [science.cleapss.org.uk]
- 10. tatachemicals.com [tatachemicals.com]
- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 12. carlroth.com [carlroth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Characterization of Methyl 4-bromo-2-methoxybenzoate
Introduction
Methyl 4-bromo-2-methoxybenzoate (CAS No. 139102-34-4) is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its purity and structural integrity are critical to ensure the safety, efficacy, and quality of the final products. This document provides a comprehensive guide to the analytical techniques essential for the thorough characterization of this compound, ensuring it meets the stringent requirements for drug development and manufacturing. The methodologies outlined herein are designed for researchers, scientists, and quality control professionals, offering both theoretical grounding and practical, step-by-step protocols. The validation of these analytical methods is a crucial aspect of pharmaceutical quality control, providing documented evidence of their suitability and reliability.[2][3]
Structural Elucidation and Identification
A definitive confirmation of the molecular structure is the foundational step in characterization. This is primarily achieved through a combination of spectroscopic techniques that probe the molecule's atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expertise & Experience: The substitution pattern on the benzene ring in this compound results in a distinct set of signals in the ¹H NMR spectrum. The methoxy and methyl ester groups will appear as sharp singlets in the upfield region, while the aromatic protons will present as a characteristic pattern of doublets and a doublet of doublets. The coupling constants between these aromatic protons are key to confirming the 1,2,4-trisubstitution pattern.
Trustworthiness: To ensure the validity of the NMR data, system suitability is confirmed using a standard compound with known chemical shifts. Furthermore, the integration of the proton signals should correspond to the number of protons in each environment, providing an internal check of the structure's consistency.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Interpretation:
-
For ¹H NMR, identify the chemical shifts, multiplicities (singlet, doublet, etc.), coupling constants (J-values), and integrations of all signals.
-
For ¹³C NMR, identify the chemical shifts of all unique carbon atoms.
-
Compare the observed spectra with reference data or predicted spectra to confirm the structure.[4][5]
-
Table 1: Typical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| -OCH₃ (ester) | ~3.89 (s, 3H) | ~52.5 |
| -OCH₃ (ring) | ~3.87 (s, 3H) | ~56.2 |
| Aromatic-H | ~7.15 (dd, 1H) | ~113.8, 115.9, 121.8, 134.1, 158.7 |
| Aromatic-H | ~7.30 (d, 1H) | |
| Aromatic-H | ~7.70 (d, 1H) | |
| Carbonyl C=O | ~165.5 | |
| Aromatic C-Br | ~119.5 |
(Note: Chemical shifts can vary slightly depending on the solvent and instrument.)
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which aids in structural confirmation.
Expertise & Experience: For halogenated compounds like this compound, the presence of bromine is readily identified by its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6][7] This results in two molecular ion peaks (M and M+2) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.[8][9]
Trustworthiness: The mass spectrometer is calibrated using a standard of known mass before analysis. The high-resolution mass spectrometry (HRMS) capability allows for the determination of the elemental composition, providing a high degree of confidence in the molecular formula.
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of the compound (245.07 g/mol ).
-
Observe the isotopic pattern of the molecular ion peak.
-
-
Data Interpretation:
-
Confirm the presence of the M and M+2 peaks with approximately equal intensity, corresponding to the bromine isotopes.
-
If using HRMS, compare the measured accurate mass with the theoretical mass of C₉H₉BrO₃ to confirm the elemental composition.
-
Analyze the fragmentation pattern for characteristic losses (e.g., loss of -OCH₃, -COOCH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.
Expertise & Experience: As an aromatic ester, this compound will exhibit a characteristic set of IR absorptions.[10] The most prominent will be the strong carbonyl (C=O) stretch of the ester group.[11][12] Conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to saturated esters.[13] Additionally, strong C-O stretching bands and peaks characteristic of the substituted benzene ring will be present.
Trustworthiness: The instrument's performance is verified using a polystyrene film standard. The presence and position of the key functional group peaks provide a confirmatory fingerprint of the molecule.
Protocol 3: Infrared Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal or KBr pellet for subtraction.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands for the functional groups present.
-
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (-OCH₃) | 3000-2850 |
| Carbonyl (C=O) Stretch (Aromatic Ester) | 1730-1715 |
| Aromatic C=C Bending | 1600-1450 |
| Asymmetric C-O-C Stretch (Ester) | ~1280 |
| Symmetric C-O-C Stretch (Ester) | ~1100 |
| C-Br Stretch | 600-500 |
Purity and Impurity Profiling
Assessing the purity of this compound and identifying any potential impurities is crucial for its use in pharmaceutical applications. Chromatographic techniques are the primary methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity determination and quantitative analysis of non-volatile organic compounds.
Expertise & Experience: A reversed-phase HPLC method using a C18 column is typically suitable for separating this compound from its potential process-related impurities, such as the starting materials or by-products of the synthesis.[1] The selection of the mobile phase composition (e.g., acetonitrile/water or methanol/water) and the detector wavelength (based on the UV absorbance maximum of the analyte) are critical for achieving good separation and sensitivity.
Trustworthiness: Method validation is essential to ensure the reliability of the HPLC results.[14][15] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines.[2][16] A system suitability test is performed before each analytical run to ensure the chromatographic system is performing adequately.[17]
Protocol 4: HPLC Purity Analysis
-
Instrumentation: HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to improve peak shape), run in either isocratic or gradient mode. A typical starting point could be 60:40 Acetonitrile:Water.
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to a concentration of approximately 100 µg/mL.[17]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of the analyte (typically around 254 nm).
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.[17]
-
Analysis and Calculation:
-
Inject the sample solution and integrate the peak areas of the main component and any impurities.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography (GC)
For the analysis of volatile impurities, Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is the preferred method.
Expertise & Experience: While this compound itself has a relatively high boiling point, GC can be used to detect more volatile impurities, such as residual solvents from the synthesis process. A capillary column with a non-polar or medium-polarity stationary phase is generally effective.
Trustworthiness: A blank injection (solvent only) is run to ensure no interfering peaks are present. The system is calibrated with known standards of potential residual solvents to quantify their presence in the sample.
Protocol 5: GC Analysis for Residual Solvents
-
Instrumentation: Gas chromatograph with an FID and a suitable capillary column (e.g., DB-5 or equivalent).
-
Sample Preparation: Accurately weigh a known amount of the sample into a headspace vial and add a suitable solvent (e.g., DMSO or DMF).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all components.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
-
Analysis:
-
Run the headspace sample and identify any peaks corresponding to residual solvents by comparing their retention times with those of known standards.
-
Quantify the amount of each solvent using a pre-established calibration curve.
-
Workflow and Data Integration
The analytical characterization of this compound is a multi-faceted process where data from different techniques are integrated to build a complete profile of the product.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The comprehensive analytical characterization of this compound requires the synergistic use of multiple techniques. Spectroscopic methods like NMR, MS, and IR are indispensable for unequivocal structural confirmation, while chromatographic techniques such as HPLC and GC are essential for determining purity and profiling impurities. Adherence to validated protocols and system suitability checks ensures the generation of reliable and trustworthy data, which is paramount for the use of this intermediate in the development and manufacturing of pharmaceutical products.
References
- Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound.
- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Química Orgánica. (n.d.). IR Spectrum: Esters.
- Pro-Lambda. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- International Journal of Research in Pharmaceutical and Biomedical Sciences. (2012). Analytical method validation: A brief review.
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChem. (n.d.). This compound.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Beilstein Journals. (n.d.). Supplementary Information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. IR Spectrum: Esters [quimicaorganica.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. wjarr.com [wjarr.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. sps.nhs.uk [sps.nhs.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-bromo-2-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-methoxybenzoate (CAS 139102-34-4). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key organic intermediate. Here, we provide in-depth, experience-driven advice, troubleshooting guides in a question-and-answer format, and detailed protocols to help you improve your reaction yields and product purity.
Introduction to Synthetic Strategies
This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its preparation is typically achieved via two primary synthetic routes, each with its own set of advantages and potential pitfalls:
-
Route A: Electrophilic Aromatic Bromination of Methyl 2-methoxybenzoate.
-
Route B: Fischer-Speier Esterification of 4-bromo-2-methoxybenzoic acid.
This guide is structured to address specific issues you might encounter with either of these methods, allowing you to quickly diagnose problems and implement effective solutions.
Part 1: Troubleshooting Electrophilic Aromatic Bromination
The direct bromination of Methyl 2-methoxybenzoate is an atom-economical approach. The starting ester is readily available, but the key challenge lies in controlling the regioselectivity and preventing over-bromination due to the activating nature of the methoxy group.
Mechanism Overview: Controlling Regioselectivity
The methoxy group (-OCH₃) at the C2 position is a strong electron-donating group, activating the aromatic ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions. The ester group (-COOCH₃) is a deactivating, meta-directing group. The powerful activating effect of the methoxy group dominates the directing effects.
-
Para-substitution (C4): This is the desired position. It is electronically activated by the methoxy group and is sterically less hindered than the C6 (ortho) position.
-
Ortho-substitution (C6): This position is also electronically activated but is sterically hindered by the adjacent bulky ester group.
-
Ortho-substitution (C3): This position is ortho to the methoxy group but meta to the ester.
-
Meta-substitution (C5): This position is meta to both groups.
Therefore, the primary product is expected to be the para-substituted this compound. However, the formation of isomeric and di-brominated byproducts is a significant cause of yield loss.
Frequently Asked Questions & Troubleshooting (Route A)
Q1: My reaction yield is low, and I'm observing a mixture of products by TLC/GC-MS. What is the most likely cause?
A1: The most common issue is a lack of regioselectivity and the formation of multiple brominated species. The primary culprits are often overly harsh reaction conditions or the wrong choice of brominating agent.
-
Potential Cause 1: Over-bromination. The product, this compound, is still an activated aromatic ring and can undergo a second bromination.
-
Solution:
-
Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your brominating agent. Add the agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to decrease the rate of the second bromination, which has a higher activation energy.
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for activated rings as it provides a low, steady concentration of bromine, thus minimizing over-bromination.[2]
-
-
-
Potential Cause 2: Formation of Isomeric Byproducts. While the 4-bromo isomer is favored, some 6-bromo or even di-bromo (4,6-dibromo) products can form.
-
Solution: The choice of solvent can significantly influence regioselectivity. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) with NBS has been shown to give high levels of para-selectivity.[3]
-
Q2: I am using NBS, but the reaction is very slow or does not go to completion. What should I do?
A2: While NBS is milder, it sometimes requires specific conditions to be effective for aromatic bromination.
-
Potential Cause 1: Impure NBS. Old or impure NBS can be less reactive. It should be a white crystalline solid; a yellow or brown color indicates the presence of free bromine.
-
Solution: Recrystallize the NBS from hot water before use.
-
-
Potential Cause 2: Inappropriate Solvent.
-
Solution: While non-polar solvents like CCl₄ are used for radical brominations with NBS, for electrophilic aromatic bromination, polar solvents are generally better. Acetonitrile or DMF are excellent choices to promote the formation of the electrophilic bromine species.[4]
-
Q3: My product is dark-colored and difficult to purify after work-up. What could be the cause?
A3: Dark coloration often points to residual bromine or acidic impurities.
-
Solution: During your aqueous work-up, include a wash with a reducing agent solution, such as saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to quench any unreacted bromine. Follow this with a wash with a weak base like saturated sodium bicarbonate (NaHCO₃) to remove any acidic byproducts like HBr or succinimide (if using NBS).
Data Summary Table: Electrophilic Bromination Conditions
| Brominating Agent | Solvent | Temperature | Typical Issues | Recommendations for High Yield |
| Br₂ in Acetic Acid | Acetic Acid | Room Temp | Over-bromination, formation of isomers | Use with caution. Add Br₂ slowly at 0 °C. |
| Br₂ in CH₂Cl₂/CCl₄ | CH₂Cl₂/CCl₄ | 0 °C to RT | Often slow, potential for side reactions | Not ideal for this substrate. |
| NBS | Acetonitrile | 0 °C to RT | Can be slow, requires pure NBS | Good general choice for controlled mono-bromination. |
| NBS | DMF | Room Temp | Reaction can be fast | Recommended for high para-selectivity. [3] |
Optimized Protocol: Electrophilic Bromination with NBS
This protocol is designed to maximize para-selectivity and minimize byproduct formation.
-
Reaction Setup: To a solution of Methyl 2-methoxybenzoate (1.0 eq.) in DMF (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Pour the reaction mixture into cold water (10 volumes). Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (2 x 5 volumes), saturated aqueous sodium bicarbonate (2 x 5 volumes), and finally with brine (1 x 5 volumes).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water.
Part 2: Troubleshooting Fischer-Speier Esterification
This route involves the acid-catalyzed esterification of 4-bromo-2-methoxybenzoic acid with methanol. This method is often very clean, provided the starting carboxylic acid is pure. The primary challenge is driving the reaction equilibrium to completion.
Mechanism Overview: Driving the Equilibrium
The Fischer-Speier esterification is a reversible acyl substitution reaction.[5] A carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The equilibrium nature of the reaction means that specific strategies must be employed to achieve high yields.
Caption: Fischer Esterification Equilibrium.
Frequently Asked Questions & Troubleshooting (Route B)
Q1: My esterification reaction does not go to completion, and I recover a significant amount of starting acid. How can I improve the conversion?
A1: This is the most common problem with Fischer esterifications and is due to the reaction reaching equilibrium.
-
Potential Cause 1: Insufficient Excess of Alcohol. The equilibrium constant for many esterifications is not large.[6]
-
Solution: Employ a large excess of methanol. Using methanol as the reaction solvent is the most common and effective strategy to push the equilibrium towards the product side, according to Le Châtelier's principle.
-
-
Potential Cause 2: Accumulation of Water. The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Solution: While difficult with methanol due to its miscibility with water, for higher boiling alcohols, a Dean-Stark apparatus can be used to remove water azeotropically. For methanol, using a large excess is the more practical approach. Alternatively, adding a dehydrating agent like molecular sieves can be effective.
-
-
Potential Cause 3: Insufficient Catalyst or Reaction Time.
-
Solution: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Monitor the reaction by TLC and extend the reflux time if necessary.
-
Q2: The work-up is difficult, and I'm getting emulsions or losing product. Any tips?
A2: A proper work-up is critical for isolating a pure product.
-
Solution: After the reaction, most of the excess methanol should be removed by rotary evaporation. The residue can then be dissolved in a water-immiscible solvent like ethyl acetate. This organic layer should be thoroughly washed with saturated sodium bicarbonate solution to remove all traces of the starting carboxylic acid and the acid catalyst. If emulsions form, adding brine during the wash can help to break them.
Q3: Is the steric hindrance from the ortho-methoxy group a problem for this esterification?
A3: While ortho-substituents can slow down the rate of esterification, a single methoxy group is generally not prohibitive. The reaction should proceed, but it might require slightly longer reaction times or more forceful conditions (e.g., ensuring reflux is maintained) compared to an unhindered benzoic acid.
Optimized Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-2-methoxybenzoic acid (1.0 eq.) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise with stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. Maintain reflux for 4-8 hours.
-
Monitoring: Monitor the disappearance of the starting acid by TLC (a more polar spot) and the appearance of the product ester (a less polar spot). A typical eluent is 20-30% ethyl acetate in hexanes.
-
Work-up: Cool the reaction mixture to room temperature. Remove the bulk of the methanol under reduced pressure. Dissolve the residue in ethyl acetate (10 volumes).
-
Washing: Transfer the solution to a separatory funnel and wash carefully with saturated aqueous sodium bicarbonate until CO₂ evolution ceases. Then, wash with water and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to yield the crude product. If necessary, purify further by recrystallization or column chromatography.
General Purification and Analysis
| Technique | Purpose | Typical Conditions |
| TLC | Reaction monitoring | Silica gel plates; Eluent: 10-30% Ethyl Acetate in Hexanes. Visualized under UV light. |
| Column Chromatography | Purification of crude product | Silica gel; Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes. |
| Recrystallization | Final purification | Solvents: Ethanol/water, Methanol, or Heptane/Ethyl Acetate. |
| ¹H NMR | Structure confirmation | In CDCl₃, expect characteristic peaks for the two methoxy groups and aromatic protons. |
| GC-MS | Purity assessment and impurity identification | Can identify isomeric byproducts, di-brominated species, and unreacted starting materials. |
Troubleshooting Impurity Profile
A systematic approach to identifying the source of impurities is crucial for optimizing your synthesis.
Caption: Decision tree for identifying impurity sources.
References
- Fischer, E., Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Wikipedia contributors. (2023). N-Bromosuccinimide. Wikipedia, The Free Encyclopedia.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Your Trusted Supplier for Advanced Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Master Organic Chemistry. (2022). Fischer Esterification.
- Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Purification of crude Methyl 4-bromo-2-methoxybenzoate by column chromatography
Welcome to the technical support guide for the purification of crude Methyl 4-bromo-2-methoxybenzoate by column chromatography. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical purification step. Here, we move beyond simple instructions to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity with confidence.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the setup and strategy for the column chromatography of this compound.
Q1: What is the most critical first step before attempting to purify this compound on a column?
A1: The most critical preliminary step is to develop an effective solvent system using Thin Layer Chromatography (TLC).[1][2] Column chromatography is essentially a scaled-up version of TLC. Attempting a column separation without prior TLC analysis is inefficient and likely to result in poor separation or complete failure. The goal of the TLC analysis is to find a solvent mixture that provides good separation between your desired product and any impurities.
Q2: How do I select the right solvent system (mobile phase) for this specific compound?
A2: Selecting the mobile phase is a balancing act between solvent and compound polarities.[3][4] For this compound, a compound of moderate polarity, a two-component system of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is standard.[5]
The ideal solvent system for your column should result in a Retention Factor (Rf) value of approximately 0.25 to 0.35 for the this compound spot on a TLC plate.[6] An Rf in this range ensures that the compound will move down the column at a reasonable rate, allowing for effective separation from both less polar and more polar impurities.[6] Published methods for similar compounds often use mixtures like 9:1 hexane/ethyl acetate, which serves as an excellent starting point for your TLC trials.[7][8]
Q3: Which stationary phase should I use?
A3: For most compounds, including this aromatic ester, silica gel is the recommended stationary phase.[9] Silica gel is a polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3] Because it is slightly acidic, it is highly effective for separating neutral or acidic compounds.[9] Alumina can also be used but is typically reserved for separating basic compounds like amines, as it is slightly basic and would retain acidic impurities more strongly.[9]
Q4: Should I use isocratic or gradient elution? What's the difference?
A4: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Uses a single, constant solvent composition throughout the entire purification (e.g., 10% Ethyl Acetate in Hexane from start to finish).[10][11] This method is simpler and ideal if your TLC shows that the impurities are well-separated from your product in that specific solvent system.[12]
-
Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 20%).[10][13] This technique is superior for complex mixtures containing compounds with a wide range of polarities.[11][12] It helps to first elute non-polar impurities, then your product, and finally wash off highly polar impurities that would otherwise remain stuck to the column, all while maintaining sharp, well-defined bands.[10]
For a typical synthesis of this compound, if the impurities are close in polarity to the product, a shallow gradient elution is often the most robust strategy.
Column Chromatography Workflow
Caption: A step-by-step workflow for the purification of this compound.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the experiment.
Q: My separation is poor. The spots for my product and an impurity are overlapping (co-eluting). What should I do?
A: This is a common issue stemming from insufficient resolution.
-
Causality: The polarity difference between your eluent and your compounds is not optimal. The chosen solvent system is likely too polar, causing all compounds to travel down the column too quickly and close together.
-
Solution 1 (Re-optimize Mobile Phase): Your first step should be to return to TLC. Find a less polar solvent system that increases the separation between the spots. For example, if you were using 15% ethyl acetate in hexane, try 10% or even 8%.
-
Solution 2 (Switch to Gradient Elution): If an isocratic system cannot resolve the compounds, a slow, shallow gradient is the answer.[10] Start with a very non-polar mobile phase (e.g., 2% ethyl acetate/hexane) to allow the compounds to form a tight band at the top of the column. Then, slowly and incrementally increase the polarity. This will elute the less polar impurity first, followed by your product, providing better separation.
-
Solution 3 (Check Column Dimensions): For difficult separations, a longer and narrower column provides more surface area and a longer path for the separation to occur, increasing theoretical plates and improving resolution.
Q: My compound is not coming off the column, or it is eluting very, very slowly (low Rf). What's wrong?
A: This indicates that your compound is too strongly adsorbed to the silica gel.
-
Causality: The mobile phase is not polar enough to effectively compete with the stationary phase for your compound. Your compound has a much higher affinity for the silica than for the solvent.
-
Solution 1 (Increase Solvent Polarity): You must increase the eluting power of your mobile phase.[14] If you are running an isocratic system, switch to a more polar mixture (e.g., move from 10% to 20% ethyl acetate in hexane). If you are already running a gradient, you may need to increase the final percentage of the polar solvent or make the gradient steeper.
-
Solution 2 (Check for Decomposition): In some cases, compounds can decompose on the acidic silica gel surface.[14] To test for this, dissolve a small amount of your crude product in your chosen eluent, add a small scoop of silica gel, and stir it for an hour. Run a TLC of the solution against the original crude material. If a new spot appears or the product spot diminishes, your compound is not stable on silica. In this rare case for an ester, you might consider using a less acidic stationary phase like deactivated silica or alumina.[14]
Q: My compound is eluting too quickly, coming out with the solvent front (high Rf). How do I fix this?
A: This is the opposite problem of the one above; your compound has very low affinity for the stationary phase.
-
Causality: The mobile phase is too polar. It is so effective at dissolving your compound that it doesn't get a chance to interact with (adsorb to) the silica gel.
-
Solution: Decrease the polarity of your mobile phase. Use a higher percentage of the non-polar solvent. For example, if you are using 30% ethyl acetate in hexane, reduce it to 15% or 10% and re-verify with TLC to achieve the target Rf of ~0.3.[14]
Q: I'm seeing significant "tailing" or "streaking" of my compound's spot in the collected fractions. Why?
A: Tailing results in impure fractions and lower yield because the compound elutes over a much larger volume than it should.
-
Causality 1 (Overloading): You have loaded too much crude material onto the column. This saturates the stationary phase at the point of loading, causing the band to spread out as it travels. A general rule is to use a silica-to-crude-product weight ratio of at least 30:1 for easy separations and up to 100:1 for difficult ones.[15]
-
Causality 2 (Poor Solubility/Loading): If the sample was loaded in a solvent that is too strong (too polar), or if the initial eluting solvent is not strong enough to dissolve it well, it can cause streaking.[14]
-
Solution (Dry Loading): The most robust solution for tailing is the "dry loading" method.[15] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (about 2-3 times the weight of your crude product) to this solution.[15] Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude product adsorbed onto silica. Carefully layer this powder on top of your packed column. This ensures the sample is introduced as a very fine, even band, which dramatically reduces tailing.
Troubleshooting Logic Diagram
Caption: A decision tree to diagnose and solve common column chromatography issues.
Experimental Protocols
Protocol 1: Column Preparation (Slurry Packing)
The slurry packing method is superior to dry packing as it minimizes the chances of trapping air bubbles or creating channels, which ruin separation efficiency.[16]
-
Setup: Securely clamp a glass column of appropriate size in a vertical position. Ensure the stopcock is closed.[17][18]
-
Plug: Place a small plug of cotton or glass wool into the bottom of the column, pushing it down gently to cover the outlet.[15][18]
-
Sand Layer: Add a 1-2 cm layer of sand on top of the plug. This creates a flat base for the silica and prevents it from leaking through.[15][17][18]
-
Add Solvent: Fill the column about one-third to one-half full with your initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane).[16][17]
-
Prepare Slurry: In a separate beaker, measure the required amount of silica gel. Add the initial eluting solvent to the silica gel while swirling to create a smooth, pourable slurry without clumps.[16] A common ratio is 1 part silica to 1.5-2 parts solvent by volume.[16]
-
Pack the Column: Place a funnel on top of the column. Open the stopcock to allow solvent to drain slowly.[18] Begin pouring the silica slurry into the column in a steady stream.[16][18]
-
Settle and Tap: As the slurry is added, continuously tap the side of the column gently with a piece of rubber tubing or your fingers. This encourages the silica to settle evenly and dislodges any air bubbles.[16][17]
-
Maintain Solvent Level: Crucially, never let the solvent level drop below the top of the silica bed. [17][19] Add more solvent as needed to wash any remaining silica from the column walls and maintain the level.
-
Finalize: Once all the silica has settled into a stable bed, carefully add another 1-2 cm layer of sand on top.[15][19] This protects the silica surface from being disturbed when you add your sample and more solvent.[19] Drain the excess solvent until the level is just at the top of the sand layer, then close the stopcock. The column is now ready for sample loading.
Data Presentation: Eluotropic Series of Common Solvents
The following table lists common chromatography solvents in order of increasing polarity (and thus, increasing eluting strength on silica gel). This is essential for choosing solvents for both isocratic and gradient elution.[3][4]
| Solvent Name | Polarity | Boiling Point (°C) | Notes |
| Hexane / Petroleum Ether | Very Low | 60-70 | Excellent non-polar base for mobile phases.[5] |
| Toluene | Low | 111 | Can be useful but has a high boiling point.[4] |
| Dichloromethane (DCM) | Low-Medium | 40 | Good solvent for many organic compounds.[5] |
| Diethyl Ether | Medium | 35 | Good eluting power, but very volatile. |
| Ethyl Acetate (EtOAc) | Medium | 77 | The most common polar co-solvent with hexane.[5] |
| Acetone | Medium-High | 56 | Stronger eluting power than EtOAc. |
| 2-Propanol (IPA) | High | 82 | Used for more polar compounds. |
| Ethanol | High | 78 | |
| Methanol (MeOH) | Very High | 65 | Very strong eluent; use sparingly (<10%) with silica.[5] |
| Water | Extremely High | 100 | Not typically used with standard silica gel. |
References
- How To Prepare Silica Gel Slurry For Column Chromatography? (2025). Chemistry For Everyone.
- Tips and Tricks for the Lab: Column Packing. (2012). ChemistryViews.
- How to prepare slurry for column chrom
- How to Slurry Pack a Column Chrom
- When is Gradient Elution Better than Isocr
- Running a Silica Gel Column. CommonOrganicChemistry.com.
- Synthesis of methyl 4-bromo-2-methylbenzo
- Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. (2025). PharmaGuru.
- What is isocratic and gradient elution in HPLC? What are the advantages and disadvantages of each elution? (2020). Quora.
- Column chrom
- Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
- How To Choose Solvent System For Column Chromatography? (2025). Chemistry For Everyone.
- Column chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews.
- How can I select the solvent system for column chromatography? (2015).
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- Column Chrom
- Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. (2016).
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Technical Support Center: Optimizing the Suzuki Coupling of Methyl 4-bromo-2-methoxybenzoate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Methyl 4-bromo-2-methoxybenzoate . As a key building block in medicinal chemistry and materials science, successful coupling of this substrate is often critical. However, its electronic properties—an electron-donating methoxy group ortho to the bromine and an electron-withdrawing ester group—present unique challenges.
This guide, structured as a series of troubleshooting questions and FAQs, is designed by our senior application scientists to provide you with both practical solutions and a deeper understanding of the reaction's mechanics.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling of this compound.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
Low conversion is a frequent issue, often pointing to a problem in the catalytic cycle's initial step: oxidative addition. The electron-donating methoxy group on your substrate, this compound, can make the carbon-bromine bond less reactive towards the Pd(0) catalyst.[1][2]
Primary Causes & Solutions:
-
Catalyst Inactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inadequate inert atmosphere techniques are a primary cause of reaction failure.
-
Solution: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes).[4] Maintain a positive pressure of an inert gas throughout the entire setup and reaction time. Use a fresh, high-quality palladium source.
-
-
Inefficient Oxidative Addition: The electron-rich nature of the aryl bromide can slow this rate-determining step.[2][5] The choice of ligand is paramount to overcoming this barrier.
-
Poor Reagent Quality: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to protodeboronation or the formation of unreactive boroxine trimers.[1][3]
Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this biaryl side product?
Boronic acid homocoupling (forming R-R from R-B(OH)₂) is a common side reaction that consumes your nucleophile and complicates purification. It is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[1][10][11]
Primary Causes & Solutions:
-
Presence of Oxygen: Oxygen can facilitate the homocoupling pathway.[1][12]
-
Solution: As with low conversion issues, rigorous degassing and maintaining a strict inert atmosphere are critical.[11]
-
-
Use of a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must first be reduced in situ to the active Pd(0) state. This reduction can sometimes occur via a pathway that involves homocoupling two molecules of the boronic acid.[1]
-
Stoichiometry: An excess of the boronic acid relative to the aryl bromide can favor homocoupling.
-
Solution: Adjust the stoichiometry. Try using a slight excess of the aryl halide (1.05-1.1 equivalents) relative to the boronic acid (1.0 equivalent). Some protocols also benefit from the slow addition of the boronic acid to the reaction mixture to keep its instantaneous concentration low.[10]
-
Q3: Dehalogenation of my starting material is a major side product. What are the causes and solutions?
The formation of Methyl 2-methoxybenzoate (where the bromine is replaced by a hydrogen) is known as dehalogenation or protodeboronation. This side reaction consumes your starting material and arises from sources of hydride in the reaction.[1][13]
Primary Causes & Solutions:
-
Hydride Source: The hydride can originate from the solvent (e.g., alcohols), the base, or impurities. After oxidative addition, the Ar-Pd(II)-Br complex can react with a hydride source, followed by reductive elimination to yield the dehalogenated arene.[1]
-
Solution: If using an alcohol-based solvent, switch to an aprotic solvent like 1,4-dioxane, toluene, or THF.[10] Ensure your base is not a hydride donor; weaker inorganic bases are preferred.
-
-
Protodeboronation of Boronic Acid: This is a competing reaction where the boronic acid reacts with a proton source (often water) to release the corresponding arene, effectively wasting the reagent.[14][15]
-
Solution: Minimize water in the reaction. While many Suzuki protocols use aqueous bases, for sensitive substrates, using anhydrous conditions with a finely powdered, dry base like K₃PO₄ or Cs₂CO₃ can suppress this pathway.[16] Using more stable boronic esters (e.g., MIDA or pinacol esters) can also mitigate the issue through a "slow release" of the active boronic acid.[14][17]
-
Q4: My methyl ester group is being hydrolyzed during the reaction. How can I protect it?
The methyl ester in your substrate is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[18][19]
Primary Causes & Solutions:
-
Base Strength: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will readily hydrolyze the ester to the corresponding carboxylic acid.[20]
-
Solution: Use a milder base. Finely powdered potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are excellent choices that are basic enough to facilitate the catalytic cycle but generally do not promote ester hydrolysis.[4][21] Potassium fluoride (KF) can also be effective for substrates with base-labile groups.[18]
-
-
Reaction Temperature and Time: Prolonged exposure to even mild bases at high temperatures can lead to hydrolysis.
-
Solution: Optimize the reaction to run at the lowest possible temperature and for the shortest time necessary for completion. A more efficient catalyst/ligand system can enable lower reaction temperatures (e.g., 60-80 °C instead of >100 °C). Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling?
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:[5][22][23]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (your this compound) to form a Pd(II) complex. This is often the rate-limiting step of the reaction.[5]
-
Transmetalation: The organic group from the organoboron species (the boronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[18][24][25]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new carbon-carbon bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[22][24]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Q2: How do I choose the right Palladium catalyst and ligand for this substrate?
The choice of catalyst and ligand is the most critical parameter for optimizing the reaction.[26]
-
Palladium Source: Common choices include Pd(OAc)₂ and Pd₂(dba)₃, which are air-stable Pd(II) and Pd(0) sources, respectively, that require a separate ligand.[18] Pd(PPh₃)₄ is a Pd(0) source with the ligand already coordinated. For difficult couplings, modern Pd(II) precatalysts are highly recommended as they provide a reliable and clean way to generate the active catalyst.[1]
-
Ligand Selection: Because this compound is both electron-rich and sterically hindered by the ortho-methoxy group, a bulky and electron-rich ligand is required to promote the challenging oxidative addition and subsequent reductive elimination steps.[2][7][8]
| Ligand Class | Examples | Suitability for Substrate | Rationale |
| Simple Phosphines | PPh₃, PCy₃ | Low to Moderate | Often not active enough for electron-rich aryl bromides. May require high temperatures.[19] |
| Buchwald Ligands | SPhos, XPhos, RuPhos | High (Recommended) | Sterically demanding and highly electron-rich; designed to accelerate oxidative addition and reductive elimination for challenging substrates.[6][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High | Strong σ-donors that form very stable complexes with palladium, showing high activity for coupling aryl chlorides and other unreactive halides.[18] |
| Bidentate Phosphines | dppf, XantPhos | Moderate | The "bite angle" of these ligands can influence reactivity. Often very effective, but monodentate bulky ligands are typically the first choice for this substrate class.[1] |
Q3: What is the role of the base, and which one should I choose?
The base plays an essential role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[24][25][27][28] The choice of base is critical to ensure high yield while avoiding side reactions like ester hydrolysis.[20]
| Base | Strength | Common Use & Comments | Suitability for Substrate |
| Hydroxides (NaOH, KOH) | Strong | Effective but highly likely to cause ester hydrolysis .[20] | Not Recommended |
| Carbonates (K₂CO₃, Cs₂CO₃) | Moderate | Widely used. Cs₂CO₃ is more soluble and often more effective but also more expensive. Generally compatible with esters at moderate temperatures.[4] | Good |
| Phosphates (K₃PO₄) | Moderate | An excellent choice for many Suzuki couplings, often providing high yields and good functional group tolerance. Works well for sensitive substrates.[4] | Excellent (Recommended) |
| Fluorides (KF, CsF) | Weak | The fluoride ion is thought to play a unique role in activating the boron atom. Particularly useful for substrates with base-labile groups.[18] | Good Alternative |
Q4: Which solvent system is best for this reaction?
The ideal solvent must dissolve the organic substrates, the catalyst, and, to some extent, the base. A mixture of an organic solvent and water is most common, as water helps dissolve the inorganic base.[1][29]
-
1,4-Dioxane / Water: A very common and effective system.[22][30]
-
Toluene / Water: Another excellent choice, especially for higher temperature reactions.
-
THF / Water: Good for lower temperature reactions, but THF's low boiling point limits the accessible temperature range.
-
Anhydrous Solvents (e.g., Dioxane, Toluene): Can be used with soluble organic bases or finely powdered inorganic bases to minimize water-related side reactions like protodeboronation.[16]
A typical starting point is a 4:1 or 5:1 mixture of organic solvent to water.
Section 3: General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of catalyst, ligand, base, and temperature may be required for your specific boronic acid partner.
Caption: A logical workflow for troubleshooting a low-yielding reaction.
Step-by-Step Methodology
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1 v/v)
-
Schlenk flask or sealed reaction vial, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a stir bar, add this compound (e.g., 1.0 mmol, 245 mg), the arylboronic acid (1.2 mmol), and powdered K₃PO₄ (2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with inert gas. Repeat this "evacuate-and-fill" cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 0.02 mmol). Then, add the degassed solvent mixture (e.g., 5 mL of 5:1 1,4-dioxane/water) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
- Gauto, D. F., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
- Wikipedia.
- Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate.
- ChemRxiv. (2022).
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
- Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Scientific Reports. [Link]
- ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
- Saha, A., et al. (2013). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]
- The Organic Chemistry Tutor. (2021). Ligand design for cross-couplings: phosphines. [Link]
- Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- Myers, A. G. The Suzuki Reaction. [Link]
- ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
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- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Methyl 4-bromo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide is designed to serve as a comprehensive technical support resource for troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions involving Methyl 4-bromo-2-methoxybenzoate. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion to Product
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no product at all. What are the primary factors I should investigate?
Answer: Low conversion in Suzuki-Miyaura reactions with electron-rich aryl bromides like this compound is a common challenge. The primary bottleneck is often the oxidative addition step, which can be sluggish due to the high electron density on the aromatic ring.[1][2] The methoxy group, being an electron-donating group, makes the carbon-bromine bond less susceptible to cleavage by the Pd(0) catalyst.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Precursor & Ligand): The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may be ineffective for this substrate.[1] You need to employ bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[1]
-
Expert Insight: Bulky, electron-rich ligands like SPhos and XPhos are industry standards for such challenging couplings as they promote both oxidative addition and the final reductive elimination step.[1]
-
-
Base Selection: The base is crucial for the transmetalation step.[1] For difficult couplings, stronger bases are often necessary.[1]
-
Recommendation: Potassium phosphate (K₃PO₄) is a strong and effective base. Cesium carbonate (Cs₂CO₃) can also yield excellent results, although it is a more expensive option.[1]
-
-
Reaction Conditions: Temperature, solvent, and the strict exclusion of oxygen are critical for success.[1]
-
Expert Insight: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), and also degrade phosphine ligands.[3] Ensure your solvents are thoroughly degassed and the reaction is performed under a robust inert atmosphere (Argon or Nitrogen).
-
-
Reagent Quality: The stability of the boronic acid or ester is a frequent point of failure. Protodeboronation, where the boronic acid is cleaved by a proton source, is a common side reaction.[1]
-
Recommendation: Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol esters), which are generally more stable and less prone to protodeboronation.[1]
-
Issue 2: Significant Formation of Side Products
Question: I'm observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) and/or homocoupling of my starting material. How can I minimize these side reactions?
Answer: The formation of byproducts like 2-methoxybenzoic acid methyl ester (from hydrodehalogenation) and biphenyl derivatives (from homocoupling) indicates competing reaction pathways are occurring.
-
Hydrodehalogenation: This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source instead of the coupling partner.[4]
-
Causality: The source of the hydride can be the solvent (e.g., alcohols), the base, or even trace amounts of water.
-
Mitigation Strategies:
-
Solvent Choice: Switch to aprotic solvents like dioxane, toluene, or DMF.[5][6]
-
Base Selection: Evaluate different inorganic bases. Carbonates are sometimes less prone to promoting hydrodehalogenation than phosphates.[5]
-
Ligand Modification: Employing more sterically hindered ligands can sometimes suppress this side reaction by disfavoring the competing reductive pathway.[5]
-
-
-
Homocoupling: This occurs when two molecules of the aryl halide couple together.
Issue 3: Catalyst Deactivation
Question: My reaction starts well but then stalls, suggesting catalyst deactivation. What are the common causes and how can I improve catalyst stability?
Answer: Catalyst deactivation is a frequent issue in palladium-catalyzed reactions and can be caused by several factors.[7][8]
-
Palladium Black Formation: A common sign of catalyst deactivation is the formation of a black precipitate, which is palladium black (aggregated palladium metal).[4]
-
Causality: This can be caused by ligand degradation or insufficient ligand concentration to stabilize the palladium nanoparticles.[7]
-
Mitigation Strategies:
-
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen, forming phosphine oxides which can inhibit the reaction.[5]
-
Mitigation Strategy: Use high-purity ligands and handle them under an inert atmosphere.[5]
-
-
Inhibition by Reaction Components: Additives or byproducts can sometimes inhibit the catalyst. For example, in Negishi couplings, the organozinc reagent can complex with the palladium catalyst and lower its activity.[7]
Experimental Protocols & Data
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for optimization.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane/water (4:1, 5 mL).[3] Bubble the inert gas through the solution for 10-15 minutes.[3] Then, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., SPhos, 0.02 mmol).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitoring: Track the reaction's progress using TLC or LC-MS.[3]
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Table 1: Recommended Starting Conditions for Different Cross-Coupling Reactions
| Reaction Type | Recommended Ligand | Recommended Base | Solvent System | Temperature (°C) |
| Suzuki-Miyaura | SPhos, XPhos[1] | K₃PO₄, Cs₂CO₃[1] | 1,4-Dioxane/H₂O, Toluene/H₂O[9] | 80-110 |
| Buchwald-Hartwig Amination | BrettPhos, RuPhos[10] | NaOtBu, K₃PO₄ | Toluene, Dioxane[11] | 80-110 |
| Heck Reaction | P(o-tol)₃[12] | NEt₃, K₂CO₃[13] | DMF, Acetonitrile[6][13] | 100-140 |
| Sonogashira Coupling | XPhos, SPhos | Cs₂CO₃, K₂CO₃ | Toluene, DMF[14] | 60-100 |
Note: This data is a general guide. Optimal conditions may vary depending on the specific coupling partner.
Visualizing the Troubleshooting Process
Diagram 1: Decision-Making Workflow for Low Yield
Caption: The palladium catalytic cycle and key catalyst deactivation routes.
References
- Catalyst activation, deactivation, and degradation in palladium-medi
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides
- Data-driven discovery of active phosphine ligand space for cross-coupling reactions
- Technical Support Center: Phosphine Ligand Selection for Methyl 4-Iodobenzo
- Next-generation ligands for complex coupling challenges
- Solvent effects in palladium c
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile
- Solvent effects in palladium c
- Development of phosphine ligands for efficient and chemoselective palladium-c
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Phosphino-Triazole Ligands for Palladium-C
- Suzuki-Miyaura cross-coupling: Practical Guide
- Effect of solvent and base on Suzuki cross-coupling reaction
- Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I)
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Catalyst Activation, Deactivation, and Degradation in Palladium-Medi
- Diagnosing issues with a failed Suzuki coupling?
- Buchwald–Hartwig amin
- Cross-coupling reaction
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm
- Heck Reaction
- Heck Coupling
- Heck Reaction Explained: Definition, Examples, Practice & Video Lessons
- Heck Reaction | Named Reactions | Organic Chemistry Lessons
- Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins
- Buchwald-Hartwig Amin
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities
- Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions
- Help troubleshooting a Buchwald-Hartwig amin
- Suzuki-Miyaura Coupling
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Buchwald-Hartwig Cross Coupling Reaction
- (PDF) Recent Advances in Sonogashira Reactions
- The Heck, Suzuki, and Olefin Met
- Recent advances in Sonogashira reactions
- Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
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Removal of impurities from Methyl 4-bromo-2-methoxybenzoate
<Technical Support Center: Purification of Methyl 4-bromo-2-methoxybenzoate
Introduction
Welcome to the technical support guide for the purification of this compound (CAS 139102-34-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this critical organic synthesis intermediate.[1][2] As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount.[2] This guide is structured to address specific challenges in a practical, question-and-answer format, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities in your crude product are largely dependent on the synthetic route employed. A common method is the Fischer esterification of 4-bromo-2-methoxybenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[3]
Common Impurities and Their Origins:
| Impurity | Chemical Structure | Origin |
| 4-bromo-2-methoxybenzoic acid | BrC₆H₃(OCH₃)COOH | Unreacted starting material from the esterification process.[4] |
| Side-reaction byproducts | Varies | Isomeric benzoates, or products from undesired reactions. |
| Residual Solvents | e.g., Methanol, Ethyl Acetate | Solvents used during the reaction or workup procedures. |
| Water | H₂O | Introduced during aqueous workup steps or from atmospheric moisture. |
| Decarboxylation Product (1-bromo-3-methoxybenzene) | BrC₆H₄OCH₃ | Can form under harsh acidic and high-temperature conditions, leading to the loss of the carboxyl group.[5][6] |
Q2: My final product of this compound is a yellow oil instead of a solid. What does this indicate?
A2: this compound has a reported melting point of 33°C. If your product is an oil at room temperature, it is a strong indication of the presence of impurities. These impurities can cause a melting point depression. The yellowish color also suggests the presence of chromophoric (color-causing) impurities, which may have arisen from side reactions or decomposition during the synthesis or purification process.
Q3: What is the most straightforward method to remove the unreacted carboxylic acid starting material?
A3: The most direct method for removing acidic impurities like unreacted 4-bromo-2-methoxybenzoic acid is a liquid-liquid extraction using a mild base.[4] After dissolving your crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane), you can wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][7] The carboxylic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer and can thus be separated.
Chemical Rationale: BrC₆H₃(OCH₃)COOH + NaHCO₃ → BrC₆H₃(OCH₃)COONa + H₂O + CO₂
It is crucial to perform this wash until no more carbon dioxide evolution (effervescence) is observed, indicating that all the acid has been neutralized.[8] Following the base wash, a brine (saturated NaCl solution) wash is recommended to remove any remaining water from the organic layer before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.
Troubleshooting Purification Techniques
This section provides detailed troubleshooting for common purification methods for this compound.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]
Problem 1: My compound will not crystallize from the solution, or the yield is very low.
Causality & Troubleshooting Steps:
-
Solvent Choice: The selected solvent may be too good at dissolving the compound, even at low temperatures.[9]
-
Solution: Consider a mixed solvent system. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy).[10] Gentle heating to redissolve the solid, followed by slow cooling, can induce crystallization. For esters, solvent systems like hexane/ethyl acetate or hexane/acetone can be effective.[10]
-
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but it has not yet precipitated.[9]
-
Solution 1: Seeding. Introduce a "seed" crystal of pure this compound into the supersaturated solution. This provides a nucleation site for crystal growth.[9]
-
Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation points.[9]
-
-
Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals or an oil.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Problem 2: The compound "oils out" instead of forming crystals.
Causality & Troubleshooting Steps:
-
High Impurity Level: A significant amount of impurities can inhibit crystal lattice formation.
-
Solution: First, attempt a preliminary purification step, such as a basic wash to remove acidic impurities, before recrystallization.
-
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound, causing it to melt before it dissolves.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Solution Concentration: The solution may be too concentrated.
-
Solution: Add a small amount of the hot solvent to the oiled-out mixture to try and dissolve it, then allow it to cool slowly.
-
Column Chromatography Troubleshooting
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[11]
Problem 1: Poor separation of my product from impurities.
Causality & Troubleshooting Steps:
-
Incorrect Mobile Phase (Eluent): The solvent system may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in very slow elution of the desired product.
-
Solution: Optimize the Eluent System. Use Thin Layer Chromatography (TLC) to test various solvent systems. For this compound, a non-polar stationary phase like silica gel is common. Start with a non-polar eluent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[11] A good starting point for this compound is a 9:1 hexane/ethyl acetate mixture.[11] The ideal eluent system should give your product an Rf value of approximately 0.3 on the TLC plate.
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: Use a larger column with more stationary phase, or reduce the amount of sample loaded. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1.
-
Problem 2: The compound is not eluting from the column.
Causality & Troubleshooting Steps:
-
Eluent is Not Polar Enough: The chosen solvent system lacks the strength to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
-
Strong Interaction with Stationary Phase: The compound may have a strong affinity for the stationary phase.
-
Solution: While less common for this specific molecule, if you suspect strong interactions, you might consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though the latter should be used with caution as it can react with your ester).
-
Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for this compound.
Caption: Decision tree for purification of this compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Acid Removal
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, periodically venting to release the pressure from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution until no more gas evolves.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution).
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, now free of acidic impurities.
Protocol 2: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
-
Place the crude, acid-free this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (ethyl acetate) to dissolve the solid at room temperature.
-
Slowly add the "poor" solvent (hexane) with swirling until the solution becomes persistently cloudy.
-
Gently heat the mixture on a hot plate until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the purified crystals in a vacuum oven or desiccator.
References
- Benchchem. (n.d.). Technical Support Center: Aromatic Ester Purification.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- ChemicalBook. (n.d.). METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis.
- ResearchGate. (2025). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound.
- ScienceDirect. (2025). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
- Biosynth. (n.d.). This compound.
- Reddit. (2019). How to purify esters.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
- National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids.
- University of Rochester. (n.d.). Purification: How To.
- Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
- Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions.
- ChemSpider. (n.d.). Methyl ester hydrolysis.
- Starlab Scientific Co., Ltd. (n.d.). This compound, min 98%, 10 grams.
- YouTube. (2023). Benzoic acid Decarboxylation.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (n.d.). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid.
- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America.
- Amerigo Scientific. (n.d.). This compound (98%).
- BOC Sciences. (2025). This compound: Your Trusted Supplier for Advanced Organic Synthesis.
- LGC Standards. (n.d.). Methyl 4-Methoxybenzoate.
- Santa Cruz Biotechnology. (n.d.). This compound.
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How to avoid Cannizzaro reaction in 4-bromo-2-methoxybenzaldehyde synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis of 4-bromo-2-methoxybenzaldehyde, with a specific focus on mitigating the undesired Cannizzaro reaction.
Troubleshooting Guide: Avoiding the Cannizzaro Reaction
The Cannizzaro reaction is a common side reaction in syntheses involving non-enolizable aldehydes, such as 4-bromo-2-methoxybenzaldehyde, in the presence of a strong base.[1][2][3] This disproportionation reaction leads to the formation of a primary alcohol and a carboxylic acid, reducing the yield of the desired aldehyde.[1][2][4] Understanding the mechanism and critical parameters is key to its prevention.
Q1: My synthesis of 4-bromo-2-methoxybenzaldehyde is showing significant byproducts. How can I confirm if it's the Cannizzaro reaction?
A1: The hallmark of a Cannizzaro reaction is the co-production of the corresponding alcohol (4-bromo-2-methoxybenzyl alcohol) and carboxylic acid (4-bromo-2-methoxybenzoic acid).
Diagnostic Workflow:
-
TLC Analysis: Spot your crude reaction mixture against the starting material. The presence of two new, more polar spots is indicative of the alcohol and carboxylic acid.
-
NMR Spectroscopy: In the ¹H NMR of the crude product, look for a new singlet around 4.5 ppm, corresponding to the benzylic protons of the alcohol, and the disappearance of the aldehyde proton signal around 10 ppm. The carboxylic acid proton is often broad and may be difficult to observe without D₂O exchange.
-
LC-MS Analysis: This is the most definitive method. You will observe peaks corresponding to the molecular weights of the starting aldehyde (approx. 215.04 g/mol ), the alcohol byproduct, and the carboxylic acid byproduct.[5]
Q2: I've confirmed the Cannizzaro reaction is occurring. What are the primary factors I need to control to minimize it?
A2: The Cannizzaro reaction is highly sensitive to the reaction conditions. The key is to avoid strongly alkaline environments that promote the initial nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl group.[1][2][3]
The following diagram illustrates the competing pathways:
Caption: Competing pathways in the synthesis of 4-bromo-2-methoxybenzaldehyde.
The three critical parameters to control are:
-
Choice of Base and its Concentration: Strong, nucleophilic bases like NaOH and KOH at high concentrations are the primary drivers of the Cannizzaro reaction.[6]
-
Temperature: Higher temperatures can provide the necessary activation energy for the Cannizzaro pathway.[6]
-
Reaction Time: Prolonged exposure to basic conditions can increase the likelihood of the side reaction.
The following table summarizes the influence of these factors:
| Factor | Condition Favoring Cannizzaro | Recommended Condition to Avoid Cannizzaro |
| Base | Strong, nucleophilic (e.g., NaOH, KOH) | Weaker, non-nucleophilic base (e.g., K₂CO₃) or use of organometallic routes avoiding strong bases |
| Base Concentration | High (e.g., 50% NaOH)[6] | Low concentration or heterogeneous base |
| Temperature | Elevated | Low to moderate (e.g., 0°C to 50°C)[7] |
| Reaction Time | Prolonged | As short as possible; monitor by TLC |
Frequently Asked Questions (FAQs)
Q3: What are the recommended synthetic routes to 4-bromo-2-methoxybenzaldehyde that inherently avoid the Cannizzaro reaction?
A3: Several modern synthetic strategies bypass the conditions that favor the Cannizzaro reaction. Two highly effective methods are the Vilsmeier-Haack formylation and ortho-lithiation followed by formylation.
1. Vilsmeier-Haack Formylation of 3-Bromoanisole:
This method introduces the aldehyde group under non-basic conditions, thereby completely avoiding the Cannizzaro reaction.[8][9] The Vilsmeier reagent is a weak electrophile that reacts with electron-rich aromatic compounds.[8]
-
Experimental Protocol:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).
-
To this mixture, add 3-bromoanisole dropwise while maintaining a low temperature.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography or recrystallization.
-
2. Ortho-lithiation of 3-Bromoanisole followed by Formylation:
This route utilizes an organolithium reagent to deprotonate the position ortho to the methoxy group, followed by quenching with a formylating agent like DMF.[10][11] The methoxy group directs the lithiation.
-
Experimental Protocol:
-
Dissolve 3-bromoanisole in a dry aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of n-butyllithium (n-BuLi) or another suitable organolithium reagent.
-
Stir at low temperature for the specified time to ensure complete lithiation.
-
Quench the resulting aryllithium species by adding dry DMF.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash, dry, and purify.
-
The following diagram illustrates the workflow for the ortho-lithiation method:
Caption: Workflow for ortho-lithiation and formylation.
Q4: I am using a literature procedure that involves a nucleophilic aromatic substitution (SNAr) on 2-fluoro-4-bromobenzaldehyde with sodium methoxide. How can I prevent the Cannizzaro reaction in this case?
A4: The use of a strong base like sodium methoxide can indeed trigger the Cannizzaro reaction.[7] To mitigate this, a weaker base is recommended.
A patented process suggests using potassium carbonate (K₂CO₃) in methanol.[7][12][13] Potassium carbonate is a milder, less nucleophilic base that is sufficient to facilitate the SNAr reaction without promoting the undesired disproportionation of the aldehyde.[7]
-
Modified Protocol:
-
Dissolve 2-fluoro-4-bromobenzaldehyde in methanol.
-
Add potassium carbonate to the solution.
-
Heat the mixture (e.g., to 50 °C) and monitor the reaction progress by TLC.[7]
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the methanol under reduced pressure.
-
Purify the resulting 4-bromo-2-methoxybenzaldehyde.
-
Q5: Can the "Crossed Cannizzaro" reaction be leveraged in any way?
A5: The Crossed Cannizzaro reaction is a variation where a more valuable aldehyde is reduced in the presence of a "sacrificial" aldehyde, typically formaldehyde, which is preferentially oxidized.[3][4][14] While this is a useful technique to maximize the yield of a desired alcohol, it is not applicable for the synthesis of 4-bromo-2-methoxybenzaldehyde itself, as the goal is to preserve the aldehyde functionality.
References
- Wikipedia. Cannizzaro reaction. [Link]
- BYJU'S. Cannizzaro Reaction Mechanism. [Link]
- Allen Institute. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. [Link]
- Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- Scribd. Cannizzaro Reaction Mechanism Analysis. [Link]
- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Chemistry Stack Exchange. How to avoid cannizaro reaction during aldol reaction? [closed]. [Link]
- Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- The Vespiary. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]
- Organic Chemistry Portal. Cannizzaro Reaction. [Link]
- Chemistry LibreTexts. Cannizzaro Reaction. [Link]
- Chemistry Stack Exchange. Reverse Cannizzaro reaction to make aldehydes?. [Link]
- Quora. What are some exceptions in the examples of compounds that show an aldol condensation and the Cannizzaro reaction?. [Link]
- The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. [Link]
- Organic Chemistry Data.
- Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-2-methoxybenzaldehyde: A Crucial Building Block for Your Synthesis Needs. [Link]
- PubMed Central. Synthetic applications of the Cannizzaro reaction. [Link]
- The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]
- The Royal Society of Chemistry.
- Organic Reactions. The Cannizzaro Reaction. [Link]
- ResearchGate.
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- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
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Technical Support Center: Optimizing Suzuki Coupling of Bromo-Substituted Benzoates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the base conditions in Suzuki-Miyaura cross-coupling reactions involving bromo-substituted benzoates. These substrates, while common, present unique challenges due to the electron-withdrawing nature of the benzoate group and the potential for ester hydrolysis. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of bases and overall reaction setup for the Suzuki coupling of bromo-substituted benzoates.
Q1: Why is the choice of base so critical for the Suzuki coupling of bromo-substituted benzoates?
A1: The base in a Suzuki-Miyaura coupling plays multiple crucial roles.[1] Primarily, it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium catalyst.[2][3] For bromo-substituted benzoates, the base selection is particularly critical for two main reasons:
-
Preventing Ester Hydrolysis: Bromo-substituted benzoates contain a base-labile ester functional group. Strong bases, especially in the presence of water, can hydrolyze the ester to the corresponding carboxylic acid, leading to undesired byproducts and reduced yield of the target molecule.[4]
-
Balancing Reactivity and Side Reactions: The electron-withdrawing nature of the benzoate group makes the aryl bromide more susceptible to oxidative addition to the palladium(0) catalyst.[5] However, an overly strong base can accelerate side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen).[6] Therefore, a delicate balance must be struck to promote the desired cross-coupling without inducing unwanted side reactions.
Q2: What are the recommended starting bases for coupling a bromo-substituted benzoate?
A2: For initial screening, it is advisable to start with moderately weak inorganic bases. These bases are generally effective at promoting the reaction while minimizing the risk of ester hydrolysis. Good starting points include:
-
Potassium Carbonate (K₂CO₃): Often used in an aqueous solution (e.g., 2M), it is a reliable and cost-effective choice for many Suzuki couplings.[7]
-
Potassium Phosphate (K₃PO₄): A slightly stronger base than K₂CO₃, it can be particularly effective, especially under anhydrous conditions, which can help suppress protodeboronation.[6][7]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can sometimes enhance reaction rates, particularly with more challenging substrates.[8][9]
Q3: When should I consider using an organic base?
A3: Organic bases, such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are generally less common for standard Suzuki couplings but can be useful in specific situations.[10] For instance, they can be employed when a completely homogeneous reaction mixture is desired, as they are often more soluble in organic solvents than inorganic bases.[11] However, it's important to note that amine bases can sometimes be outperformed by oxygen-based inorganic bases and may even inhibit the catalyst in some cases.[8]
Q4: Can I run the reaction under anhydrous conditions, and what are the benefits?
A4: Yes, running the reaction under anhydrous conditions is a viable strategy, particularly when protodeboronation is a significant issue.[6][7] Water can act as a proton source for this unwanted side reaction.[6] Using a base like potassium phosphate (K₃PO₄) in an anhydrous solvent such as dioxane or toluene can effectively minimize protodeboronation and improve yields.[7]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you might encounter during the Suzuki coupling of bromo-substituted benzoates.
Problem 1: Low or No Conversion of the Bromo-Substituted Benzoate
If you observe a low yield or no formation of your desired product, a systematic approach to troubleshooting is essential.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.[6]
-
Reagent Quality: Verify the purity and integrity of your catalyst, ligand, and boronic acid. Palladium catalysts can degrade over time, and phosphine ligands are susceptible to oxidation.[6] Boronic acids can also decompose upon storage.[12]
-
Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation.[6]
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low yields.
Detailed Steps & Explanations:
-
Evaluate Catalyst Activity: Bromo-substituted benzoates are electron-deficient, which generally facilitates the initial oxidative addition step.[5] If the reaction is still sluggish, consider increasing the reaction temperature in 10-20 °C increments. If temperature elevation is ineffective, the ligand may be suboptimal. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands like SPhos or XPhos are often more effective than triphenylphosphine (PPh₃).[7]
-
Optimize the Base: If you started with a mild base like K₂CO₃ and see low conversion, switching to a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to sufficiently activate the boronic acid.[8] The increased basicity enhances the formation of the reactive boronate species.[2]
-
Address Solubility Issues: Poor solubility of any of the reactants can hinder the reaction. If your reactants are not fully dissolved, consider switching to a solvent with a higher dissolving power, such as 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF).[7]
Problem 2: Significant Formation of Side Products
The appearance of significant side products can complicate purification and reduce the yield of your desired compound.
Common Side Products and Their Causes:
| Side Product | Common Cause(s) |
| Protodeboronation Product (Arene from boronic acid) | - Presence of water- Base is too strong or reaction time is too long[6] |
| Homocoupling Product (Biaryl from boronic acid) | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0)[13] |
| Dehalogenation Product (Benzoate without bromine) | - Inefficient transmetalation- Presence of hydride sources (e.g., from solvent degradation)[13] |
| Benzoic Acid Derivative (Hydrolyzed ester) | - Base is too strong- Presence of excess water- High reaction temperature |
Troubleshooting Strategies:
-
Minimizing Protodeboronation: This is a very common issue with electron-deficient boronic acids.[6]
-
Switch to Anhydrous Conditions: Use an anhydrous solvent and a base like K₃PO₄.[7]
-
Use a Milder Base: If using a strong base, consider switching to a milder one like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[4][7]
-
Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable pinacol ester or a trifluoroborate salt.[13]
-
-
Suppressing Homocoupling:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst. Bubbling with an inert gas for 15-30 minutes is recommended.[9]
-
Use a Pd(0) Catalyst: If using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step that can sometimes promote homocoupling.[7]
-
-
Preventing Ester Hydrolysis:
-
Use a Milder Base: Avoid strong hydroxides. K₂CO₃, K₃PO₄, or even KF are generally safer for ester-containing substrates.[4]
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to slow down the rate of hydrolysis.
-
Limit Water Content: If using an aqueous base, use the minimum amount of water necessary to dissolve the base and facilitate the reaction.
-
Decision Tree for Base Selection:
Caption: Decision tree for selecting the optimal base.
III. Experimental Protocols
This section provides a general, representative protocol for the Suzuki-Miyaura cross-coupling of a bromo-substituted benzoate with an arylboronic acid.[14][15] Optimization may be required for specific substrates.
Materials:
-
Bromo-substituted benzoate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/SPhos, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the bromo-substituted benzoate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[16]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. If using a two-component catalyst system (e.g., Pd(OAc)₂ and a ligand), add them at this stage. If using a pre-formed catalyst like Pd(PPh₃)₄, it can be added now.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
By systematically addressing the key parameters of base selection, catalyst system, and reaction conditions, researchers can overcome the challenges associated with the Suzuki coupling of bromo-substituted benzoates and achieve high yields of their desired products.
IV. References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. ijpcsonline.com [ijpcsonline.com]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 23. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.rsc.org [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 33. rose-hulman.edu [rose-hulman.edu]
- 34. researchgate.net [researchgate.net]
- 35. uwindsor.ca [uwindsor.ca]
- 36. mdpi.com [mdpi.com]
Preventing hydrolysis of Methyl 4-bromo-2-methoxybenzoate during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of Methyl 4-bromo-2-methoxybenzoate, with a specific focus on preventing its hydrolysis during reaction workup. Our goal is to equip you with the scientific rationale and practical protocols necessary to maximize the yield and purity of your product.
Troubleshooting Guide: Diagnosing and Preventing Hydrolysis
This section addresses specific issues you may encounter during the workup of reactions involving this compound.
Q1: I've experienced a significant loss of my ester product during the aqueous workup. TLC and NMR analysis of my crude product show the presence of 4-bromo-2-methoxybenzoic acid. What is happening?
A1: The symptoms you describe are classic indicators of ester hydrolysis, the chemical breakdown of your ester into its parent carboxylic acid and methanol. This reaction is the reverse of the esterification process and is catalyzed by the presence of either acid or, more significantly, base in an aqueous environment.[1][2] During a typical workup, the very solutions used to neutralize catalysts and remove impurities (e.g., aqueous acid or base washes) create the ideal conditions for this unwanted side reaction, leading to yield loss.
The structure of this compound contains two key substituents that have opposing electronic effects on the ester's stability:
-
4-Bromo Group (Destabilizing): The bromine atom at the para-position is electron-withdrawing. This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it a more attractive target for nucleophilic attack by water or hydroxide ions, thereby accelerating the rate of hydrolysis. Studies on similar structures, like ethyl p-bromobenzoate, have shown they have lower hydrolytic stability compared to their unsubstituted analogs.[3][4]
-
2-Methoxy Group (Stabilizing): The methoxy group at the ortho-position is electron-donating through resonance. It can donate lone-pair electron density to the benzene ring, which is shared with the carbonyl group. This donation reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack and thus slowing the rate of hydrolysis.[5]
Given these competing factors, the ester must be considered sensitive to both acidic and especially basic aqueous conditions. The base-catalyzed hydrolysis, known as saponification, is particularly problematic because it is rapid and essentially irreversible under basic workup conditions.[1][6]
Q2: My reaction was performed under acidic conditions (e.g., Fischer esterification). Which step in my workup poses the highest risk for hydrolysis?
A2: The highest risk comes from the neutralization step. After an acid-catalyzed reaction, you must neutralize the strong acid catalyst (e.g., H₂SO₄) and any unreacted carboxylic acid starting material.[7] The most common mistake is using a strong base, like sodium hydroxide (NaOH), for this purpose.
While effective for neutralization, NaOH will dramatically increase the rate of saponification, converting your desired ester product into the sodium salt of the carboxylic acid (sodium 4-bromo-2-methoxybenzoate).[8][9] This salt is highly soluble in the aqueous layer and will be lost during extraction, leading to a drastic reduction in your final yield.
Q3: What is the recommended base for neutralizing my reaction mixture to prevent saponification?
A3: The industry-standard and scientifically sound choice is to use a cold, saturated aqueous solution of a weak base , such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][10][11]
Here's the rationale:
-
Sufficient Basicity: Sodium bicarbonate is basic enough to neutralize strong acid catalysts and unreacted carboxylic acids.[7][12]
-
Minimizes Saponification: As a weak base, it provides a much lower concentration of hydroxide ions in solution compared to NaOH. This dramatically slows the rate of the undesired saponification, preserving your ester.[1]
-
Visual Indication: The neutralization reaction produces carbon dioxide (CO₂) gas, which you will see as bubbling or effervescence.[11] This provides a clear visual cue: you can continue to add the bicarbonate solution until the bubbling stops, indicating that all the acid has been neutralized.
Caution: Always add the bicarbonate solution slowly and vent the separatory funnel frequently and carefully to release the pressure buildup from CO₂ evolution.
Frequently Asked Questions (FAQs)
Q: Can I just wash my organic layer with water instead of a basic solution?
A: While a water wash can help remove some highly water-soluble impurities, it is insufficient for removing an acid catalyst or unreacted carboxylic acid.[13] These acidic components would remain in your organic layer and could co-purify with your product or cause degradation over time. Furthermore, leaving residual acid can continue to catalyze the hydrolysis reaction, especially if trace water is present.
Q: Why is it recommended to perform aqueous washes with cold solutions?
A: Reaction kinetics, including those of hydrolysis, are highly temperature-dependent.[14] By performing all your aqueous washes (water, bicarbonate, and brine) with ice-cold solutions, you slow down the rate of any potential hydrolysis. This is a simple but highly effective precautionary measure to maximize your yield.
Q: What is the purpose of a final brine wash?
A: A wash with a saturated aqueous solution of sodium chloride (brine) serves two main purposes. First, it helps to remove the majority of the dissolved water from the organic layer before the final drying step, making the drying agent (like Na₂SO₄ or MgSO₄) more efficient. Second, it decreases the solubility of your organic product in the aqueous layer by increasing the polarity of the aqueous phase, a phenomenon known as "salting out." This helps to drive more of your product into the organic layer, improving recovery.
Q: My workup is forming a persistent emulsion. How can I resolve this?
A: Emulsions often form when the densities of the organic and aqueous layers are similar or when surfactants are present. To break an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution), which can help to increase the density and polarity of the aqueous layer.
-
For stubborn emulsions, passing the mixture through a pad of Celite or glass wool during filtration can sometimes be effective.
Optimized Workup Protocol to Prevent Hydrolysis
This protocol provides a detailed, step-by-step methodology for isolating this compound while minimizing the risk of hydrolysis.
Step 1: Cool the Reaction Mixture
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Place the reaction flask in an ice-water bath to cool it further to approximately 0-5 °C.
Step 2: Dilute and Transfer
-
Transfer the cold reaction mixture to a separatory funnel.
-
Rinse the reaction flask with a suitable water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and add this rinsing to the separatory funnel to ensure a complete transfer.
Step 3: Initial Water Wash (Optional but Recommended)
-
Add a portion of ice-cold deionized water to the funnel.
-
Gently invert the funnel a few times, then separate the layers. This initial wash can remove bulk water-soluble materials.
Step 4: Neutralization with Weak Base
-
Add a portion of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Crucially: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution.
-
Stopper the funnel, shake gently, and immediately vent. Repeat this process.
-
Continue adding fresh portions of cold NaHCO₃ solution and shaking until no more gas evolution (bubbling) is observed. This confirms that all acid has been neutralized.
Step 5: Brine Wash
-
Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine). This removes residual water and helps break any minor emulsions.
Step 6: Drying the Organic Layer
-
Drain the organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Add the agent until it no longer clumps together and flows freely as a fine powder when the flask is swirled. This indicates that all trace water has been absorbed.
Step 7: Isolation of Crude Product
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product.
-
Remove the solvent from the combined filtrate using a rotary evaporator to yield the crude ester product.
Step 8: Further Purification
-
If necessary, purify the crude product further by techniques such as column chromatography or recrystallization.
Data and Visualization
Table 1: Key Factors in Preventing Hydrolysis During Workup
| Parameter | Poor Practice (High Hydrolysis Risk) | Best Practice (Low Hydrolysis Risk) | Rationale |
| Neutralizing Agent | Strong Base (e.g., NaOH, KOH) | Weak Base (e.g., NaHCO₃, Na₂CO₃) | Weak bases neutralize acids without significantly increasing the rate of saponification.[1] |
| Temperature | Room Temperature or Warm | Ice-Cold Solutions (0-5 °C) | Lower temperatures slow the kinetics of the hydrolysis reaction.[14] |
| Contact Time | Prolonged exposure to aqueous layers | Efficient and rapid separation | Minimizes the time the ester is in contact with the aqueous environment where hydrolysis can occur. |
| Water Removal | Proceeding directly to evaporation | Final wash with brine, then drying (Na₂SO₄) | Thoroughly removes water, preventing further hydrolysis during storage or subsequent steps. |
Diagram: Workup Decision-Making Workflow
Caption: Decision tree for an ester workup designed to prevent hydrolysis.
References
- Brainly. (2024). Why is sodium bicarbonate used instead of sodium hydroxide for the initial extraction in this experiment?
- Pinto, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
- ResearchGate. (2025). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.
- Zenodo. (Date not available). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- PrepChem. (Date not available). Synthesis of methyl 4-bromo-2-methylbenzoate.
- Semantic Scholar. (Date not available). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Exploring the Synthesis and Applications of this compound.
- Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
- Unknown. (Date not available). Lab5 procedure esterification.
- Homework.Study.com. (Date not available). Why is sodium bicarbonate used in esterification?
- The Royal Society of Chemistry. (Date not available). SUPPORTING INFORMATION.
- National Institutes of Health. (Date not available). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
- ResearchGate. (2021). Work up of ester?
- Quora. (2020). Why do we add sodium carbonate at the end of esterification reactions? Can sodium bicarbonate work too?
- University of York. (Date not available). Theory of Aqueous Workup.
- Reddit. (2023). why is my lab using sodium hydroxide (NaOH) to neutralize strong acids when sodium bicarbonate can be used for the same thing without being as dangerous of a chemical to handle?
- Quora. (2023). Why do you add sodium hydroxide solution into an esterification reaction?
- Wikipedia. (Date not available). Grignard reagent.
- Caltech GPS. (Date not available). Saponification (Base Hydrolysis) of Organic Materials.
- Quora. (2019). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C).
- Google Patents. (Date not available). Procedure for the preparation of esters of benzoic acid.
- Organic Chemistry Portal. (Date not available). Methyl Esters.
- OperaChem. (2024). Saponification-Typical procedures.
- ResearchGate. (2025). Hydrolytic stability of synthetic ester lubricants.
- Chemistry LibreTexts. (2023). Saponification.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
Sources
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. quora.com [quora.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. quora.com [quora.com]
- 12. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 13. reddit.com [reddit.com]
- 14. quora.com [quora.com]
Technical Support Center: Recrystallization of Methyl 4-bromo-2-methoxybenzoate
An advanced guide to navigating the purification of Methyl 4-bromo-2-methoxybenzoate through recrystallization, designed for chemical researchers and drug development professionals. This technical support center offers in-depth, experience-driven answers to common and complex challenges encountered during the purification process.
As a Senior Application Scientist, I've observed that while recrystallization is a fundamental purification technique, its success with specific molecules like this compound often hinges on nuanced details. This compound, a low-melting solid with a melting point of approximately 33°C, presents unique challenges, most notably its tendency to "oil out" rather than crystallize.[1][2] This guide is structured to address these specific issues head-on, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for developing a successful recrystallization protocol for this compound.
Q1: What is the most critical first step in developing a recrystallization procedure for a new compound?
The most critical step is solvent selection.[3] The ideal solvent must satisfy a specific set of criteria: the compound of interest, this compound, should be highly soluble at elevated temperatures but sparingly soluble or insoluble at room temperature or below.[4] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or completely soluble at low temperatures (so they remain in the mother liquor upon crystallization).[4]
A systematic solvent screening is the most reliable method. This involves testing the solubility of a small amount of your crude material (~50-100 mg) in a small volume (~0.5-1 mL) of various solvents at both room temperature and the solvent's boiling point.[4][5]
Q2: Which solvents are recommended for screening with this compound?
Given the structure of this compound (an aromatic ester), a logical starting point is to test solvents with varying polarities. The presence of the ester and methoxy groups suggests moderate polarity, while the brominated benzene ring contributes nonpolar character.
Table 1: Recommended Solvents for Screening
| Solvent Class | Specific Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Expected Behavior |
| Alcohols | Methanol | 65 | 32.7 | The polar hydroxyl group may interact well with the ester. Often a good choice for aromatic compounds.[6] |
| Ethanol | 78 | 24.5 | Similar to methanol, but slightly less polar. May offer a better solubility differential. | |
| Isopropanol | 82 | 19.9 | A less polar alcohol that can be effective if methanol/ethanol are too strong as solvents. | |
| Hydrocarbons | Hexane / Heptane | 69 / 98 | ~2.0 | Likely to be poor solvents due to the compound's polar groups, making them excellent candidates for anti-solvents in a mixed-solvent system. |
| Aromatic | Toluene | 111 | 2.4 | "Like dissolves like" principle; the aromatic nature may lead to high solubility.[7][8] A good candidate, but its high boiling point can increase the risk of oiling out. |
| Ethers | Diethyl Ether | 35 | 4.3 | Low boiling point is advantageous for removing from final crystals, but often too good a solvent. Can be paired with hexane.[7] |
| Esters | Ethyl Acetate | 77 | 6.0 | The ester functional group similarity can make this a very effective solvent.[7] Often used in mixed systems with heptane.[9] |
Q3: What is a mixed-solvent recrystallization and when should I use it?
A mixed-solvent recrystallization is employed when no single solvent provides the ideal solubility profile.[4] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[4]
You should consider this method if your screening reveals that your compound is either too soluble in all hot solvents or not soluble enough in any of them. For this compound, a common and effective pair would be Ethyl Acetate (good solvent) and Heptane (anti-solvent).
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step procedures for purifying this compound.
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., Isopropanol) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise from a separate heated flask until the solid just dissolves completely at the boiling point. Causality: Adding the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution upon cooling.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling (Critical Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[3][10]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, preferably under vacuum, to remove all residual solvent.
Workflow for Recrystallization
Caption: General workflow for a single-solvent recrystallization.
Part 3: Troubleshooting Guide
This section addresses the most common problems encountered when recrystallizing this compound.
Q4: My compound has "oiled out" instead of crystallizing. What happened and how do I fix it?
The Cause: "Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute. Since this compound has a low melting point (~33°C), this is a significant risk.[1][2] The compound comes out of solution as a liquid (oil) rather than a solid. This is often exacerbated by using a high-boiling point solvent or having significant impurities present which depress the melting point.
The Solution:
-
Re-dissolve: Heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount (10-20% more) of the "good" solvent. This keeps the compound dissolved at a lower temperature, hopefully below its melting point, as crystallization begins.[10]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6][11]
-
Cool Slower: Insulate the flask to ensure extremely slow cooling, giving the molecules more time to orient into a crystal lattice.[11]
-
Change Solvents: If the problem persists, switch to a lower-boiling point solvent or a different mixed-solvent system.
Q5: No crystals are forming, even after cooling in an ice bath. What should I do?
The Cause: This is almost always due to one of two reasons:
-
Too much solvent was used: The solution is not saturated enough for crystals to form.[11] This is the most common reason for crystallization failure.
-
Supersaturation: The solution is saturated, but there are no nucleation sites for crystal growth to begin.[11]
The Solution:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be careful not to boil off too much, or the compound may crash out impurely.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation points.[6][11]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[11]
-
Cool for Longer: Sometimes, crystallization simply takes time. Leave the flask in a cold environment (like a refrigerator) overnight, undisturbed.[9]
Q6: My final yield is very low. How can I improve it?
The Cause: A low yield can result from several factors:
-
Using a large excess of solvent during dissolution.[10]
-
Premature crystallization during hot filtration.
-
Incomplete crystallization before filtration.
-
Washing the final crystals with a solvent that was not ice-cold.
The Solution:
-
Optimize Solvent Volume: Use the absolute minimum amount of hot solvent needed for dissolution.
-
Check Mother Liquor: After filtering your crystals, try chilling the filtrate further. If more crystals form, you filtered too soon. You can also evaporate a drop of the mother liquor; if a significant solid residue remains, a large amount of your compound is still in solution.[10]
-
Ensure Proper Washing: Always use a minimal amount of ice-cold solvent for washing to minimize re-dissolving your product.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- Solvent Choice. Chemistry Teaching Labs - University of York. [Link]
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]
- Finding the best solvent for recrystallisation student sheet.
- Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Important Chemistry Tips-Solvents choose for recrystalliz
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
- Recrystallis
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Reddit. [Link]
- Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151. PubChem. [Link]
- Exploring the Synthesis and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound | C9H9BrO3 | CID 15128242. PubChem. [Link]
- Synthesis of methyl 4-bromo-2-methylbenzo
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Bromination of Deactivated Aromatic Compounds.
- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
Sources
- 1. 4-溴-2-甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 98 139102-34-4 [sigmaaldrich.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
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- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Monitoring Methyl 4-bromo-2-methoxybenzoate Reactions by TLC
Welcome to the technical support guide for monitoring reactions involving Methyl 4-bromo-2-methoxybenzoate using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for a foundational analytical technique in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring the progress of my this compound reaction?
A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive technique for qualitatively monitoring chemical reactions.[1] It allows you to quickly determine the presence or absence of starting materials, the formation of products, and the potential development of byproducts, using only a minuscule amount of the reaction mixture.[2][3]
Q2: What is a typical Rf value, and what should I aim for with this compound?
A2: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4] An ideal Rf value for your starting material, this compound, would be around 0.5 to allow for clear separation from both more polar products (which will have a lower Rf) and less polar impurities (which will have a higher Rf).[5] Rf values between 0.15 and 0.85 are generally acceptable.[6]
Q3: How do I choose the right solvent system (mobile phase)?
A3: The choice of solvent system depends on the polarity of your compounds.[7] For aromatic esters like this compound, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[7][8] You can adjust the ratio of these solvents to achieve the desired separation.[9]
Q4: My spots are not visible. What should I do?
A4: If your spots aren't visible, there are several potential causes. Your sample may be too dilute, or the compound may not be UV-active.[10] Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm).[11][12] If you still can't see any spots, try concentrating your sample or using a chemical stain.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your TLC analysis.
| Problem | Potential Cause(s) | Solution(s) |
| Streaking or Elongated Spots | 1. Sample is overloaded (too concentrated).[10] 2. The compound is highly polar or acidic/basic. 3. The sample is unstable on the silica plate.[13] | 1. Dilute your sample and re-spot.[14] 2. Add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase for acidic compounds, or triethylamine (0.1–2.0%) for basic compounds.[10] 3. Perform a 2D TLC to check for decomposition.[13] |
| Spots Remain at the Baseline (Low Rf) | 1. The eluent is not polar enough.[10] | 1. Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[10] |
| Spots Run with the Solvent Front (High Rf) | 1. The eluent is too polar.[10] | 1. Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate).[10] |
| No Visible Spots | 1. Sample is too dilute.[15] 2. Compound is not UV-active.[10] 3. Solvent level in the chamber was above the spotting line.[15] 4. Compound is volatile and evaporated.[10] | 1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[15] 2. Use a chemical stain like potassium permanganate or an iodine chamber.[11][16] 3. Ensure the solvent level is below the origin line when placing the plate in the developing chamber.[4] 4. This is less likely with this compound but can be a factor with more volatile compounds. |
| Uneven or Crooked Solvent Front | 1. The TLC plate is touching the side of the chamber or filter paper.[15] 2. The bottom of the plate is not level with the solvent.[4] 3. The chamber is not properly saturated with solvent vapors. | 1. Reposition the plate so it does not touch the sides. 2. Ensure the plate is placed evenly in the chamber.[4] 3. Place a piece of filter paper in the chamber to aid in saturation.[1] |
Experimental Protocol: TLC Monitoring of a Reaction
This protocol outlines the steps for monitoring a generic reaction involving this compound.
Materials:
-
TLC plates (Silica gel 60 F254)[1]
-
Developing chamber (beaker with a watch glass)
-
Capillary tubes
-
Mobile phase (e.g., 20% ethyl acetate in hexanes)
-
UV lamp (254 nm)[1]
-
Pencil and ruler
Procedure:
-
Preparation of the TLC Plate:
-
With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your origin line.[17]
-
Mark three small, evenly spaced tick marks on this line for your spots: "SM" (Starting Material), "Co" (Co-spot), and "R" (Reaction Mixture).
-
-
Preparation of the Developing Chamber:
-
Pour a small amount of your chosen mobile phase into the developing chamber, to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors.[1]
-
Cover the chamber and let it equilibrate for a few minutes.
-
-
Spotting the TLC Plate:
-
Dissolve a small amount of your starting material (this compound) in a volatile solvent (e.g., ethyl acetate).
-
Using a clean capillary tube, spot this solution on the "SM" mark. The spot should be small and concentrated.[4]
-
At time zero of your reaction, and at regular intervals thereafter, take a small aliquot of your reaction mixture with a fresh capillary tube.
-
Spot the reaction mixture on the "R" mark.
-
For the co-spot, apply a spot of the starting material and then, on top of it, a spot of the reaction mixture.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the developing chamber. Ensure the solvent level is below the origin line.[4]
-
Cover the chamber and allow the solvent to travel up the plate via capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm). Aromatic compounds like this compound will appear as dark spots.[18]
-
Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot.
-
Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time. The reaction is complete when the starting material spot is no longer visible in the reaction lane.
-
Visualizing the TLC Workflow
Caption: A streamlined workflow for monitoring reactions using TLC.
Troubleshooting Decision Tree
If you encounter issues with your TLC, follow this decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting common TLC issues.
References
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
- Chromatography Techniques. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. [Link]
- Chemistry LibreTexts. (2022, August 23).
- University of Rochester, Department of Chemistry.
- ChemBAM. TLC troubleshooting. ChemBAM. [Link]
- TLC Visualization Solutions.
- Chemistry LibreTexts. (2022, April 7). 2.
- Chemistry LibreTexts. (2025, August 21). 5.
- Labster.
- University of Colorado Boulder, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- Study.com. How does increasing the polarity of the solvent system affect the results of a TLC?. [Link]
- ResearchGate. (2014, January 26). What are the solvents used in TLC for sterification?.
- 5.
- CHEM 344 Thin Layer Chrom
- Thin Layer Chrom
- Chemistry LibreTexts. (2021, August 3). 2.3: Thin Layer Chromatography (TLC). Chemistry LibreTexts. [Link]
- Orango. (2025, November 5). TLC Chemistry Explained | Beginner's Guide to Organic Lab. Orango. [Link]
- The Royal Society of Chemistry.
- Monitoring a Reaction – Cooperative Organic Chemistry Student Labor
- Quora. (2017, December 29). What solvent is used for TLC?. Quora. [Link]
- Reddit. (2025, June 12).
- Studylib.
- YouTube. (2012, February 28). 11. Solvent Polarity- Effect on Rf. [Link]
- Chemistry Stack Exchange. (2016, June 28).
- Scribd.
- Amerigo Scientific.
- AWS.
- PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. theorango.com [theorango.com]
- 3. studylib.net [studylib.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. silicycle.com [silicycle.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. theory.labster.com [theory.labster.com]
- 13. Chromatography [chem.rochester.edu]
- 14. microbiozindia.com [microbiozindia.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Loading Optimization for Methyl 4-bromo-2-methoxybenzoate Cross-Coupling
Welcome to the dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation, troubleshoot common issues, and streamline catalyst loading for efficient and reproducible results. The unique electronic properties of this substrate, featuring both an electron-donating methoxy group and an electron-withdrawing methyl ester, present specific challenges and opportunities for optimization that this guide will address in detail.
Frequently Asked Questions (FAQs)
Q1: What are the initial considerations for selecting a catalyst system for the Suzuki-coupling of this compound?
A1: The choice of catalyst system is paramount for a successful cross-coupling reaction. For this compound, the aryl bromide is moderately activated. Key considerations include:
-
Palladium Precatalyst: Air-stable Pd(II) precatalysts are highly recommended for reproducibility. Common choices include Pd(OAc)₂, PdCl₂(dppf), and modern Buchwald-type precatalysts (e.g., XPhos Pd G3). These are typically reduced in situ to the active Pd(0) species.
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For this substrate, phosphine ligands are a good starting point.
-
Electron-rich and bulky ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.
-
Less bulky ligands like PPh₃ can also be effective, but may require higher catalyst loadings or temperatures.
-
-
Catalyst Loading: A typical starting point for catalyst loading is 1-5 mol%. Optimization aims to reduce this to as low as reasonably achievable without compromising yield and reaction time. For particularly efficient systems, loadings can be reduced to <0.1 mol%.
Q2: How do the methoxy and methyl ester substituents on this compound influence the reaction?
A2: The electronic nature of the substituents on the aryl halide plays a significant role in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.
-
The methoxy group (-OCH₃) is electron-donating, which can slow down the rate of oxidative addition compared to an unsubstituted aryl bromide.
-
The methyl ester group (-CO₂Me) is electron-withdrawing, which can help to activate the aryl bromide towards oxidative addition.[1]
The interplay of these two groups makes the reactivity of this compound nuanced. While the bromide is at a position that is electronically activated by the ester, the overall electron density of the ring is increased by the methoxy group. This balance necessitates careful optimization of the catalyst system.
Q3: What are the most common side reactions to be aware of with this substrate?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges:
-
Homocoupling: Dimerization of the boronic acid coupling partner to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2]
-
Dehalogenation: Reduction of the aryl bromide to the corresponding arene (Methyl 2-methoxybenzoate). This can occur if there are sources of hydride in the reaction mixture or if the catalyst promotes this pathway.[2]
-
Protodeboronation: The boronic acid reagent can be converted to the corresponding arene, effectively removing it from the reaction. This is often promoted by acidic conditions or the presence of excess water.
Q4: How critical is the choice of base and solvent for this reaction?
A4: The base and solvent system is crucial for the transmetalation step and for maintaining the stability and activity of the catalyst.
-
Base: The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3]
-
Inorganic bases are most common. K₂CO₃, Cs₂CO₃, and K₃PO₄ are excellent starting points. The choice of base can significantly impact the reaction rate and yield.[4] Cs₂CO₃ is often more effective but also more expensive.
-
The base should be finely powdered to ensure maximum surface area and reactivity.
-
-
Solvent: The solvent must solubilize the reagents and the catalyst.
-
Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, THF, and toluene, often with water as a co-solvent.[5] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
The ratio of organic solvent to water should be optimized, typically ranging from 4:1 to 10:1.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low to No Product Formation | Inactive Catalyst: The Pd(0) active species is not being generated or is rapidly decomposing. | • Use a fresh, high-quality palladium precatalyst and ligand.• Consider using a more robust, air-stable precatalyst like a Buchwald G3 or G4 palladacycle.• Ensure proper inert atmosphere techniques are used throughout the setup.[2] |
| Inefficient Oxidative Addition: The C-Br bond is not being effectively cleaved by the Pd(0) catalyst. | • Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand like SPhos or XPhos) to promote oxidative addition. | |
| Poor Transmetalation: The boronic acid is not effectively transferring its organic group to the palladium center. | • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered.• Optimize the solvent system, particularly the ratio of organic solvent to water.[5] | |
| Significant Homocoupling of Boronic Acid | Oxygen Contamination: O₂ can promote the oxidative homocoupling of the boronic acid. | • Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.• Maintain a positive pressure of inert gas throughout the reaction.[2] |
| Presence of Dehalogenated Starting Material | Hydride Source: A source of hydride is present in the reaction, leading to reduction of the aryl bromide. | • Use high-purity, anhydrous solvents.• Certain bases or additives can act as hydride sources; consider screening alternatives. |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst loses its activity over the course of the reaction. | • Increase the catalyst loading.• Use a more stable ligand that is less prone to degradation at the reaction temperature.• Ensure strict exclusion of oxygen and moisture. |
| Hydrolysis of the Methyl Ester | Basic Conditions: The methyl ester is sensitive to hydrolysis under strongly basic conditions, especially at elevated temperatures and with prolonged reaction times. | • Use a milder base such as K₂CO₃ or Na₂CO₃.• Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.• Consider using KF as a base, which is known to be less prone to causing ester hydrolysis.[3] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a systematic approach to optimizing the catalyst loading for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and backfilling with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, starting at 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1, to achieve a concentration of 0.2 M with respect to the aryl bromide) via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring and Optimization:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
If the reaction proceeds to completion with a good yield, systematically decrease the catalyst loading in subsequent experiments (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%) while keeping all other parameters constant.
-
If the reaction is sluggish or gives a low yield, consider screening different ligands, bases, and solvents before further reducing the catalyst loading.
-
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Screening of Reaction Conditions
For more rapid optimization, a high-throughput screening approach using a 24- or 96-well plate can be employed.
-
Stock Solution Preparation: Prepare stock solutions of this compound, the arylboronic acid, the palladium precatalyst, and the ligand in the chosen solvent. Prepare separate stock solutions of the bases to be screened.
-
Plate Loading: In an inert atmosphere glovebox, use a liquid handling robot or multichannel pipette to dispense the appropriate volumes of the stock solutions into the wells of the reaction plate.
-
Sealing and Reaction: Seal the reaction plate with a pierceable cap mat and place it on a heated shaker block at the desired temperature.
-
Analysis: After the designated reaction time, quench the reactions and analyze the crude product mixtures by high-throughput techniques such as LC-MS to determine the conversion and yield for each set of conditions.
Visualizing the Path to Optimization
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura cross-coupling reactions.
References
- Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
- Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies.
- Why am I getting low yield for my Suzuki coupling reaction?. Reddit. (2016).
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Suzuki Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Screening of different bases for Suzuki coupling a.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methoxy-2-naphthaleneboronic acid. Benchchem.
- Application Notes and Protocols for Methyl 4-boronobenzo
Sources
Technical Support Center: Solvent Effects on the Reactivity of Methyl 4-bromo-2-methoxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving Methyl 4-bromo-2-methoxybenzoate. As a versatile building block in organic synthesis, its reactivity is profoundly influenced by the choice of solvent.[1] Understanding these solvent effects is critical for optimizing reaction outcomes, maximizing yields, and ensuring the purity of your target molecules.
This guide provides a structured question-and-answer format to directly address common challenges and frequently asked questions. The protocols and insights provided are grounded in established chemical principles and supported by authoritative literature.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound is a common substrate for these transformations. The solvent plays a pivotal role in these reactions, influencing catalyst stability, reagent solubility, and the overall reaction mechanism.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the first things I should check regarding the solvent?
A1: When troubleshooting a low-yielding Suzuki-Miyaura reaction, the solvent system is a primary consideration. Here are the key aspects to evaluate:
-
Solvent Polarity and Composition: The choice between polar and nonpolar solvents can significantly impact the reaction. For many Suzuki couplings of aryl bromides, a mixture of a nonpolar aprotic solvent with water is effective.[2] Common choices include 1,4-dioxane/water or toluene/water. The aqueous phase is often crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitating the transmetalation step.[3]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the homocoupling of the boronic acid.[4] It is imperative to use properly degassed solvents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by the freeze-pump-thaw method.
-
Reagent Solubility: Ensure that all your reagents, including the this compound, the boronic acid, and the base, are sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to heterogeneous reaction mixtures and reduced reaction rates.
Q2: I am observing significant debromination of my this compound in a Buchwald-Hartwig amination. Could the solvent be the cause?
A2: Yes, the solvent can contribute to the hydrodehalogenation (debromination) of the aryl halide, which is a common side reaction in Buchwald-Hartwig aminations. This is particularly prevalent with electron-rich aryl halides. While the primary cause is often related to the catalyst and ligand system, the solvent can play a role. Protic solvents, for instance, can serve as a proton source for this undesired pathway. Therefore, rigorously anhydrous aprotic solvents such as toluene, 1,4-dioxane, or THF are generally preferred.[5]
Q3: For a Heck reaction with this compound, what are the recommended solvents?
A3: The Heck reaction is often performed in polar aprotic solvents, which can help to stabilize the charged intermediates in the catalytic cycle.[6][7] Common choices include:
-
N,N-Dimethylformamide (DMF): A versatile solvent that can dissolve a wide range of organic and inorganic compounds.[7]
-
Acetonitrile (MeCN): Another popular choice, particularly for its ability to coordinate with the palladium catalyst.
-
N,N-Dimethylacetamide (DMAc): Similar to DMF, it can be effective, especially at higher temperatures.[8]
In some cases, ionic liquids have been used as solvents for Heck reactions, offering the advantage of catalyst recycling.[6]
Troubleshooting Guides
Issue: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Solvent Polarity | Screen a range of solvents with varying polarities (e.g., Toluene, THF, 1,4-Dioxane, DMF). Consider using a mixture with water. | Solvent polarity affects the stability of intermediates in the catalytic cycle. A biphasic mixture with water often improves the solubility of the base and facilitates transmetalation.[2] |
| Poor Reagent Solubility | Increase the reaction temperature or switch to a solvent with better solubilizing properties (e.g., DMF, DMAc). | All components of the reaction must be in solution for efficient reaction to occur. |
| Solvent Not Adequately Degassed | Ensure rigorous degassing of the solvent by sparging with an inert gas or using the freeze-pump-thaw technique. | Oxygen can deactivate the palladium catalyst and lead to unwanted side reactions.[4] |
Issue: Catalyst Decomposition (Formation of Palladium Black) in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Water or Protic Impurities | Use anhydrous solvents and ensure all glassware is thoroughly dried. | Protic impurities can react with the catalyst and promote decomposition. |
| Solvent Incompatibility with the Base | Ensure the chosen solvent is compatible with the base (e.g., avoid protic solvents with strong bases like NaOtBu). | Strong bases can deprotonate protic solvents, leading to side reactions and catalyst deactivation. |
| High Reaction Temperature | Optimize the reaction temperature. Higher temperatures can sometimes lead to catalyst decomposition. | While higher temperatures can increase reaction rates, they can also accelerate catalyst degradation pathways. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9][10]
General Protocol for a Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization based on the specific amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), a suitable base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel.[11][12]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[11]
Visualization of Concepts
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the ester group and the methoxy group can influence the susceptibility of the aromatic ring of this compound to nucleophilic aromatic substitution (SNAr).
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for promoting SNAr reactions with this compound?
A1: Polar aprotic solvents are generally the best choice for SNAr reactions.[13] These solvents can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. More importantly, they stabilize the negatively charged intermediate, the Meisenheimer complex, which is formed during the reaction.[14] Good solvent choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
Q2: Why are protic solvents generally avoided in SNAr reactions?
A2: Protic solvents, such as water and alcohols, can hinder SNAr reactions in several ways. They can solvate the nucleophile through hydrogen bonding, which decreases its nucleophilicity and slows down the reaction.[13] Additionally, they can protonate the negatively charged Meisenheimer complex, which would disrupt the reaction pathway.
Troubleshooting Guide
Issue: Slow or Incomplete SNAr Reaction
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Solvent Polarity | Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO). | A more polar solvent will better stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.[14] |
| Presence of Protic Impurities | Use anhydrous solvents and ensure all reagents and glassware are dry. | Protic impurities can deactivate the nucleophile through hydrogen bonding.[13] |
Section 3: Hydrolysis
The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions. The solvent can influence the rate of this reaction.
Frequently Asked Questions (FAQs)
Q1: How does the solvent affect the rate of alkaline hydrolysis of this compound?
A1: The rate of alkaline hydrolysis of esters is influenced by the solvent's ability to solvate the reactants and the transition state. In mixed aqueous-organic solvents, the rate constant for the alkaline hydrolysis of substituted methyl benzoates generally decreases as the proportion of the organic co-solvent increases.[15] This is because the transition state, which has a greater charge dispersal than the reactants (hydroxide ion and ester), is less effectively solvated by less polar solvents.
Data Presentation
Table 1: Properties of Common Solvents in Organic Synthesis
| Solvent | Dielectric Constant (20°C) | Polarity | Type |
| Toluene | 2.38 | Nonpolar | Aprotic |
| Tetrahydrofuran (THF) | 7.6 | Polar | Aprotic |
| 1,4-Dioxane | 2.2 | Nonpolar | Aprotic |
| Acetonitrile (MeCN) | 37.5 | Polar | Aprotic |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar | Aprotic |
| Dimethyl sulfoxide (DMSO) | 47 | Polar | Aprotic |
| Methanol (MeOH) | 33 | Polar | Protic |
| Water (H₂O) | 80.1 | Polar | Protic |
Data sourced from various publicly available databases.
Caption: Logic diagram for selecting an appropriate solvent based on reaction type.
References
- Heck Reaction. (n.d.). In Wikipedia.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2011). Angewandte Chemie International Edition, 50(35), 8192-8195. [Link]
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (2011). Angewandte Chemie International Edition, 50(35), 8192-8195. [Link]
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (2011). Angewandte Chemie International Edition, 50(35), 8192-8195. [Link]
- Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2007). Journal of the American Chemical Society, 129(40), 12414-12425. [Link]
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1987). Journal of the Indian Chemical Society, 64(1), 29-31. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Labelled aryl halides in cross-coupling reactions: an unexpected problem! (2015).
- Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. (2023). Chemical Science, 14(44), 12284-12290. [Link]
- Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2013). Beilstein Journal of Organic Chemistry, 9, 2735-2745. [Link]
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
- The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. (2008). Arkivoc, 2008(8), 50-67. [Link]
- Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (1995). Journal of the Chemical Society, Perkin Transactions 2, (11), 2221-2226. [Link]
- Solvent effects on aromatic nucleophilic substitution reactions. Part 7. Determination of the empirical polarity parameterET(30) for dipolar hydrogen bond acceptor-co-solvent (chloroform or dichloromethane) mixtures. Kinetics of the reactions of halonitrobenzenes with aliphatic amines. (1997). Journal of Physical Organic Chemistry, 10(11), 849-860. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- This compound. (n.d.). PubChem.
- Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (2016). Journal of Physical Organic Chemistry, 29(10), 576-584. [Link]
- (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2014). Journal of the Indian Chemical Society, 91(1), 121-126. [Link]
- Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. (2017).
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Technical Support Center: Managing Temperature Control in Methyl 4-bromo-2-methoxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-methoxybenzoate (CAS 139102-34-4). This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to temperature control during this synthesis. Precise temperature management is paramount for achieving high yield and purity, and this document provides in-depth, field-proven insights to help you navigate potential issues.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of this compound?
A: Temperature is a critical parameter that directly influences reaction kinetics and selectivity. For this specific synthesis, there are two primary routes, each with its own temperature sensitivities:
-
Bromination of Methyl 2-methoxybenzoate: This is an exothermic electrophilic aromatic substitution. Without strict temperature control, the reaction rate can accelerate uncontrollably, leading to undesirable side reactions such as di-bromination or even tri-bromination, significantly reducing the yield of the mono-brominated target product.[1] Lowering the reaction temperature helps to manage the exotherm and improve the regioselectivity of the bromination.[1]
-
Fischer Esterification of 4-bromo-2-methoxybenzoic acid: This is an equilibrium-driven reaction.[2][3] The temperature must be high enough to achieve a reasonable reaction rate (typically at reflux) but not so high as to cause decomposition of the starting material or product.[4][5] The reaction is often carried out at temperatures between 60-110 °C.[2]
Q2: What are the primary side products formed due to improper temperature control?
A: In the bromination route , excessive temperatures can lead to the formation of di-brominated species (e.g., Methyl 4,6-dibromo-2-methoxybenzoate). The methoxy group is a strong activating group, making the aromatic ring susceptible to further electrophilic attack if the conditions are too harsh.[1]
In the esterification route , temperatures that are too high can cause decomposition, often observed as the reaction mixture turning into a dark oil or tar.[1] Additionally, if using certain acid catalysts under prolonged heating, other side reactions could occur, though decomposition is the primary concern.
Q3: What is the ideal temperature range for each synthetic route?
A: The optimal temperature depends on the specific reagents and solvents used. However, general guidelines are as follows:
| Synthetic Route | Step | Reagents | Recommended Temperature | Rationale |
| Bromination | Bromine Addition | Methyl 2-methoxybenzoate, Br₂ in Acetic Acid | 0 - 10 °C[1] | To control the exotherm and prevent over-bromination.[1] |
| Bromination | Bromine Addition | Methyl 2-methoxybenzoate, NBS in Acetonitrile | Room Temperature[6][7] | N-Bromosuccinimide (NBS) is a milder brominating agent, often allowing for reactions at ambient temperature with good regioselectivity.[1][7] |
| Esterification | Reflux | 4-bromo-2-methoxybenzoic acid, Methanol, H₂SO₄ | ~65 °C (Reflux)[8] | To drive the reversible reaction towards the product at a reasonable rate without causing thermal decomposition.[2][5] |
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during your synthesis, with a focus on temperature-related causes and solutions.
Problem 1: Low or No Yield of this compound
Q: My reaction resulted in a very low yield. I've checked my reagents, but could the temperature be the culprit?
A: Absolutely. Temperature deviations are a common cause of low yields. Let's diagnose this based on your synthetic route.
Potential Cause A (Esterification Route): Reaction Temperature Too Low
The Fischer esterification is an equilibrium process that requires sufficient thermal energy to proceed at a practical rate.[9][10] If the reaction temperature is too low (e.g., significantly below the reflux temperature of the alcohol), the rate of reaction will be exceedingly slow, leading to incomplete conversion of the starting material within the allotted time.
Diagnostic & Corrective Protocol:
-
Verify Reflux: Ensure that your reaction mixture is maintaining a steady reflux. For methanol, this should be around 65°C.[8] Use a calibrated thermometer in the reaction vessel (if possible) or in the heating bath to confirm the temperature.
-
Monitor via TLC: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting carboxylic acid. If you see a strong starting material spot after several hours at what you believe is reflux, your heating may be insufficient.
-
Increase Heating: Gradually increase the temperature of your heating mantle or oil bath until a gentle, consistent reflux is observed. Ensure the condenser is functioning efficiently to prevent loss of solvent.
-
Extend Reaction Time: Even at the correct temperature, these reactions can take several hours (from 4 to 24 hours) to reach equilibrium.[2][4][8] Continue monitoring by TLC until the starting material spot is faint or absent.
Potential Cause B (Bromination Route): Premature Quenching or Side Reactions
In the bromination of methyl 2-methoxybenzoate, if the temperature rises uncontrollably, the primary reaction may be the formation of multi-brominated byproducts, which are then lost during workup and purification, resulting in a low yield of the desired mono-bromo product.[1]
Diagnostic & Corrective Protocol:
-
Controlled Reagent Addition: The addition of the brominating agent (especially liquid bromine) must be slow and dropwise.[1] Use an addition funnel for this purpose.
-
Maintain a Cooling Bath: Submerge the reaction flask in an ice-water or ice-salt bath before and during the addition of the brominating agent to maintain the internal temperature between 0-10°C.[1]
-
Monitor Internal Temperature: Place a low-temperature thermometer directly in the reaction mixture (through a multi-neck flask adapter) to get a real-time reading. Do not rely solely on the bath temperature.
-
Analyze Crude Product: Before purification, take a small sample of the crude reaction mixture for ¹H NMR or LC-MS analysis. The presence of signals corresponding to di-brominated species will confirm that over-bromination occurred due to poor temperature control.
Problem 2: Significant Impurity Profile / Formation of Dark Tar
Q: My final product is contaminated with significant impurities, or the reaction mixture turned into a dark, intractable tar. What went wrong?
A: This is a classic sign of side reactions or decomposition, often triggered by excessive heat.
Potential Cause A (Bromination Route): Over-bromination
As discussed, the methoxy-activated ring is prone to a second bromination if the temperature is not kept low. This leads to impurities that can be difficult to separate from the desired product.
Troubleshooting Workflow for Over-bromination:
Caption: Workflow for temperature-controlled bromination.
References
- Benchchem Technical Support Center.
- ChemicalBook.
- PrepChem.com.
- Wikipedia.
- ResearchGate.
- ResearchGate.
- Carrión, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5330.
- Brainly. The reaction of N-bromosuccinimide with 4-methyl-3-nitroanisole yields a single product in 95% yield.
- ChemBAM.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Universidad de Costa Rica. Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe.
- Sigma-Aldrich.
- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- OperaChem.
- Organic Chemistry Portal.
- Benchchem Technical Support Center.
- Benchchem Application Notes. Esterification of 3,5-Dibromo-4-methoxybenzoic Acid.
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Validation & Comparative
The ¹H NMR Fingerprint of Methyl 4-bromo-2-methoxybenzoate
An In-Depth Guide to the ¹H NMR Analysis of Methyl 4-bromo-2-methoxybenzoate: A Comparative Approach
In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of molecules is paramount. This compound, a substituted aromatic ester, serves as a valuable building block in the synthesis of more complex chemical entities. Its precise characterization is a critical quality control step, ensuring the integrity of subsequent reactions and the final product. While several analytical techniques can provide structural information, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for its ability to provide a detailed atomic-level map of a molecule's proton environment.
This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It moves beyond a simple data report to explain the rationale behind spectral features, compare the technique with viable alternatives, and provide robust, field-proven protocols for acquiring high-quality data.
The structure of this compound dictates a unique ¹H NMR spectrum. The molecule possesses three distinct aromatic protons and two separate methyl groups (ester and ether), each giving rise to a characteristic signal. The chemical environment of each proton, influenced by the electronegativity of neighboring atoms and the overall electronic effects on the benzene ring, determines its chemical shift (δ).
The key to interpreting the spectrum lies in understanding the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromo (-Br) and methyl ester (-COOCH₃) groups. The ortho-methoxy group strongly shields nearby protons, shifting them upfield (to a lower δ value), while the bromo and ester groups have a deshielding effect.
Expected ¹H NMR Data Summary
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.15 | d | ~1.8 | 1H |
| H-5 | ~7.25 | dd | ~8.4, 1.8 | 1H |
| H-6 | ~7.65 | d | ~8.4 | 1H |
| OCH₃ (ester) | ~3.85 | s | N/A | 3H |
| OCH₃ (ether) | ~3.90 | s | N/A | 3H |
Note: Predicted values are based on typical substituent effects and may vary slightly based on solvent and spectrometer frequency.
The aromatic region is particularly informative. The proton at the C-6 position (H-6) is ortho to the electron-withdrawing ester group and experiences the strongest deshielding, thus appearing furthest downfield. It appears as a doublet due to coupling with H-5. The proton at C-3 (H-3) is ortho to the electron-donating methoxy group and meta to the bromine, appearing furthest upfield in the aromatic region as a doublet due to its small meta-coupling to H-5. Finally, H-5 is split by both H-6 (ortho-coupling, larger J value) and H-3 (meta-coupling, smaller J value), resulting in a doublet of doublets.
A Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is exceptionally powerful for structural elucidation, a multi-faceted analytical approach can provide a more complete picture. Other techniques offer complementary information and may be preferable under specific circumstances.
| Technique | Principle | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency energy by protons in a magnetic field. | Provides detailed structural information (connectivity, stereochemistry), non-destructive, quantitative. | Requires relatively pure sample (>95%), moderate sensitivity, requires deuterated solvents.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[2] | High sensitivity, excellent for purity assessment and quantification, applicable to complex mixtures. | Provides limited structural information, requires reference standards for identification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Extremely high sensitivity, provides accurate molecular weight, can be used for positional isomer identification through fragmentation.[3] | Provides limited information on stereochemistry, fragmentation can be complex to interpret. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field.[4][5] | High separation efficiency, rapid analysis times, suitable for charged molecules and isomers.[4][5] | Lower sensitivity than HPLC, less robust for complex matrices. |
For the specific task of identifying this compound and confirming its isomeric purity, ¹H NMR is superior due to its ability to definitively establish the substitution pattern on the aromatic ring. However, HPLC would be the method of choice for quantifying its presence in a complex reaction mixture, while MS would be invaluable for confirming its molecular weight with high accuracy.
Experimental Protocols for High-Fidelity Data Acquisition
Acquiring a high-quality ¹H NMR spectrum is a systematic process. Each step is designed to maximize spectral resolution and signal-to-noise while eliminating artifacts.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for NMR sample analysis.
Step 1: Sample Preparation (The Foundation of Quality)
The goal of this stage is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities.[6]
-
Weighing: Accurately weigh approximately 10-25 mg of this compound into a clean, dry vial.[7] This quantity ensures a good signal-to-noise ratio without causing issues with solubility or line broadening.
-
Solvent Selection: Add approximately 0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[6] The deuterium is "invisible" in the ¹H spectrum and is used by the spectrometer to "lock" the magnetic field, ensuring stability.[1]
-
Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for sharp, well-resolved NMR signals.[7]
-
Filtration: To remove any solid particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Cotton wool should be avoided as solvents can leach impurities from it.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.[8]
Step 2: Data Acquisition (Optimizing the Spectrometer)
These steps are performed at the NMR spectrometer console. Modern spectrometers automate many of these processes.
-
Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.
-
Locking: The spectrometer will automatically detect the deuterium signal from the solvent and use it to stabilize the magnetic field frequency.[1]
-
Shimming: This is the most critical step for achieving high resolution. Shimming involves adjusting a series of small electromagnetic coils to make the main magnetic field as homogeneous as possible across the sample volume.[9] Poor shimming results in broad, distorted peaks.
-
Setting Acquisition Parameters: For a standard ¹H spectrum, typical parameters on a 400-500 MHz spectrometer would be:
-
Pulse Angle: 30-45 degrees. A 90° pulse gives the maximum signal for a single scan, but smaller pulse angles allow for faster repetition and better quantitative results over multiple scans.[9][10]
-
Acquisition Time (at): ~4 seconds. This determines the digital resolution of the spectrum.[9]
-
Relaxation Delay (d1): 1-2 seconds. This is the time allowed for the nuclear spins to return to equilibrium before the next pulse.
-
Number of Scans (ns): 8 to 16 scans. This is usually sufficient for a moderately concentrated sample to achieve a good signal-to-noise ratio.[9]
-
Spin-Spin Coupling Diagram for Aromatic Protons
Caption: Coupling relationships in this compound.
Conclusion
The ¹H NMR spectrum of this compound provides an unambiguous structural fingerprint that is invaluable for chemical verification. The distinct signals for the aromatic and methyl protons, governed by predictable electronic effects, allow for complete assignment. While complementary techniques like HPLC and MS offer advantages in purity analysis and molecular weight determination, ¹H NMR remains the definitive tool for structural elucidation. By following rigorous sample preparation and data acquisition protocols, researchers can ensure the generation of high-fidelity data, underpinning the integrity of their scientific and developmental work.
References
- NMR Sample Preparation. (n.d.). University of California, Riverside.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- ETH Zurich. (n.d.). NMR Sample Preparation.
- Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy.
- Beaudry Group. (n.d.). Routine 1H NMR Guidelines. Oregon State University.
- Harvey, J. M. (2018). Acquiring 1 H and 13 C Spectra. In NMR in Pharmaceutical Science. John Wiley & Sons, Ltd.
- Pervushin, K., Vögeli, B., & Eletsky, A. (2006). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 103(45), 16758–16763.
- Boston University. (n.d.). Basic NMR Concepts.
- R-NMR. (2023, June). SOP data acquisition.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(5), 941-952.
- Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum.
- Zhao, Y., et al. (n.d.). Supplementary Information. Beilstein Journals.
- Wu, C. H., et al. (2003). Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate. Journal of Chromatography A, 1005(1-2), 175-182.
- SpectraBase. (n.d.). Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.
- ResearchGate. (n.d.). Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate.
- PubChem. (n.d.). Methyl 2-bromo-4-methoxybenzoate. National Center for Biotechnology Information.
- Swisłocka, R. (2010). Comparison of molecular structure of alkali metal ortho substituted benzoates. Spectroscopy, 24(5-6), 439-443.
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A Comparative Guide to the 13C NMR Characterization of Methyl 4-bromo-2-methoxybenzoate
This in-depth technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of Methyl 4-bromo-2-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the rationale behind spectral interpretation by comparing the target molecule with structurally related compounds. Through this comparative lens, we will elucidate the distinct electronic effects of bromo and methoxy substituents on the benzene ring, offering a robust methodology for structural verification and purity assessment.
The guide includes detailed experimental protocols, a logical workflow for analysis, and is grounded in authoritative references to ensure scientific integrity and trustworthiness.
The ¹³C NMR Spectrum of this compound
This compound (C₉H₉BrO₃) is a substituted aromatic ester. Its structure presents nine unique carbon environments, which should theoretically result in nine distinct signals in a ¹³C NMR spectrum. The electron-donating nature of the methoxy group (-OCH₃) and the electron-withdrawing, yet ortho-para directing, nature of the bromo (-Br) group create a distinct pattern of chemical shifts that are key to its identification.
The chemical structure and carbon numbering scheme are as follows:
(Note: This is a placeholder image for the chemical structure with numbered carbons for clarity in the data table.)
The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are calculated based on established substituent effects and provide a reliable baseline for experimental verification.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (C7) | ~165.5 | The carbonyl carbon of an ester, typically found in the 160-175 ppm range. |
| C-O (C2) | ~158.0 | Aromatic carbon directly attached to the strongly electron-donating methoxy group, resulting in a significant downfield shift. |
| C-Br (C4) | ~118.0 | Aromatic carbon bearing the bromine atom. The electronegativity of bromine causes a downfield shift, but less pronounced than the C-O. |
| C-H (C6) | ~134.0 | Aromatic methine carbon ortho to the ester and meta to the methoxy group. |
| C-H (C5) | ~125.0 | Aromatic methine carbon meta to both the ester and the bromo group. |
| C-H (C3) | ~115.0 | Aromatic methine carbon ortho to the bromo group and meta to the ester. |
| C-CO (C1) | ~117.0 | Quaternary aromatic carbon attached to the ester group, influenced by adjacent substituents. |
| -OCH₃ (C8) | ~56.0 | Methyl carbon of the methoxy group, highly shielded. |
| -COOCH₃ (C9) | ~52.5 | Methyl carbon of the ester group, shielded. |
Comparative Spectral Analysis: Elucidating Substituent Effects
To fully appreciate the spectral features of this compound, a comparison with structurally similar molecules is invaluable. This approach allows for the isolation and understanding of individual substituent effects on the aromatic ring. We will compare our target compound with Methyl 4-bromobenzoate and Methyl 2-methoxybenzoate.
The Influence of the Methoxy Group
By comparing this compound with Methyl 4-bromobenzoate , we can directly observe the impact of the C2-methoxy group. The methoxy group is a powerful electron-donating group through resonance, which significantly alters the electron density and, therefore, the chemical shifts of the aromatic carbons.
The Influence of the Bromo Group
Similarly, comparing our target with Methyl 2-methoxybenzoate isolates the effect of the C4-bromo substituent.[1][2] Bromine is an electronegative, electron-withdrawing atom (inductive effect) but also an ortho-para director that donates electron density through resonance. This duality influences the surrounding carbon environments.
Table 2: Comparative ¹³C NMR Data (Aromatic Region, ppm) in CDCl₃
| Carbon Position | This compound (Predicted) | Methyl 4-bromobenzoate[3] | Methyl 2-methoxybenzoate[1] |
| C1 | ~117.0 | ~129.0 | ~120.0 |
| C2 | ~158.0 | ~131.5 | ~159.0 |
| C3 | ~115.0 | ~131.5 | ~112.0 |
| C4 | ~118.0 | ~128.0 | ~133.5 |
| C5 | ~125.0 | ~129.5 | ~120.0 |
| C6 | ~134.0 | ~129.5 | ~131.5 |
| C=O | ~165.5 | 166.1 | 166.7 |
| -OCH₃ (ester) | ~52.5 | 52.1 | 51.7 |
| -OCH₃ (ether) | ~56.0 | - | 55.5 |
Analysis of Comparative Data:
-
C2 (C-O): The introduction of the methoxy group at C2 causes a dramatic downfield shift to ~158.0 ppm, as expected for a carbon directly bonded to an oxygen atom in an ether linkage on an aromatic ring.[1]
-
C4 (C-Br): The chemical shift of the carbon bearing the bromine in Methyl 4-bromobenzoate is around 128.0 ppm.[3] The additional methoxy group in our target molecule influences this position, highlighting the interplay of electronic effects.
-
Aromatic CH Carbons: The electron-donating methoxy group increases shielding (moves signals upfield) at the ortho (C3) and para (C5, relative to the methoxy group) positions, while the bromo and ester groups have their own deshielding effects. This complex interaction results in the distinct chemical shifts observed. The study of substituent effects in substituted methyl benzoates has been a foundational topic in NMR spectroscopy, providing the basis for these interpretations.[4][5][6]
Experimental Protocol for Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, a standardized protocol is essential. This protocol is designed to be a self-validating system, providing a clear and reliable method for analysis.
1. Sample Preparation:
- Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent. Its justification lies in its excellent ability to dissolve a wide range of organic compounds, its relative chemical inertness, and its single carbon signal at approximately 77.16 ppm, which serves as a convenient internal reference and typically does not overlap with signals from the analyte.
- Concentration: Accurately weigh approximately 20-30 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).
- Internal Standard: While the solvent peak can be used as a reference, for highest accuracy, Tetramethylsilane (TMS) can be added (1 drop of a 0.5% solution). TMS is chemically inert and its signal is defined as 0.0 ppm, providing a universal reference point.
2. NMR Spectrometer Setup and Data Acquisition:
- Spectrometer: A 400 or 500 MHz NMR spectrometer is recommended for achieving good signal dispersion.
- Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) should be used. Proton decoupling simplifies the spectrum by collapsing all carbon-proton couplings into single lines, increasing the signal-to-noise ratio.
- Key Parameters:
- Spectral Width: Set to ~240 ppm (from -10 to 230 ppm) to ensure all possible carbon signals are captured.
- Acquisition Time (AQ): ~1.0-1.5 seconds. This parameter influences the resolution of the spectrum.
- Relaxation Delay (D1): 2-5 seconds. This delay allows for the magnetization of the carbon nuclei to return to equilibrium between pulses. Quaternary carbons have longer relaxation times, so a sufficient delay is crucial for their quantitative observation.
- Number of Scans (NS): 1024-4096 scans. A large number of scans is necessary to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nuclei.
3. Data Processing:
- Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
- Perform a Fourier transform, followed by phase correction and baseline correction.
- Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.0 ppm.
Logical Workflow for ¹³C NMR Analysis
The following diagram, generated using Graphviz, illustrates the logical workflow for the structural characterization of a compound like this compound using ¹³C NMR spectroscopy.
Caption: Logical workflow for ¹³C NMR characterization.
Conclusion
The ¹³C NMR spectrum of this compound provides a unique fingerprint for its structural verification. Each carbon atom in the molecule gives rise to a distinct signal, the chemical shift of which is governed by its local electronic environment. By employing a comparative analysis with structurally related analogs, the specific electronic contributions of the methoxy and bromo substituents can be clearly elucidated, reinforcing the peak assignments. The detailed experimental protocol and logical workflow presented herein provide a robust framework for researchers to obtain and interpret high-quality ¹³C NMR data, ensuring the accurate characterization of this and other complex small molecules.
References
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 4-bromo-2-methoxybenzoate
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
In the landscape of pharmaceutical development and fine chemical synthesis, the purity and structural integrity of building blocks are paramount. Methyl 4-bromo-2-methoxybenzoate (CAS 139102-34-4), a substituted aromatic ester, serves as a crucial intermediate in the synthesis of more complex molecules. Its molecular structure, featuring a halogen, an ether, and an ester functional group, presents a unique analytical challenge that demands a robust and well-chosen mass spectrometry (MS) strategy. The accurate determination of its mass, the characterization of potential impurities, and its precise quantification in reaction mixtures are critical quality control checkpoints.
This guide provides an in-depth comparison of mass spectrometry methodologies for the comprehensive analysis of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, comparing Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid Chromatography-Mass Spectrometry (LC-MS), contrasting ionization sources, and evaluating the strategic advantages of different mass analyzers. The objective is to equip researchers, scientists, and drug development professionals with the practical insights needed to select and implement the optimal analytical approach for their specific goals.
Analyte Profile: this compound
Before designing an analytical method, understanding the analyte is essential.
-
Monoisotopic Molecular Weight: 243.9735 Da[3]
-
Key Structural Features: Aromatic ring, ester group, methoxy (ether) group, bromine atom. The presence of bromine is a key isotopic signature, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, resulting in a characteristic M/M+2 pattern in the mass spectrum.
-
Physicochemical Properties: It is a low-melting solid (m.p. ~33°C) with a relatively high boiling point, making it amenable to both GC and LC techniques.[1] Its polarity is moderate; while it has polar ether and ester groups, the aromatic ring and bromine atom confer significant lipophilic character.
Part 1: The Separation Strategy - Gas vs. Liquid Chromatography
The first decision point is how to introduce the analyte to the mass spectrometer. The choice between Gas and Liquid Chromatography is dictated by the analyte's volatility and thermal stability.
Gas Chromatography (GC-MS): The Volatility-Driven Approach
Given its defined boiling point, this compound is sufficiently volatile for GC analysis.[4][5] GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[6] The primary ionization technique used in GC-MS is Electron Ionization (EI), a "hard" ionization method that imparts significant energy to the analyte. This energy causes predictable and reproducible fragmentation, creating a unique mass spectral "fingerprint." This fingerprint is highly valuable for qualitative analysis as it can be searched against extensive spectral libraries like the NIST database for confident identification.[7]
-
Expertise & Causality: Choose GC-MS when the primary goal is unambiguous identification of the main component and any volatile impurities. The reproducible fragmentation from EI is a key advantage for structural confirmation.[8]
Liquid Chromatography (LC-MS): The Versatile Standard
LC-MS is a cornerstone of pharmaceutical analysis due to its broad applicability to a wide range of small molecules, irrespective of their volatility.[9][10] For this compound, LC-MS offers the flexibility of reversed-phase chromatography, where separation is based on polarity. This is particularly useful for analyzing crude reaction mixtures containing non-volatile starting materials or byproducts. LC-MS typically employs "soft" ionization techniques that minimize fragmentation, preserving the molecular ion for accurate molecular weight determination.[11]
-
Expertise & Causality: Opt for LC-MS when analyzing complex mixtures that may contain non-volatile components or when the primary goal is to confirm the molecular weight of the analyte with minimal fragmentation. It is the preferred platform for high-throughput screening in drug discovery.[12]
Part 2: The Ionization Interface - A Comparison of ESI and APCI
For LC-MS, the choice of ionization source is critical and depends heavily on the analyte's ability to form gas-phase ions. The two most common sources for small molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI)
ESI is ideal for polar and easily ionizable compounds.[13] It generates ions from a solution by applying a high voltage to a liquid to create an aerosol. While our analyte has polar groups, its overall polarity is moderate. ESI would likely work, especially with additives like formic acid to promote protonation, but it may not be the most sensitive technique for this specific molecule.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for less polar, more lipophilic, and thermally stable compounds that are neutral in solution.[11][14] In APCI, the sample is vaporized in a heated nebulizer, and a corona discharge ionizes the solvent vapor, which in turn ionizes the analyte through chemical reactions. Given the analyte's characteristics, APCI is a strong candidate for achieving robust and sensitive ionization.[13]
-
Trustworthiness: The choice between ESI and APCI should always be validated experimentally. A simple infusion of the analyte standard into the MS using both sources will quickly reveal which provides a superior signal-to-noise ratio.
Caption: Decision workflow for selecting an LC-MS ionization source.
Part 3: The Mass Analyzer - Targeted Quantitation vs. High-Resolution Screening
After ionization, the mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the type and quality of data obtained.
Triple Quadrupole (QqQ) Mass Spectrometry: The Quantitative Workhorse
A triple quadrupole instrument is the gold standard for targeted quantification.[15] It operates by filtering a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then filtering for a specific product ion in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally sensitive and selective, capable of detecting low-level analytes in complex matrices.
-
Expertise & Causality: Use a QqQ when you need to measure the precise amount of this compound, for example, in a pharmacokinetic study or for determining low-level impurities against a known standard.
Time-of-Flight (TOF) Mass Spectrometry: The High-Resolution Explorer
A TOF analyzer measures the mass of an ion by timing how long it takes to travel a known distance.[16] Its key advantages are extremely high mass resolution and exceptional mass accuracy (typically to within 3-5 ppm).[17][18] This allows for the confident determination of a compound's elemental formula from its exact mass. This is invaluable for identifying unknown synthesis byproducts or metabolites, as the precise mass provides a list of possible empirical formulas, which can be narrowed down using isotopic patterns.
-
Expertise & Causality: Employ a TOF (or a hybrid Q-TOF) system when the goal is to identify unknown compounds, characterize impurities, or confirm the elemental composition of your target molecule. The high resolution can also separate the analyte signal from isobaric interferences.[18]
Performance Comparison: Quadrupole vs. Time-of-Flight
| Feature | Triple Quadrupole (QqQ) | Time-of-Flight (TOF) |
| Primary Application | Targeted Quantitation | Non-target Screening, Unknown ID |
| Mass Resolution | Low (~0.7 Da) | High (10,000 - 60,000+ FWHM) |
| Mass Accuracy | ~0.1-0.2 Da | Excellent (< 5 ppm) |
| Operating Mode | SIM, MRM, Product Ion Scan | Full Scan |
| Sensitivity | Excellent (in MRM mode) | Very Good (in Full Scan mode) |
| Key Advantage | High selectivity and sensitivity for known targets[15] | Elemental composition determination[18] |
Part 4: Field-Proven Experimental Protocols
The following protocols are self-validating systems, incorporating standard practices for ensuring data quality.
Protocol 1: GC-MS Method for Qualitative Analysis & Impurity Profiling
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of ethyl acetate. Vortex to ensure complete dissolution.
-
Instrument Calibration: Calibrate the instrument using a standard tuning compound (e.g., PFTBA) to ensure mass accuracy across the desired mass range.
-
GC Parameters:
-
System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, 280°C, Split ratio 20:1.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS Parameters:
-
System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify the main peak and compare its mass spectrum against the NIST library. Inspect smaller peaks for potential impurities.
Caption: GC-MS experimental workflow for qualitative analysis.
Protocol 2: LC-MS/MS (QqQ) Method for Targeted Quantitation
-
Sample Preparation: Prepare a stock solution of this compound standard at 1 mg/mL in methanol. Create a calibration curve by serial dilution (e.g., 1-1000 ng/mL) in 50:50 water:acetonitrile. Prepare unknown samples in the same diluent.
-
Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's recommendations.[19][20]
-
LC Parameters:
-
System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters:
-
System: Sciex Triple Quad 6500+ or equivalent.
-
Ion Source: APCI, positive ion mode.
-
Source Temperature: 400°C.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions by infusing the standard. A likely transition would be m/z 245 -> m/z 213 (loss of methanol).
-
-
Data Analysis: Integrate the peak area for the MRM transition at the correct retention time. Quantify the unknown samples against the linear regression of the calibration curve.
Part 5: Data Interpretation & Expected Results
Predicted Fragmentation Pathway (EI-MS)
Under the high-energy conditions of Electron Ionization, this compound is expected to fragment in a predictable manner. The molecular ion peak ([M]⁺˙ at m/z 244/246) will be visible. Key fragmentation steps likely include:
-
Loss of a methoxy radical (-•OCH₃): This alpha-cleavage is common for methyl esters, leading to a stable acylium ion at m/z 213/215.
-
Loss of the entire methoxycarbonyl group (-•COOCH₃): This would result in an ion at m/z 185/187.
-
Loss of methanol (-CH₃OH): While less common in EI than loss of a radical, it could occur, leading to an ion at m/z 212/214.
Caption: Predicted major fragmentation pathways in EI-MS.
Comparative Spectral Output
-
QqQ (MRM) Analysis: The output will not be a full spectrum. It will be a chromatogram showing signal intensity versus time for only the specific m/z 245 -> 213 transition. The result is a clean, high-sensitivity peak at the analyte's retention time, ideal for quantification.
-
TOF Analysis: The output will be a full-scan, high-resolution mass spectrum. At the analyte's retention time, you would observe the full isotopic cluster for the molecular ion. For C₉H₉⁷⁹BrO₃, the exact mass is 243.9735 Da. For C₉H₉⁸¹BrO₃, the exact mass is 245.9715 Da. A TOF instrument would easily resolve these two peaks and measure their masses to within 0.001 Da, confirming the elemental formula and the presence of one bromine atom.
Conclusion and Recommendations
The optimal mass spectrometry strategy for analyzing this compound is dictated entirely by the analytical goal. There is no single "best" method; rather, there is the most appropriate tool for the question being asked.
-
For routine quality control, purity assessment, and unambiguous identification , a GC-MS system with Electron Ionization is highly effective, robust, and leverages extensive spectral libraries for confident structural confirmation.
-
For high-sensitivity targeted quantification in complex matrices, such as in pharmaceutical development or metabolism studies, an LC-MS/MS system, likely with an APCI source and a triple quadrupole analyzer operating in MRM mode, is the superior choice.[10][21]
-
For the characterization of unknown impurities, structural elucidation of novel compounds, or definitive confirmation of elemental composition , a high-resolution mass spectrometer such as an LC-Q-TOF is indispensable. Its ability to provide exact mass measurements offers a level of analytical certainty that other systems cannot match.[17][22]
By understanding the fundamental principles behind separation, ionization, and mass analysis, researchers can confidently select the right methodology, ensuring the generation of accurate, reliable, and fit-for-purpose data in their scientific endeavors.
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A Comparative Guide to the Reactivity of Methyl 4-bromo-2-methoxybenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks with precisely tuned reactivity is paramount. Methyl 4-bromo-2-methoxybenzoate, a versatile organic intermediate, and its isomers offer a fascinating case study in how subtle changes in substituent positioning can dramatically influence the outcome of key chemical transformations. This guide provides an in-depth comparison of the reactivity of this compound with its structural isomers, supported by foundational principles of organic chemistry and analogous experimental data. We will explore how electronic and steric effects govern their behavior in common synthetic reactions, offering insights to guide your experimental design.
Understanding the Players: The Isomers and Their Intrinsic Properties
The reactivity of an aromatic compound is fundamentally dictated by the electronic and steric environment of the reaction center. In the case of methyl bromomethoxybenzoates, we have two key substituents influencing the reactivity of the carbon-bromine bond and the aromatic ring itself: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing methyl ester group (-COOCH₃).
The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to its ability to donate electron density to the aromatic ring through resonance (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect) due to the high electronegativity of the oxygen atom.[1]
Conversely, the methyl ester group is a deactivating group and a meta-director. It withdraws electron density from the ring through both resonance (-M effect) and induction (-I effect), making the ring less susceptible to electrophilic attack but more prone to nucleophilic attack.[2]
The interplay of these opposing electronic effects, combined with steric hindrance, creates a unique reactivity profile for each isomer.
Comparative Reactivity in Key Synthetic Transformations
We will now delve into a comparative analysis of the reactivity of this compound and its isomers in three common and synthetically important reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and reduction of the ester functionality.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of arene functionalization, particularly for electron-deficient rings. The reaction proceeds through a high-energy intermediate, the Meisenheimer complex, and its rate is highly sensitive to the electronic stabilization of this negatively charged species.[3][4] Strong electron-withdrawing groups positioned ortho or para to the leaving group dramatically accelerate the reaction by stabilizing the Meisenheimer complex through resonance.[3][5]
Expected Reactivity Order:
Based on these principles, we can predict the relative reactivity of the isomers towards SNAr:
Methyl 4-bromo-3-methoxybenzoate > this compound > Other isomers
-
Methyl 4-bromo-3-methoxybenzoate: In this isomer, the powerful electron-withdrawing ester group is para to the bromine atom. This positioning allows for maximum resonance stabilization of the negative charge in the Meisenheimer complex, making it the most reactive isomer towards SNAr.
-
This compound: The ester group is meta to the bromine, offering less resonance stabilization. However, the methoxy group at the ortho position, while electron-donating by resonance, can also exert an inductive electron-withdrawing effect, contributing to some activation. Its reactivity is expected to be lower than the 4-bromo-3-methoxy isomer.
-
Other Isomers (e.g., Methyl 3-bromo-4-methoxybenzoate, Methyl 5-bromo-2-methoxybenzoate): In these cases, the electron-withdrawing ester group is not in an ortho or para position to the bromine, leading to significantly lower reactivity in SNAr reactions.
Experimental Protocol: Comparative Aminolysis of Methyl Bromomethoxybenzoate Isomers
To experimentally validate the predicted reactivity, a parallel aminolysis reaction can be performed.
Materials:
-
This compound
-
Methyl 4-bromo-3-methoxybenzoate
-
Other bromomethoxybenzoate isomers
-
Piperidine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
Procedure:
-
Prepare stock solutions of each bromomethoxybenzoate isomer (e.g., 0.1 M in DMSO) and piperidine (e.g., 1.0 M in DMSO).
-
In separate reaction vials, add a known volume of each isomer stock solution and the internal standard.
-
Initiate the reactions simultaneously by adding a measured volume of the piperidine stock solution to each vial.
-
Maintain the reactions at a constant temperature (e.g., 80 °C) and stir vigorously.
-
At regular time intervals, withdraw aliquots from each reaction, quench with a dilute acid solution, and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.
-
Plot the concentration of the starting material versus time to determine the initial reaction rates and compare the relative reactivities of the isomers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[6] The reactivity of the aryl halide in the rate-determining oxidative addition step is influenced by both electronic and steric factors. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition, while steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst.
Expected Reactivity Order:
The prediction of reactivity in Suzuki coupling is more nuanced due to the interplay of competing effects:
-
Electronic Effects: The electron-withdrawing ester group will activate the C-Br bond towards oxidative addition. The activating effect will be most pronounced when the ester is ortho or para to the bromine. The electron-donating methoxy group will have a deactivating effect.
-
Steric Effects: A substituent ortho to the bromine atom can sterically hinder the approach of the palladium catalyst, slowing down the reaction.
Considering these factors:
-
Methyl 4-bromo-3-methoxybenzoate: The ester group is para to the bromine, providing strong electronic activation. The methoxy group is meta and has a smaller electronic influence. Steric hindrance is minimal. This isomer is expected to be highly reactive.
-
This compound: The ester group is meta, providing moderate electronic activation. The methoxy group is ortho to the bromine, which introduces significant steric hindrance. This steric hindrance is likely to be the dominant factor, making this isomer less reactive than the 4-bromo-3-methoxy isomer.
-
Methyl 2-bromo-4-methoxybenzoate: Here, the ester group is ortho to the bromine, which should strongly activate the C-Br bond. However, this also creates significant steric hindrance. The outcome will depend on the balance of these two effects, but it is likely to be less reactive than the 4-bromo-3-methoxy isomer.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Isomer | Electronic Effect of -COOCH₃ | Steric Hindrance at C-Br | Predicted Relative Reactivity |
| Methyl 4-bromo-3-methoxybenzoate | Activating (para) | Low | High |
| This compound | Moderately Activating (meta) | High (ortho -OCH₃) | Low to Moderate |
| Methyl 2-bromo-4-methoxybenzoate | Activating (ortho) | High (ortho -COOCH₃) | Moderate |
| Methyl 5-bromo-2-methoxybenzoate | Moderately Activating (meta) | Low | Moderate to High |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling of Methyl Bromomethoxybenzoate Isomers
A parallel synthesis approach can be employed to compare the yields and reaction times for the Suzuki coupling of the different isomers.
Materials:
-
This compound and its isomers
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water
-
Reaction tubes
Procedure:
-
In a glovebox, dispense each bromomethoxybenzoate isomer (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%) into separate reaction tubes.
-
Add potassium carbonate (2.0 equiv) to each tube.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to each tube.
-
Seal the tubes and heat the reactions at a constant temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of each reaction by TLC or LC-MS.
-
After a set reaction time (e.g., 12 hours), cool the reactions, dilute with water, and extract with an organic solvent.
-
Analyze the crude product mixtures by a quantitative method like ¹H NMR with an internal standard to determine the yield of the coupled product for each isomer.
Mechanistic Insights and Logical Flow
The observed and predicted differences in reactivity can be rationalized by considering the transition states of the rate-determining steps for each reaction type.
Conclusion
The reactivity of this compound and its isomers is a clear demonstration of the profound impact of substituent placement on the chemical behavior of aromatic compounds. For nucleophilic aromatic substitution , electronic factors are paramount, with isomers possessing an electron-withdrawing group para to the leaving group exhibiting the highest reactivity. In Suzuki-Miyaura coupling , a delicate balance between activating electronic effects and deactivating steric hindrance determines the reaction outcome. While Methyl 4-bromo-3-methoxybenzoate is predicted to be a highly reactive substrate in both transformations due to favorable electronics and minimal steric hindrance, the reactivity of this compound is likely compromised by the sterically demanding ortho-methoxy group in Suzuki couplings.
This guide provides a framework for understanding and predicting the reactivity of these valuable synthetic intermediates. The proposed experimental protocols offer a starting point for researchers to generate quantitative data and further refine their synthetic strategies. By carefully considering the electronic and steric properties of each isomer, chemists can make more informed decisions in the design and execution of complex synthetic routes.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of this compound.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Synthesis, Applications, and Properties of a Key Organic Intermediate.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?.
- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed. (2014). Mechanism of the aminolysis of methyl benzoate: a computational study.
- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
- National Institutes of Health. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study.
- ResearchGate. (n.d.). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity.
- Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- ResearchGate. (n.d.). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
- University of Pretoria. (n.d.). Kinetic Investigation of Aminolysis Reaction.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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A Comparative Guide to the Reactivity of Methyl vs. Ethyl 2-Bromo-4-methoxybenzoate
Introduction: The Subtle Difference That Matters
In the landscape of pharmaceutical and materials science, substituted aryl halides are indispensable building blocks. Among them, methyl 2-bromo-4-methoxybenzoate and its ethyl counterpart, ethyl 2-bromo-4-methoxybenzoate, serve as versatile intermediates for constructing complex molecular architectures.[1][2] While separated by a single methylene unit, the choice between the methyl and ethyl ester can have significant, often overlooked, implications for reaction efficiency, stability, and yield.
This guide provides an in-depth comparison of these two reagents, moving beyond catalog specifications to explore the nuanced interplay of steric and electronic effects that govern their reactivity. We will dissect their performance in key synthetic transformations, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals to make more informed decisions in their synthetic strategies.
Pillar 1: Unpacking the Core Physicochemical Drivers
The reactivity of an aryl bromide in cross-coupling and substitution reactions is fundamentally dictated by the electronic and steric environment surrounding the carbon-bromine (C-Br) bond.
Electronic Effects: A Near-Identical Footprint
Electronic effects arise from the distribution of electron density within the molecule.[3] Both the methyl and ethyl ester groups are moderately electron-withdrawing via induction, which influences the polarity of the C-Br bond. However, the difference in inductive effect between a methyl and an ethyl group is minimal and generally considered negligible in influencing the oxidative addition step in palladium-catalyzed reactions. The dominant electronic characteristics for both molecules are conferred by the electron-donating methoxy group at the para-position and the electron-withdrawing ester at the ortho-position.
Steric Effects: The Point of Divergence
Steric effects relate to the non-bonding interactions that result from the spatial arrangement of atoms.[3][4] Herein lies the critical difference: the ethyl group (-CH₂CH₃) is demonstrably bulkier than the methyl group (-CH₃). This increased steric hindrance, positioned ortho to the reactive C-Br bond, has profound consequences:
-
Catalyst Approach: In palladium-catalyzed reactions, the bulky phosphine ligands surrounding the metal center must approach the C-Br bond for oxidative addition to occur. The larger ethyl group can create a more crowded environment, potentially slowing this rate-determining step.[5][6]
-
Nucleophile/Reagent Access: The steric shield of the ethyl group can impede the approach of other reagents, such as amines in Buchwald-Hartwig aminations or the organoboron species in Suzuki couplings.
-
Substrate Stability: Conversely, the greater steric bulk of the ethyl group offers enhanced protection of the carbonyl center from nucleophilic attack, rendering it more resistant to undesired side reactions like hydrolysis under basic conditions.[7]
Pillar 2: Performance in Key Synthetic Transformations
We will now examine the practical implications of these effects in three of the most common and powerful cross-coupling reactions in modern organic synthesis.
A. The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[8][9][10]
Generalized Catalytic Cycle:
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]
Reactivity Comparison:
While both esters are effective substrates, the methyl ester often exhibits slightly faster kinetics due to the reduced steric hindrance around the C-Br bond. This allows for a more facile oxidative addition of the palladium(0) catalyst. In reactions that are sluggish or require milder conditions, the methyl ester may provide higher yields in shorter reaction times. The ethyl ester may necessitate slightly higher catalyst loadings, more active ligand systems, or elevated temperatures to achieve comparable results.
| Feature | Methyl 2-Bromo-4-methoxybenzoate | Ethyl 2-Bromo-4-methoxybenzoate | Rationale |
| Reaction Rate | Generally Faster | Generally Slower | Lower steric hindrance allows for a more rapid oxidative addition. |
| Yield | High, achievable under milder conditions. | High, may require more forcing conditions. | Steric bulk can slightly impede the catalytic cycle. |
| Side Reactions | More prone to base-catalyzed hydrolysis. | More stable towards hydrolysis.[7] | The ethyl group provides greater steric protection to the carbonyl. |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[10]
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 5:1 ratio).[10][11]
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
B. The Buchwald-Hartwig Amination: Crafting C-N Bonds
This palladium-catalyzed reaction is a cornerstone for synthesizing arylamines from aryl halides.[12][13] The choice of base is critical to avoid ester hydrolysis, with milder inorganic bases like Cs₂CO₃ or K₃PO₄ being preferred over strong alkoxide bases.[14]
Generalized Catalytic Cycle:
Caption: The catalytic cycle for the Buchwald-Hartwig amination.[12][14]
Reactivity Comparison:
The steric hindrance of the ortho-ester is particularly impactful in this reaction. The bulkier ethyl group can significantly slow the reaction by impeding the coordination of the amine and the subsequent reductive elimination. Consequently, reactions with ethyl 2-bromo-4-methoxybenzoate often require more sterically demanding and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) to promote efficient catalysis.[14] The methyl ester, being less hindered, may proceed efficiently with a wider range of standard ligands.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Reagent Addition: Add the aryl bromide (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring. Monitor for completion by LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify via flash column chromatography.
C. Ester Hydrolysis: A Question of Stability
A crucial consideration in any multi-step synthesis is the stability of functional groups to the reaction conditions. Under the basic conditions frequently employed in cross-coupling, the ester moiety is susceptible to hydrolysis.
Reactivity Comparison:
Experimental studies on homologous ester series have consistently shown that ethyl esters are more resistant to base-catalyzed hydrolysis than their methyl counterparts.[7] The increased steric bulk of the ethoxy group hinders the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon. This makes ethyl 2-bromo-4-methoxybenzoate the more robust substrate if the reaction requires prolonged heating in the presence of a base and water.
| Ester | Relative Stability to Hydrolysis | Rationale |
| Methyl Ester | Lower | Less steric hindrance at the carbonyl carbon allows for easier nucleophilic attack by OH⁻.[7] |
| Ethyl Ester | Higher | The bulkier ethyl group provides greater steric protection, slowing the rate of hydrolysis.[7] |
Pillar 3: Synthesis Design and Workflow
The selection between the methyl and ethyl ester should be a strategic decision based on the overall synthetic plan.
Experimental Workflow Diagram:
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion and Recommendations
The choice between methyl and ethyl 2-bromo-4-methoxybenzoate is not trivial and should be guided by the specific demands of the synthetic route.
-
Choose Methyl 2-bromo-4-methoxybenzoate for:
-
Maximizing reaction rates in sterically sensitive cross-coupling reactions.
-
Reactions where milder conditions are paramount and can be employed to minimize hydrolysis.
-
Cases where the subsequent synthetic step involves the transformation of the ester itself.
-
-
Choose Ethyl 2-bromo-4-methoxybenzoate for:
-
Multi-step syntheses that require robust functional group tolerance to basic conditions.
-
Reactions where avoiding ester hydrolysis is more critical than achieving the fastest possible reaction time.
-
When using highly nucleophilic or basic reagents where side reactions at the ester are a significant concern.
-
By understanding the subtle yet impactful steric differences between these two valuable building blocks, chemists can better optimize reaction conditions, improve yields, and design more robust and efficient synthetic pathways.
References
- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.
- Alacid, E., & Najera, C. (2009). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 74(6), 2321–2327.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Allard, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1896–1899.
- The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Ghaffari, M. T., et al. (2020). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. Angewandte Chemie International Edition, 59(42), 18458-18462.
- Pinto, M., et al. (2013). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Bioorganic & Medicinal Chemistry, 21(1), 291-298.
- Buchwald–Hartwig amination. Wikipedia.
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- Heck Reaction. Organic Chemistry Portal.
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- Toupy, T., et al. (2020). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. RSC Advances, 10(46), 27581-27588.
- Singh, S., et al. (2009). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Rasayan Journal of Chemistry.
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- Organic Syntheses Procedure: tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses.
- Poon, K. W., & Dudley, G. B. (2006). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 2, 13.
- Majek, M., & von Wangelin, A. J. (2016). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catalysis, 6(1), 446-459.
- Alkyl Halides and Nucleophilic Substitution.
- Howard, B. E., & Chisholm, J. D. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Organic preparations and procedures international, 48(1), 1–45.
- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. NINGBO INNO PHARMCHEM CO.,LTD.
- S. Naveen, et al. (2017). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1039–1044.
- RU2485936C2 - Ester compounds of benzoic acid, composition (versions) and method of... Google Patents.
- 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts.
- D'Souza, L. J., et al. (2011). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of the Serbian Chemical Society, 76(8), 1105-1116.
- Tellis, J. C., et al. (2016). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 138(20), 6474–6477.
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
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- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Kamadatu, L., & Santoso, M. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Indonesian Journal of Cancer Chemoprevention, 7(1), 1-5.
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. RESEARCH REVIEW International Journal of Multidisciplinary.
- Chin, W. S., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Scientific Reports, 11(1), 1-13.
- Khan, M. N. I., & Hossain, M. A. (2013). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Journal of Physical Chemistry & Biophysics, 3(3).
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A Comparative Guide to Catalysts for the Suzuki Coupling of Methyl 4-bromo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This guide provides an in-depth comparative analysis of various catalyst systems for the Suzuki coupling of Methyl 4-bromo-2-methoxybenzoate, a challenging yet synthetically valuable substrate. Drawing upon experimental data and mechanistic insights, we will explore the nuances of catalyst selection to empower researchers in optimizing their synthetic strategies for the creation of complex biaryl compounds, which are prevalent in pharmaceuticals and functional materials.
The Challenge of Coupling Electron-Rich and Sterically Hindered Substrates
This compound presents a unique set of challenges for the Suzuki-Miyaura coupling. The presence of two electron-donating groups, the methoxy and the methyl ester moieties, on the aromatic ring can influence the catalytic cycle. While electron-donating groups can facilitate the oxidative addition step in some cases, they can also render the aryl bromide less electrophilic, potentially slowing down this crucial step. Furthermore, the ortho-methoxy group introduces steric hindrance around the reaction center, which can impede the approach of the bulky palladium catalyst and hinder the subsequent transmetalation and reductive elimination steps.
Comparative Performance of Catalyst Systems
The choice of an appropriate catalyst system is paramount for overcoming the challenges associated with the Suzuki coupling of electron-rich and sterically hindered substrates like this compound. Below is a comparative discussion of different palladium-based catalyst systems, drawing on data from the coupling of structurally similar substrates to provide a strong indication of expected performance.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Classical Catalyst | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 12-24 | Moderate to Good | |
| Buchwald Ligand Systems | |||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Room Temp. - 100 | 2-12 | Excellent | |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene/H₂O | Room Temp. - 100 | 2-12 | Excellent | |
| Other Advanced Systems | |||||||
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | Good to Excellent | |
| Pd-PEPPSI-IPr | IPr (NHC) | K₂CO₃ | THF | 60-80 | 4-12 | Excellent | |
| Heterogeneous Catalyst | |||||||
| Pd/C | - | Na₂CO₃ | MeOH/H₂O | 80-100 | 12-24 | Good |
Note: The yields presented are indicative and can vary based on the specific boronic acid partner and reaction conditions.
Traditional Catalyst: Pd(PPh₃)₄
For decades, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been a workhorse in Suzuki couplings. While reliable for a range of substrates, its performance with electron-rich and sterically hindered aryl bromides can be suboptimal, often requiring higher catalyst loadings and longer reaction times to achieve satisfactory yields. The dissociation of the triphenylphosphine ligands to generate the active catalytic species can be slow, and the relatively lower electron-donating ability of PPh₃ may not be sufficient to efficiently promote the oxidative addition of the electron-rich this compound.
The Advent of Bulky, Electron-Rich Phosphine Ligands: The Buchwald Revolution
The development of bulky and electron-rich phosphine ligands, pioneered by Stephen Buchwald, has revolutionized the field of cross-coupling chemistry. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated exceptional activity in the Suzuki coupling of challenging substrates.
The success of these ligands stems from their unique electronic and steric properties. The electron-rich nature of the phosphine center enhances the electron density on the palladium atom, which facilitates the oxidative addition of the aryl bromide. The steric bulk of the ligands promotes the reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryls. For the coupling of this compound, catalyst systems based on Pd(OAc)₂ with SPhos or XPhos are expected to provide excellent yields under milder conditions and with lower catalyst loadings compared to traditional systems.
N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk create highly active and stable catalysts. Commercially available pre-catalysts like Pd-PEPPSI-IPr (palladium(II) dichloride) are particularly effective for the coupling of electron-rich and sterically hindered aryl chlorides and bromides. The robustness of the Pd-NHC bond often leads to longer catalyst lifetimes and higher turnover numbers.
Heterogeneous Catalysis: The Path to Greener Synthesis
Heterogeneous catalysts, such as palladium on charcoal (Pd/C), offer significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. While traditionally considered less active than their homogeneous counterparts, recent advancements have led to the development of highly active supported palladium catalysts. For industrial applications and large-scale synthesis, the use of a recyclable heterogeneous catalyst can lead to more cost-effective and environmentally friendly processes.
Mechanistic Insights: The "Why" Behind Catalyst Performance
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-bromine bond of this compound. Electron-rich ligands enhance the electron density on the palladium center, promoting this often rate-limiting step.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base and solvent is critical for the efficiency of this step.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst. Bulky ligands are crucial for promoting this step, especially when synthesizing sterically hindered biaryl products.
Experimental Protocol: A Representative Procedure
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid using a high-performance catalyst system. Optimization of specific parameters may be necessary to achieve maximum yield for a particular boronic acid.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (e.g., 5:1 mixture), degassed
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed toluene and water solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Conclusion
The Suzuki-Miyaura coupling of this compound is a synthetically valuable transformation that requires careful consideration of the catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be employed, modern systems utilizing bulky, electron-rich phosphine ligands such as SPhos or robust N-heterocyclic carbene ligands offer superior performance, providing higher yields under milder conditions. For large-scale applications, the development of efficient and recyclable heterogeneous catalysts presents a promising avenue for sustainable chemical synthesis. By understanding the interplay of catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges posed by this electron-rich and sterically hindered substrate, unlocking its potential in the synthesis of complex molecules for a wide range of applications.
References
- Fagué, V., Dos Santos, D., Daran, J.‐C., Mallet‐Ladeira, S., & Fliedel, C. (2025). (P,N,P)Pd‐ versus (P,N,P)Ni‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions under Green Conditions. European Journal of Inorganic Chemistry.
- Li, W., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2485.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem.
- BenchChem. (2025). Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions. BenchChem.
- Joshaghani, M., et al. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 692(22), 4907-4913.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
- Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
- BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem.
- ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles.
- Bachmann, S., et al. (2021). Heterogeneous Metal–Organic Framework Catalysts for Suzuki-Miyaura Cross Coupling in the Pharma Industry. CHIMIA, 75(11), 972-978.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
- Lee, C. H., & Lintang, H. O. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 1-10.
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands. Sigma-Aldrich.
- Bachmann, S., et al. (2021). Heterogeneous Metal-Organic Framework Catalysts for Suzuki-Miyaura Cross Coupling in the Pharma Industry. PubMed.
- ResearchGate. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- van der Beek, S. L., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1986.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Al-Masri, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- ResearchGate. (n.d.). Heterogeneous Metal–Organic Framework Catalysts for Suzuki-Miyaura Cross Coupling in the Pharma Industry.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
- ResearchGate. (n.d.). Comparison of Suzuki cross‐coupling of 3 a and PhB(OH)2 using Pd(PPh3)4 and (MeOTBDPhos)PdCl2.
- Srinivasa Rao, R., et al. (2024). Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. Heliyon, 10(23), e40571.
- Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism.
- Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. In Advances in Inorganic Chemistry (Vol. 83, pp. 219-258). Elsevier.
- Cammidge, A. N., & Crepy, K. V. L. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. The Journal of Organic Chemistry, 74(21), 8355-8361.
- ResearchGate. (n.d.). Suzuki cross-coupling of hexachlorobenzene promoted by the Buchwald ligands.
- ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- El-Gendy, M. A., et al. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Heterocyclic Chemistry, 53(5), 1439-1447.
- Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.
- ResearchGate. (n.d.). Recyclable palladium catalysts for suzuki cross-coupling reaction.
- ResearchGate. (n.d.). Palladium Catalysts for Cross-Coupling Reaction.
- Thiemann, T., et al. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research, 34(1), 34-38.
A Guide to Validating the Purity of Synthesized Methyl 4-bromo-2-methoxybenzoate by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical, non-negotiable step. This guide provides an in-depth, technically-focused protocol for validating the purity of Methyl 4-bromo-2-methoxybenzoate using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a robust and self-validating analytical method. This guide will also compare the established HPLC method with potential alternative analytical techniques.
This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the development of agrochemicals and fine chemicals.[1][2] Its purity is paramount, as even minor impurities can significantly impact the efficacy, safety, and regulatory approval of the final product.[1]
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities and degradation products.[3] A reversed-phase HPLC method is particularly well-suited for aromatic compounds, offering excellent separation based on hydrophobicity.[4][5][6]
Part 1: Developing a Robust HPLC Method
The foundation of any purity validation is a well-developed and optimized HPLC method. The following protocol outlines the key steps and the rationale behind each choice.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development.
Step-by-Step HPLC Protocol
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point for separating aromatic compounds.[3][7]
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography.[7][8] The addition of a small amount of acid, like formic or phosphoric acid, can improve peak shape.[9][10]
-
Elution: A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, will effectively separate compounds with a range of polarities.
-
Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm I.D. column.[7]
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times.[7]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 254 nm, is commonly used for aromatic compounds.[5]
-
Injection Volume: A 20 µL injection volume is a standard starting point.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Part 2: Rigorous Method Validation for Trustworthy Results
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12][13] The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical methods.[12][13][14][15]
Key Validation Parameters
The following parameters must be assessed to ensure the reliability of the HPLC method for purity determination.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| System Suitability | To ensure the chromatographic system is performing adequately before analysis.[16][17][18][19] | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area and retention time for replicate injections < 2.0%.[20] |
| Specificity | To demonstrate that the method can accurately measure the analyte in the presence of impurities, degradation products, and matrix components. | The peak for this compound should be well-resolved from all other peaks. |
| Linearity | To establish a linear relationship between the concentration of the analyte and the detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999.[9] |
| Accuracy | To determine the closeness of the test results to the true value. | Percent recovery between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) ≤ 2.0%.[9][14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1.[17][19] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | %RSD of results should remain within acceptable limits. |
Experimental Protocol for Method Validation
Caption: Step-by-step protocol for HPLC method validation.
Part 3: Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, it is valuable to understand its performance in the context of other analytical techniques.
| Technique | Principle | Advantages for Purity Assessment | Limitations for Purity Assessment |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds like this compound. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Simple, rapid, and inexpensive for qualitative analysis. | Primarily a qualitative technique; not as accurate or precise as HPLC for quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Excellent for structural elucidation and can be used for quantitative analysis (qNMR). | Less sensitive than HPLC for detecting trace impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Highly sensitive and specific; can be coupled with HPLC (LC-MS) for impurity identification. | As a standalone technique, it does not provide chromatographic separation. |
References
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
- System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Prism.
- Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society.
- System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates.
- Alexander, R., Cumbers, K. M., & Kagi, R. I. (n.d.). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry, 12(3-4), 161-167.
- System suitability testing. (n.d.). Slideshare.
- Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.). Periodica Polytechnica Chemical Engineering, 24(1-2), 81-91.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. (n.d.). HELIX Chromatography.
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Axion Labs.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks.
- Vladimirova, S., Zlatkov, A., & Pencheva, I. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-355.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- This compound: Your Trusted Supplier for Advanced Organic Synthesis. (2025, December 28). LinkedIn.
- Validation of HPLC methods in pharmaceutical analysis. (2025, August 6). ResearchGate.
- Exploring the Synthesis and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). PrepChem.com.
- 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today.
- Methyl 4-methoxybenzoate. (2018, May 16). SIELC Technologies.
- Lee, H. J., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1369-1375.
- This compound. (n.d.). PubChem.
- Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). (n.d.). INIS-IAEA.
- Experimental and Modeling Study of a Semi-Continuous Slurry Reactor–Pervaporator System for Isoamyl Acetate Production Using a Commercial Pervaporation Membrane. (n.d.). MDPI.
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A Spectroscopic Guide to the Fischer Esterification of 4-Bromo-2-methoxybenzoic Acid
A Comparative Analysis of Methyl 4-bromo-2-methoxybenzoate and its Precursors
For researchers, scientists, and professionals in drug development, meticulous characterization of chemical compounds is paramount. This guide provides an in-depth spectroscopic comparison of the product, this compound, with its starting materials, 4-bromo-2-methoxybenzoic acid and methanol, in the context of a Fischer esterification reaction. Understanding the spectral shifts and transformations is crucial for reaction monitoring, purity assessment, and structural confirmation.
The Synthetic Pathway: Fischer Esterification
The synthesis of this compound is commonly achieved through the Fischer esterification of 4-bromo-2-methoxybenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. This reversible reaction involves the nucleophilic attack of the alcohol on the protonated carboxylic acid, leading to the formation of an ester and water.[1][2][3] Driving the equilibrium towards the product is typically achieved by using an excess of the alcohol or by removing water as it forms.[1]
Figure 1: A diagram illustrating the workflow of the Fischer esterification for the synthesis of this compound.
Comparative Spectroscopic Data
The following sections detail the expected spectroscopic data for the starting materials and the final product. These data are essential for confirming the successful transformation of the carboxylic acid to its corresponding methyl ester.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for tracking the conversion of the carboxylic acid to the ester. The most significant change is the disappearance of the broad singlet corresponding to the acidic proton of the carboxylic acid and the appearance of a new singlet for the methyl ester protons.
| Compound | -OCH₃ (aromatic) | -OCH₃ (ester) | Aromatic Protons | -COOH |
| 4-Bromo-2-methoxybenzoic Acid | ~3.90 ppm (s, 3H) | - | ~7.11-7.68 ppm (m, 3H) | ~10.5-13.0 ppm (br s, 1H) |
| Methanol | - | 3.49 ppm (s, 3H) | - | - |
| This compound | ~3.85 ppm (s, 3H) | ~3.90 ppm (s, 3H) | ~7.05-7.65 ppm (m, 3H) | - |
Table 1: Comparative ¹H NMR chemical shifts (δ, ppm) for the product and starting materials.
The disappearance of the broad singlet for the carboxylic acid proton is a clear indicator of a successful reaction. Concurrently, a new singlet appears around 3.90 ppm, which is characteristic of the methyl ester protons. The chemical shifts of the aromatic protons and the aromatic methoxy group will also experience slight changes due to the alteration of the electronic environment upon esterification.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecules. The key transformation to observe is the upfield shift of the carbonyl carbon from the carboxylic acid to the ester, and the appearance of a new signal for the methyl ester carbon.
| Compound | -OCH₃ (aromatic) | -OCH₃ (ester) | Aromatic Carbons | C=O |
| 4-Bromo-2-methoxybenzoic Acid | ~56.0 ppm | - | ~112-160 ppm | ~165-170 ppm |
| Methanol | - | ~49.9 ppm | - | - |
| This compound | ~56.2 ppm | ~52.3 ppm | ~114-159 ppm | ~165.8 ppm |
Table 2: Comparative ¹³C NMR chemical shifts (δ, ppm) for the product and starting materials.
The carbonyl carbon of the ester is typically found slightly upfield compared to the corresponding carboxylic acid. The appearance of a new peak around 52.3 ppm confirms the presence of the methyl group of the ester.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is highly effective for identifying functional groups. The conversion of the carboxylic acid to the ester is clearly observable through changes in the O-H and C=O stretching frequencies.
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch | C-O Stretch |
| 4-Bromo-2-methoxybenzoic Acid | 2500-3300 cm⁻¹ (broad) | ~1680-1710 cm⁻¹ | ~1250-1300 cm⁻¹ |
| Methanol | 3200-3550 cm⁻¹ (broad) | - | ~1030 cm⁻¹ |
| This compound | - | ~1720-1740 cm⁻¹ | ~1250 cm⁻¹ and ~1100 cm⁻¹ |
Table 3: Key IR absorption frequencies (cm⁻¹) for the product and starting materials.[4][5]
The most definitive evidence of ester formation in the IR spectrum is the disappearance of the very broad O-H stretch of the carboxylic acid and the shift of the carbonyl (C=O) absorption to a higher wavenumber. Esters typically show a strong C=O stretch in the range of 1720-1740 cm⁻¹, whereas carboxylic acids absorb at a lower frequency (around 1680-1710 cm⁻¹) due to hydrogen bonding. Additionally, the C-O stretching region will show characteristic bands for the ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of the product will show a molecular ion peak corresponding to the mass of the ester.
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 4-Bromo-2-methoxybenzoic Acid | m/z 230/232 | [M-OH]⁺, [M-COOH]⁺ |
| Methanol | m/z 32 | [M-H]⁺ |
| This compound | m/z 244/246 | [M-OCH₃]⁺, [M-COOCH₃]⁺ |
Table 4: Expected mass-to-charge ratios (m/z) for the product and starting materials.
The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal intensity. The molecular ion peak for this compound will be observed at m/z 244 and 246. Key fragmentation pathways include the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).
Experimental Protocols
General Fischer Esterification Protocol
The following is a representative procedure for the synthesis of this compound.
Figure 2: A flowchart outlining the key steps in the Fischer esterification protocol.
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-methoxybenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
IR Spectroscopy:
-
Sample Preparation: For a solid sample, a small amount can be analyzed neat using a diamond ATR accessory. For a liquid, a thin film can be prepared between two salt plates.
-
Acquisition: Record the spectrum on an FTIR spectrometer.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI).
By carefully comparing the spectroscopic data of the reaction mixture over time with the reference data provided in this guide, researchers can effectively monitor the progress of the Fischer esterification and confirm the identity and purity of the final product, this compound.
References
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- University of California, Davis. (n.d.). Fischer Esterification Procedure.
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A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Methoxybenzoates in Modern Organic Synthesis
Introduction
In the landscape of pharmaceutical and materials science research, halogenated aromatic compounds are indispensable building blocks. Among these, substituted methoxybenzoates are prized for their utility in constructing complex molecular architectures. The choice of the halogen—typically bromine or chlorine—is a critical decision point in synthesis design, profoundly impacting reaction efficiency, required conditions, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted methoxybenzoates in key chemical transformations. We will delve into the fundamental principles governing their reactivity, present comparative data from seminal reaction classes, and offer detailed experimental protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.
Fundamental Principles Governing Reactivity
The differential reactivity between bromo- and chloro-substituted methoxybenzoates is not arbitrary; it is dictated by a confluence of fundamental electronic effects, steric factors, and, most critically, the inherent strength of the carbon-halogen bond.
The Decisive Role of Carbon-Halogen Bond Dissociation Energy (BDE)
In many of the most crucial synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, the initial, often rate-determining step, is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)).[1][2] This step involves the cleavage of the carbon-halogen (C-X) bond. The energy required for this cleavage is the Bond Dissociation Energy (BDE).
The C-Br bond is intrinsically weaker and thus has a lower BDE than the C-Cl bond.[1][3] This fundamental difference means that less energy is required to break the C-Br bond, leading to a lower activation energy and a faster rate of oxidative addition for bromo-substituted substrates compared to their chloro-analogues.[1]
| Bond | Approximate Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| Aryl-Cl | ~400 | Stronger bond, slower oxidative addition, requires more energy.[4][5] |
| Aryl-Br | ~335 | Weaker bond, faster oxidative addition, proceeds under milder conditions.[4][6] |
Electronic and Steric Influence of the Methoxy Group
The methoxy (-OCH₃) group exerts a powerful influence on the reactivity of the aromatic ring through two primary mechanisms:
-
Electronic Effects : The methoxy group is a strong π-electron-donating group through resonance (+R effect) and a weak σ-electron-withdrawing group through induction (-I effect). The resonance effect typically dominates, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[7][8] This increased electron density can slightly decelerate the oxidative addition step, which is favored on more electron-poor rings.[9]
-
Steric Effects : When positioned ortho to the halogen, the methoxy group can create significant steric hindrance.[10] This can impede the approach of the bulky palladium catalyst complex to the C-X bond, potentially slowing the reaction.[11][12] However, in some modern catalytic systems, severe steric hindrance has been shown to paradoxically accelerate activation through alternative single-electron pathways.[13][14]
Caption: Interplay of factors governing aryl halide reactivity.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern synthesis, and it is here that the reactivity differences between bromo- and chloro-methoxybenzoates are most pronounced. The general reactivity trend for aryl halides is overwhelmingly I > Br > OTf > Cl.[1][15]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds, is a prime example of this reactivity trend. Bromo-substituted methoxybenzoates are highly reliable substrates that typically react under mild conditions with standard palladium catalysts and ligands.[16] In contrast, their chloro-analogues are significantly less reactive and often require more specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes), higher temperatures, and longer reaction times to achieve comparable yields.[2][17]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
For the synthesis of arylamines, a critical motif in pharmaceuticals, the Buchwald-Hartwig amination is the premier method. The reactivity hierarchy observed in Suzuki couplings holds true here as well.[18][19] Bromo-methoxybenzoates couple efficiently with a wide range of amines under relatively standard conditions.[20] Chloro-methoxybenzoates are challenging substrates, necessitating the use of specialized, often proprietary, ligands designed to facilitate the difficult oxidative addition step.[19][21]
Comparative Performance in Cross-Coupling
| Parameter | Methyl 4-Bromo-2-methoxybenzoate | Methyl 4-Chloro-2-methoxybenzoate | Rationale |
| Reaction Type | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling | C-C Bond Formation |
| Typical Temp. | 80 - 100 °C | 100 - 120 °C | Higher energy needed for C-Cl bond cleavage.[22] |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | Slower rate of oxidative addition for the chloride.[16][22] |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄) | Advanced (e.g., Pd₂(dba)₃ + SPhos) | Chloroarenes require more active, electron-rich ligands.[1][2] |
| Typical Yield | High (85 - 98%) | Moderate to High (60 - 90%) | Inherent reactivity difference. |
| Reaction Type | Buchwald-Hartwig Amination | Buchwald-Hartwig Amination | C-N Bond Formation |
| Typical Temp. | 90 - 110 °C | 110 - 130 °C | C-Cl activation is more demanding.[18][21] |
| Reaction Time | 4 - 16 hours | 18 - 36 hours | Reflects the slower catalytic turnover. |
| Catalyst System | Standard (e.g., Pd₂(dba)₃ + BINAP) | Advanced (e.g., G3-XPhos Precatalyst) | Specialized ligands are often mandatory for good yields.[19] |
| Typical Yield | High (80 - 95%) | Variable (50 - 85%) | Highly dependent on amine and catalyst choice. |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
It is crucial for the synthetic chemist to recognize that not all substitution reactions follow the trend set by cross-coupling. In Nucleophilic Aromatic Substitution (SNAr), the reactivity order of halogens is often inverted: F > Cl > Br > I.[23][24]
The mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex intermediate.[23][25] The rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate through its inductive effect.[24] The C-X bond is broken in a subsequent, fast step, so its BDE is not kinetically relevant.
However, SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by incorporating strongly electron-withdrawing groups (e.g., -NO₂) at the ortho or para positions.[25][26] The electron-donating methoxy group strongly disfavors this reaction pathway. Therefore, SNAr is generally not a viable strategy for bromo- or chloro-substituted methoxybenzoates unless other powerful electron-withdrawing groups are present on the ring.
Experimental Protocols
The following protocols are provided as validated, representative examples for researchers.
Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-4-methoxybenzoate
This protocol details a standard, reliable method for C-C bond formation.
Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromo-4-methoxybenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add degassed toluene and water (e.g., in a 4:1 or 5:1 ratio) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated aqueous sodium chloride (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol: Buchwald-Hartwig Amination of Methyl 4-chloro-2-methoxybenzoate
This protocol illustrates the more demanding conditions required for a less reactive chloro-arene.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube, add methyl 4-chloro-2-methoxybenzoate (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a palladium precatalyst/ligand system (e.g., G3-XPhos precatalyst, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum cap, and evacuate and backfill with argon gas three times.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane or toluene via syringe.
-
Reaction: Place the sealed tube in a preheated aluminum heating block at 110 °C and stir for 12-24 hours.
-
Monitoring: Periodically and carefully monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Isolation & Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Conclusion and Strategic Recommendations
The choice between a bromo- or chloro-substituted methoxybenzoate is a strategic balance between reactivity, cost, and process development time.
-
Bromo-Substituted Methoxybenzoates are the substrates of choice for rapid, reliable synthesis, especially in a research and development setting. Their high reactivity allows for milder conditions, shorter reaction times, broader substrate scope, and a higher probability of success with standard catalytic systems.[1][22]
-
Chloro-Substituted Methoxybenzoates represent a more economical option, a critical consideration for large-scale synthesis.[1] However, their use comes at the cost of increased process development. Success is contingent upon identifying a highly active, specialized catalyst system and optimizing for more forcing reaction conditions, which may limit functional group tolerance.[2][17]
For drug development professionals and scientists working on tight timelines, the superior and more predictable reactivity of bromides often justifies their higher initial cost. For process chemists aiming for commercial-scale production, the economic advantage of chlorides provides a strong incentive to invest the necessary resources to develop a robust and efficient protocol. The continuous evolution of catalyst technology continues to narrow the reactivity gap, making chloro-arenes increasingly viable partners in complex synthesis.[1]
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A Comparative Guide to the Synthesis of Methyl 4-bromo-2-methoxybenzoate for Researchers and Drug Development Professionals
Methyl 4-bromo-2-methoxybenzoate (CAS 139102-34-4) is a valuable building block in organic synthesis, prized for its specific substitution pattern on the benzene ring which allows for further functionalization in the development of complex molecules.[1][2] Its synthesis is a critical step in the production of various bioactive compounds. This guide will dissect the two most common approaches to its preparation, providing a comprehensive technical overview for laboratory and process chemists.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Esterification of 4-bromo-2-methoxybenzoic acid | Route 2: Bromination of methyl 2-methoxybenzoate |
| Starting Material Cost | Higher | Lower |
| Reagent Cost | Lower (acid catalyst) | Higher (brominating agent) |
| Selectivity | High (single product) | Potentially low (mixture of isomers) |
| Key Challenge | Availability and cost of starting material | Achieving high para-selectivity |
| Safety Concerns | Handling of strong acids (e.g., H₂SO₄) | Handling of corrosive and toxic bromine or N-bromosuccinimide |
| Scalability | Generally straightforward | Can be challenging due to selectivity issues and handling of hazardous reagents |
| Environmental Impact | Use of strong acids requires neutralization | Generation of brominated waste products[3][4] |
Route 1: Esterification of 4-bromo-2-methoxybenzoic acid
This classical approach involves the direct conversion of 4-bromo-2-methoxybenzoic acid to its corresponding methyl ester. The most common method for this transformation is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5]
Chemical Rationale and Mechanistic Insight
The Fischer esterification is an equilibrium-driven process.[6] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack by the weakly nucleophilic methanol. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. To drive the equilibrium towards the product, a large excess of methanol is typically used, and in some cases, water is removed as it is formed.
Experimental Protocol: Fischer Esterification
-
Materials:
-
4-bromo-2-methoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
-
-
Expected Yield: Based on analogous procedures for similar substrates, yields for this reaction are typically in the range of 85-95%.[7]
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Route 2: Electrophilic Bromination of Methyl 2-methoxybenzoate
This synthetic strategy begins with the more readily available and less expensive starting material, methyl 2-methoxybenzoate. The key transformation is the electrophilic aromatic substitution to introduce a bromine atom onto the benzene ring.
Chemical Rationale and Regioselectivity
The regiochemical outcome of this reaction is governed by the directing effects of the two substituents on the aromatic ring: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).
-
The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-
The methyl ester group is a deactivating, meta-directing group due to its electron-withdrawing nature.
Given these competing effects, the bromination of methyl 2-methoxybenzoate is expected to yield a mixture of products, with substitution occurring at the positions activated by the methoxy group (positions 4 and 6) and to a lesser extent at the position meta to the ester (position 5). The desired product is the 4-bromo isomer. Achieving high selectivity for the para-position can be challenging.
Experimental Protocol: Selective Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is often preferred over liquid bromine as a brominating agent due to its solid nature, which makes it safer and easier to handle.[8] For electron-rich aromatic compounds, the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) can enhance para-selectivity.[9]
-
Materials:
-
Methyl 2-methoxybenzoate
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask protected from light, dissolve methyl 2-methoxybenzoate (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining NBS or bromine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 4-bromo isomer from other isomers and unreacted starting material.
-
-
Expected Yield: The yield of the desired 4-bromo isomer can vary significantly depending on the reaction conditions and the success of the purification. Achieving high yields of the pure para-isomer can be a significant challenge of this route.
Caption: Workflow for the synthesis of this compound via Electrophilic Bromination.
Comparative Analysis
Cost
-
Route 1: The starting material, 4-bromo-2-methoxybenzoic acid, is significantly more expensive than methyl 2-methoxybenzoate. However, the other reagents (methanol and sulfuric acid) are inexpensive commodity chemicals.
-
Route 2: Methyl 2-methoxybenzoate is a relatively inexpensive starting material.[1] However, the brominating agent, N-bromosuccinimide, is more costly than basic acids.[10][11][12][13] The price of elemental bromine can fluctuate but is generally in the range of several hundred dollars per kilogram for high purity.[14][15][16][17][18]
Safety and Handling
-
Route 1: The primary hazard is the handling of concentrated sulfuric acid, which is highly corrosive. Standard laboratory safety protocols for handling strong acids should be strictly followed.
-
Route 2: Bromine is a highly toxic, corrosive, and volatile liquid that requires handling in a well-ventilated fume hood with appropriate personal protective equipment.[19] N-bromosuccinimide is a safer alternative, but it is still an irritant and should be handled with care.[9]
Scalability and Purity
-
Route 1: Fischer esterification is a robust and well-understood reaction that is generally scalable. The reaction typically proceeds to high conversion, and the product can often be purified by recrystallization, which is a scalable and cost-effective purification method. This route offers high selectivity, leading to a single product and simplifying purification.
-
Route 2: The scalability of the bromination route is hampered by the potential for the formation of multiple isomers. Large-scale chromatographic separation of isomers can be expensive and time-consuming. The handling of large quantities of bromine or NBS also presents significant safety challenges on an industrial scale.
Environmental Impact
-
Route 1: The main environmental consideration is the use of a strong acid catalyst, which requires neutralization during the work-up, generating salt waste. The use of excess methanol also requires recovery or disposal.
-
Route 2: Bromination reactions can generate hazardous brominated waste products.[3][4] The use of organic solvents like DMF also has environmental implications.
Conclusion and Recommendation
For laboratory-scale synthesis where the primary goal is to obtain a pure sample of this compound with a high degree of certainty, Route 1 (Esterification of 4-bromo-2-methoxybenzoic acid) is the recommended approach. The higher cost of the starting material is offset by the high selectivity, straightforward purification, and predictable high yields.
Route 2 (Bromination of methyl 2-methoxybenzoate) may be considered if the starting material for Route 1 is unavailable or prohibitively expensive. However, researchers must be prepared to address the challenges of regioselectivity and the need for careful purification to isolate the desired 4-bromo isomer. This route may be more suitable for exploratory studies where a mixture of isomers can be tolerated or for research groups with expertise in optimizing selective bromination reactions.
For industrial-scale production, the choice between these routes would require a more detailed process development and economic analysis. While the lower cost of the starting material in Route 2 is attractive, the challenges associated with selectivity, purification, and safety at scale may make Route 1 the more economically viable and reliable option in the long run.
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Please note that while links are provided, they may not always lead to the exact page of the cited information due to website structure changes. The core reference information remains valid.
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Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of Substituted Bromo-methoxybenzoates
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates is a cornerstone of safe and effective drug design. Substituted bromo-methoxybenzoates, a class of compounds frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs), present a significant analytical challenge due to the subtle structural differences between their positional isomers. The precise arrangement of the bromo and methoxy groups on the benzoate ring dramatically influences the molecule's physicochemical properties and, consequently, its biological activity and impurity profile. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the isomeric purity of these critical intermediates, supported by experimental data and protocols.
The Imperative of Isomeric Purity in Drug Development
The substitution pattern on an aromatic ring can lead to vastly different pharmacological and toxicological profiles.[1][2] For instance, the placement of a bromo or methoxy group can alter a molecule's ability to bind to its target receptor, affect its metabolic pathway, and potentially introduce toxicity. Regulatory bodies, such as the FDA and EMA, have stringent guidelines regarding the identification, qualification, and control of impurities in drug substances and products.[2][3][4] Therefore, robust and validated analytical methods are not merely a matter of quality control but a fundamental requirement for regulatory approval and patient safety.
A Comparative Analysis of Key Analytical Techniques
The separation and quantification of closely related isomers of substituted bromo-methoxybenzoates demand high-resolution analytical techniques. The most powerful and widely adopted methods in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers a unique set of advantages and is suited to different aspects of isomeric purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the most common and versatile technique for the analysis of non-volatile and thermally labile compounds like substituted bromo-methoxybenzoates.[5] The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality in Method Development: The choice of stationary phase and mobile phase composition is critical for achieving optimal separation. The subtle differences in polarity and hydrophobicity between isomers, dictated by the positions of the bromo and methoxy groups, govern their retention times. For example, isomers with more exposed polar groups will interact more strongly with the mobile phase and elute earlier. The addition of an acid (e.g., phosphoric acid, formic acid) to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to sharper peaks and improved reproducibility.[5][6]
Visualizing the HPLC Workflow:
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 4-bromo-2-methoxybenzoate
Introduction
Methyl 4-bromo-2-methoxybenzoate (MBMB) is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and concentration must be precisely controlled to ensure the safety and efficacy of the final products. Consequently, robust and reliable analytical methods are paramount for its quantification. This guide provides a comprehensive framework for the development, validation, and, most critically, the cross-validation of two common yet powerful analytical techniques for MBMB analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The principle of cross-validation is foundational to ensuring analytical data is consistent and reproducible, regardless of the method or laboratory.[1][2] As defined by the International Council for Harmonisation (ICH), cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose.[3] This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the underlying scientific rationale to empower effective decision-making in a regulated environment.
Understanding the Analyte: this compound
Before developing any analytical method, a thorough understanding of the analyte's physicochemical properties is essential.
Structure:
Key Properties:
-
Solubility: Soluble in toluene and likely soluble in other common organic solvents like methanol and acetonitrile, which is a critical factor for preparing standards and sample solutions for both HPLC and GC.[5][8]
The presence of a chromophore (the substituted benzene ring) makes MBMB suitable for UV detection in HPLC. Its volatility and thermal stability allow for analysis by GC.
The Imperative of Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The ICH Q2(R1) guideline is the globally recognized standard, outlining the necessary validation characteristics.[10][11][12][13] These parameters ensure the method is reliable, reproducible, and provides data that is fit for purpose.
The core validation parameters discussed in this guide include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11][13]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11][12]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.[11][12]
-
Accuracy: The closeness of test results to the true value.[11][12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] This includes repeatability (intra-assay precision) and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
Experimental Design: A Dual-Method Approach
This guide details the validation of two distinct methods and culminates in their cross-validation.
Protocol 1: HPLC-UV Method Development and Validation
Rationale for Method Choice: HPLC-UV is a workhorse in pharmaceutical analysis due to its versatility, robustness, and the suitability of MBMB's chemical structure for UV detection. A reversed-phase C18 column is chosen for its excellent retention and separation of moderately polar compounds like MBMB from potential non-polar or highly polar impurities.
Step-by-Step Protocol:
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (60:40 v/v). Scientist's Note: This starting ratio is based on the analyte's polarity. It should be optimized to achieve a retention time of 3-7 minutes with good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm. Scientist's Note: This should be confirmed by running a UV scan of a standard solution to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of MBMB reference standard and dissolve in 100 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Validation Experiments:
-
System Suitability: Before each run, inject a mid-concentration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2%.[14]
-
Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), and a standard solution. The blank should show no interfering peaks at the retention time of MBMB.
-
Linearity: Inject the series of working standards (at least five concentrations) in triplicate.[11] Plot the mean peak area against concentration and perform a linear regression.
-
Accuracy: Perform recovery studies by spiking a known amount of MBMB into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.[12]
-
Precision:
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Protocol 2: GC-MS Method Development and Validation
Rationale for Method Choice: GC-MS offers superior specificity due to its ability to separate compounds based on their volatility and identify them based on their unique mass fragmentation patterns.[15] It is an excellent confirmatory technique and can often achieve lower detection limits than HPLC-UV.
Step-by-Step Protocol:
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Scientist's Note: This is a versatile, low-polarity column suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 min.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (for higher sensitivity).
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
MS Mode: Scan mode (e.g., m/z 40-400) for method development and specificity, and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions of MBMB (e.g., m/z 244, 213, 185).
-
-
Preparation of Solutions:
-
Prepare stock and working standards as described for HPLC, but use a volatile solvent suitable for GC, such as Toluene or Ethyl Acetate.
-
-
Validation Experiments:
Data Analysis and Visualization
Validation Data Summary
All quantitative data from the validation studies should be summarized in clear, concise tables.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range (µg/mL) | 5 - 100 | 5 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate RSD) | ≤ 3.0% | 1.2% |
| LOQ (µg/mL) | Report Value | 1.5 µg/mL |
| LOD (µg/mL) | Report Value | 0.5 µg/mL |
Table 2: GC-MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.6% |
| Precision (Intermediate RSD) | ≤ 3.0% | 1.0% |
| LOQ (µg/mL) | Report Value | 0.2 µg/mL |
| LOD (µg/mL) | Report Value | 0.05 µg/mL |
Workflow Visualization
A clear workflow ensures a logical and efficient validation process.
Caption: Overall workflow for the cross-validation of HPLC-UV and GC-MS methods.
Protocol 3: The Cross-Validation Study
Once both methods are individually validated, they must be directly compared.
Objective: To demonstrate that the HPLC-UV and GC-MS methods produce comparable quantitative results for the analysis of this compound.
Step-by-Step Protocol:
-
Sample Selection: Prepare a minimum of 10 independent samples of MBMB. These samples should cover the validated range of the methods (e.g., spanning from low to high concentrations).
-
Analysis: Analyze each of the 10 samples using both the validated HPLC-UV method and the validated GC-MS method.
-
Data Compilation: Record the concentration values obtained for each sample from both methods.
Statistical Comparison: It is not sufficient to simply "eyeball" the data. A statistical comparison is required to objectively assess the agreement between the methods.[19] Using correlation coefficients alone is discouraged as it does not measure agreement.[20]
-
Paired t-test: This test determines if there is a statistically significant difference between the mean results of the two methods.[21][22] A p-value > 0.05 typically indicates no significant difference.
-
Bland-Altman Plot: This is a powerful graphical method to visualize the agreement between two quantitative measurement techniques.[21][23] It plots the difference between the two measurements for each sample against the average of the two measurements. This plot helps to identify any systematic bias or outliers.
Table 3: Cross-Validation Results and Statistical Analysis
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | Difference (HPLC - GCMS) | Average (HPLC, GCMS) |
|---|---|---|---|---|
| 1 | 10.5 | 10.3 | 0.2 | 10.4 |
| 2 | 24.8 | 25.1 | -0.3 | 24.95 |
| 3 | 49.5 | 49.9 | -0.4 | 49.7 |
| 4 | 75.2 | 74.8 | 0.4 | 75.0 |
| 5 | 98.9 | 99.5 | -0.6 | 99.2 |
| ... | ... | ... | ... | ... |
| Mean | X̄_HPLC | X̄_GCMS | Mean Difference (Bias) | |
| Std. Dev. | s_HPLC | s_GCMS | Std. Dev. of Differences | |
| Paired t-test (p-value) | p = 0.78 |
| Bland-Altman Limits of Agreement | | | -0.9 to +1.1 µg/mL | |
Relationship of Validation Parameters
The various validation parameters are interconnected and collectively ensure method reliability.
Caption: Interrelationship of core analytical validation parameters.
Senior Scientist Insights and Conclusion
Choosing the Right Method:
-
HPLC-UV is ideal for routine quality control analysis due to its simplicity, lower cost, and high throughput. It is perfectly suitable when the sample matrix is relatively clean and potential impurities are well-separated.
-
GC-MS should be the method of choice for confirmatory analysis, trace-level impurity identification, and when dealing with complex matrices where its superior specificity is required to avoid interference. Its lower limit of detection also makes it more suitable for quantifying trace amounts of MBMB.
The Value of Cross-Validation: Successfully cross-validating these two orthogonal methods provides an exceptionally high degree of confidence in the analytical results. It demonstrates that the measured values are independent of the analytical technique employed, thereby ensuring data integrity for regulatory submissions, process control, and product release. This process mitigates the risk of method-specific errors and confirms a comprehensive understanding of the analyte's behavior under different analytical conditions.
This guide has provided the strategic framework and detailed protocols for validating and cross-validating HPLC-UV and GC-MS methods for this compound. By grounding these procedures in the principles of ICH guidelines and sound statistical analysis, laboratories can ensure the generation of accurate, reliable, and defensible analytical data.
References
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Literature comparison of Methyl 4-bromo-2-methoxybenzoate reaction yields
An In-Depth Guide to the Cross-Coupling Reactions of Methyl 4-bromo-2-methoxybenzoate: A Comparative Literature Analysis of Reaction Yields
This compound is a highly versatile aromatic building block in modern organic synthesis. Its structure is characterized by an electron-rich benzene ring, courtesy of the ortho-methoxy group, a reactive bromine atom at the para-position, and a methyl ester functionality. This specific arrangement of functional groups presents both opportunities and challenges in synthetic chemistry, particularly in the context of transition-metal-catalyzed cross-coupling reactions. The electron-donating methoxy group enhances the electron density of the aromatic ring, which can influence the kinetics of key catalytic steps, while the methyl ester is susceptible to hydrolysis under certain basic conditions.
This guide provides a comparative analysis of various cross-coupling methodologies applied to this compound and structurally related substrates. We will delve into the mechanistic underpinnings of each reaction, present a curated collection of literature-reported yields, and offer detailed experimental protocols to empower researchers in drug development and materials science to make informed decisions for their synthetic strategies.
Section 1: Palladium-Catalyzed Carbon-Carbon Bond Formation
Palladium-catalyzed reactions are the cornerstone of modern synthesis for constructing C-C bonds. For a substrate like this compound, the choice of reaction depends on the desired coupling partner and functional group compatibility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used C-C cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.
Reaction Principle and Causality: The reaction is predicated on a catalytic cycle involving a Pd(0) species. The cycle's efficiency with an electron-rich aryl bromide, such as our topic substrate, is critically dependent on the oxidative addition step. This step is often the rate-limiting one and is significantly accelerated by the use of bulky, electron-rich phosphine ligands.[1][2] These ligands stabilize the electron-rich Pd(0) center and promote its insertion into the C-Br bond. The choice of base is also paramount; it must be strong enough to facilitate the transmetalation step by forming a more reactive boronate species, yet mild enough to prevent the hydrolysis of the methyl ester.[3]
Comparative Reaction Yields
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Naphthylboronic acid | Pd(acac)₂ / CataCXium A | K₂CO₃ | Anisole | 80 | 61 (carbonylative) | [4] |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 81 (on similar substrate) | [5] |
| 4-Methoxyphenylboronic acid | [PdCl₂(dppf)] | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 92 (on similar substrate) | [5] |
Representative Experimental Protocol: Carbonylative Suzuki-Miyaura Coupling [4]
This protocol describes the coupling of a related isomer, Methyl 2-bromo-4-methoxybenzoate, which provides valuable insights.
-
Reaction Setup: In a two-chamber system under an argon atmosphere, charge Chamber A with Methyl 2-bromo-4-methoxybenzoate (50 mg, 0.20 mmol), Pd(acac)₂ (3.5 mg, 5 mol%), and CataCXium A•HI (11 mg, 10 mol%).
-
Reagent Addition: Add 2-naphthylboronic acid (52 mg, 1.5 equiv, 0.30 mmol) and K₂CO₃ (70 mg, 3 equiv) dissolved in anisole.
-
Carbon Monoxide Source: Chamber B is prepared to release CO in a controlled manner (e.g., using a COgen reagent).
-
Reaction Conditions: Heat the combined reaction mixture at 80 °C for 20 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an appropriate solvent (e.g., EtOAc), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (pentane:EtOAc, 7:3) to yield the 2-aroylbenzoate derivative.
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes. This reaction is fundamental in the synthesis of conjugated systems for materials science and complex natural products.
Reaction Principle and Causality: This reaction uniquely employs a dual-catalyst system. A palladium catalyst drives the main cross-coupling cycle, similar to the Suzuki reaction, while a copper(I) co-catalyst is essential for activating the terminal alkyne.[6][7] The copper(I) salt reacts with the alkyne in the presence of an amine base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The amine base (e.g., triethylamine or diisopropylamine) is crucial as it serves both as a base to deprotonate the alkyne and as a solvent.
Comparative Reaction Yields
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | ~85-95 (typical) | General Protocol[6] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 87 (on iodo-analogue) | [8] |
| Propyne (in situ) | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT | High Yields Reported | [9] |
Representative Experimental Protocol: General Sonogashira Coupling [6][7]
-
Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).
-
Solvent and Reagents: Add anhydrous solvent (e.g., THF or Toluene) followed by the amine base (e.g., Et₃N, 2-3 equivalents).
-
Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equivalents) dropwise to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Dilute the filtrate with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Section 2: Palladium-Catalyzed Carbon-Heteroatom Bond Formation
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a vast array of aryl amines that are prevalent in pharmaceuticals and organic materials.[10]
Reaction Principle and Causality: The mechanism mirrors other palladium-catalyzed cross-couplings.[10] However, for substrates containing an ester, the choice of base is the most critical parameter. Strong alkoxide bases like sodium t-butoxide (NaOtBu), while common, can readily cause transesterification or hydrolysis of the methyl ester group.[3] Therefore, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are the preferred choice to preserve the ester functionality.[3] Similar to the Suzuki coupling, bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) are essential to facilitate the oxidative addition of the electron-rich aryl bromide and the subsequent reductive elimination.[3]
Comparative Reaction Yields
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Carbazole (Cz) | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 110 | 92 (on bromobenzene) | [11] |
| Diphenylamine (DPA) | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 110 | 85 (on bromobenzene) | [11] |
| Phenoxazine (PXZ) | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 110 | 75 (on bromobenzene) | [11] |
| General Amines | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | Good to Excellent | [3] |
Representative Experimental Protocol: Amination of an Ester-Containing Aryl Bromide [3]
-
Reaction Setup: In an oven-dried vial under an inert atmosphere, combine the aryl bromide (e.g., Ethyl 2-bromo-4-methoxybenzoate, 1.0 mmol), the amine (1.2 mmol), the phosphine ligand (e.g., XPhos, 1-5 mol%), the palladium source (e.g., Pd₂(dba)₃, 0.5-2.5 mol%), and the base (K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., tert-butanol or toluene).
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours, or until completion is confirmed by analytical methods.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the product via flash chromatography.
Section 3: Other Notable Cross-Coupling Reactions
While Suzuki and Buchwald-Hartwig reactions are often the first choice, other methodologies offer unique advantages for specific transformations.
Comparative Overview of Other Methodologies
| Reaction Type | Bond Formed | Coupling Partner | Key Features & Considerations | Typical Yield Range |
| Heck Coupling | C(sp²)-C(sp²) (vinyl) | Alkenes | Forms vinylated arenes; regioselectivity can be an issue.[12][13] Tolerant of many functional groups. | 40-100%[14] |
| Negishi Coupling | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Organozinc reagents | Highly reactive organometallic partner allows for milder conditions.[15] Preparation of organozinc reagents can be challenging. | >90%[15][16] |
| Stille Coupling | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Organotin reagents | Broad scope and high functional group tolerance.[17][18] Major drawback is the high toxicity of organotin compounds.[18] | 70-99%[19] |
| Ullmann Condensation | C-O, C-N, C-S | Alcohols, Amines, Thiols | Copper-catalyzed alternative to Buchwald-Hartwig.[20] Often requires higher temperatures and polar aprotic solvents.[20][21] | 50-90% |
Section 4: Summary and Strategic Outlook
The functionalization of this compound via cross-coupling reactions is a well-established and powerful strategy for the synthesis of complex molecules. The choice of the optimal reaction is a multifactorial decision guided by the target structure, functional group tolerance, and practical considerations such as reagent toxicity and cost.
-
For C-C bond formation, the Suzuki-Miyaura coupling remains the most practical and versatile method due to the stability and commercial availability of a vast library of boronic acids.
-
For C-N bond formation, the Buchwald-Hartwig amination is the state-of-the-art. The critical parameter for ester-containing substrates is the use of a mild inorganic base like K₃PO₄ or Cs₂CO₃ to prevent hydrolysis.
-
For C-C(sp) bond formation, the Sonogashira coupling is unparalleled, providing direct access to aryl-alkyne structures.
-
Alternative methods like Negishi and Stille couplings can offer higher reactivity and yields in specific cases but come with the challenges of preparing or handling the requisite organometallic reagents. The Ullmann condensation provides a valuable, albeit often harsher, copper-catalyzed alternative for C-O and C-N bond formation.
By understanding the mechanistic principles and carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively leverage these powerful reactions to achieve high yields and build molecular complexity from the versatile this compound scaffold.
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- Electron rich, bulky ligands used in cross‐coupling reactions.
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- Cross-Coupling of Aromatic Bromides with Allylic Silanol
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society - ACS Public
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Comparison of Methyl 4-bromo-2-methoxybenzoate with other aryl halides in cross-coupling
An In-Depth Comparative Guide to the Reactivity of Methyl 4-bromo-2-methoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Within the arsenal of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of complex molecular architectures. The choice of the aryl halide is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process viability. This guide provides an in-depth, data-supported comparison of this compound with other common aryl halides, offering field-proven insights to inform rational substrate selection.
The Foundational Principle: Understanding Aryl Halide Reactivity
The efficacy of an aryl halide in a cross-coupling reaction is predominantly governed by its ability to undergo oxidative addition to a low-valent palladium(0) complex. This step is often the rate-determining stage of the catalytic cycle. The general reactivity trend is directly correlated to the carbon-halogen (C-X) bond dissociation energy: the weaker the bond, the faster the reaction.[1]
This principle establishes a fundamental hierarchy of reactivity:
Ar-I > Ar-OTf ≈ Ar-Br > Ar-Cl > Ar-F [2][3]
-
Aryl Iodides (Ar-I): Possessing the weakest C-I bond, they are the most reactive substrates, often enabling reactions under mild conditions with a broad range of catalysts. However, their higher cost, lower stability, and potential to form inhibitory palladium-iodide complexes in certain reactions like the Buchwald-Hartwig amination can be drawbacks.[4][5]
-
Aryl Bromides (Ar-Br): Representing a versatile "sweet spot," aryl bromides offer a robust balance of reactivity, stability, and cost-effectiveness. They are generally more reactive than aryl chlorides, allowing for successful couplings without the extreme conditions sometimes required for their chloro-analogs.[6]
-
Aryl Chlorides (Ar-Cl): Due to the strong C-Cl bond, these substrates are the least reactive of the common halides.[1] Their use historically required harsh conditions, though the development of specialized, highly active catalyst systems featuring bulky, electron-rich phosphine ligands has significantly broadened their applicability.[7] Their low cost and wide commercial availability make them highly attractive for large-scale synthesis.
-
Aryl Triflates (Ar-OTf): These are not halides but are common electrophiles in cross-coupling. Their reactivity is generally comparable to or slightly less than aryl bromides.[4]
A Deep Dive into this compound
To understand the specific behavior of this compound, we must dissect the electronic and steric contributions of its substituents, as these factors modulate the inherent reactivity of the C-Br bond.
Chemical Structure:
-
IUPAC Name: this compound[8]
-
CAS Number: 139102-34-4
-
Molecular Formula: C₉H₉BrO₃
Electronic Effects: The reactivity of the aryl ring is influenced by a push-pull system:
-
2-Methoxy Group (-OCH₃): This ortho-positioned group is electron-donating through resonance (+R effect) but electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing the electron density of the aromatic ring. This enrichment can slow the rate of oxidative addition, as the process is favored by a more electrophilic (electron-poor) aryl halide.[9][10]
-
4-Carbomethoxy Group (-CO₂CH₃): This para-positioned ester is a moderate electron-withdrawing group (-R and -I effects). It decreases the electron density on the ring, making the carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[11][12]
The net electronic character is a fine balance. The activating effect of the electron-withdrawing ester partially counteracts the deactivating effect of the electron-donating methoxy group.
Steric Effects:
-
The 2-Methoxy Group also imparts significant steric hindrance around the C-Br bond.[11] This bulk can impede the approach of the palladium catalyst, potentially slowing the rate of oxidative addition. This effect often necessitates the use of palladium catalysts supported by bulky ligands, which can promote the formation of the catalytically active, low-coordinate palladium species required for the reaction.[13]
Comparative Performance in Key Cross-Coupling Reactions
The unique structural features of this compound lead to nuanced behavior across different reaction types.
| Aryl Halide | General Reactivity | Key Electronic/Steric Features | Expected Performance in Suzuki-Miyaura | Expected Performance in Heck | Expected Performance in Buchwald-Hartwig |
| Iodobenzene | Very High | Electronically neutral | Excellent yields, mild conditions. | High reactivity. | Highly reactive, but potential for catalyst inhibition by iodide.[4][5] |
| Bromobenzene | High | Electronically neutral | Good, reliable standard. | Good standard, often requires higher temps than iodide. | Excellent, often the preferred halide to avoid iodide inhibition.[4] |
| Chlorobenzene | Low | Electronically neutral | Challenging; requires specialized, bulky ligands and often higher temperatures.[1] | Very challenging; requires highly active catalyst systems. | Difficult; requires advanced, sterically demanding ligands.[7] |
| 4-Bromoacetophenone | Very High | Strongly electron-withdrawing (-COCH₃) | Excellent reactivity due to the activating EWG. | Excellent reactivity, as electron-poor halides are favored.[9][10] | Excellent reactivity. |
| This compound | Moderate | Opposing electronic effects; Steric hindrance from ortho -OCH₃. | Good, but may require more forcing conditions or specialized bulky ligands compared to unhindered aryl bromides to overcome steric effects.[14] | Moderate; activating ester is beneficial, but deactivating/hindering methoxy is detrimental. | Good to Excellent; as a bromide, it avoids iodide inhibition issues while being significantly more reactive than the corresponding chloride. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Trustworthy protocols are self-validating. This procedure for the Suzuki-Miyaura coupling of this compound includes explanations for the choice of reagents, reflecting a deep understanding of the underlying mechanism.
Reaction: Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)[15]
-
Toluene/Water (4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground K₂CO₃ (2.0 equiv).
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and the SPhos ligand (4 mol%) in a small amount of the toluene. Stir for 10-15 minutes.
-
Rationale: SPhos is a bulky, electron-rich phosphine ligand. Its steric bulk facilitates the reductive elimination step and helps stabilize the active monoligated Pd(0) species, which is effective at overcoming the steric hindrance of the ortho-methoxy group. The pre-formation ensures a homogeneous and active catalyst solution.
-
-
Reaction Assembly: Add the toluene portion of the solvent to the Schlenk flask containing the solids, followed by the catalyst solution, and finally the water.
-
Rationale: The biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic components, while the aqueous phase dissolves the inorganic base (K₂CO₃). The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[16]
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Rationale: Heating provides the necessary activation energy. Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Mechanism: The Palladium Cross-Coupling Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing cross-coupling reactions. The following diagram illustrates the key steps common to many palladium-catalyzed processes.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a moderately reactive aryl halide whose performance in cross-coupling is a sophisticated interplay of electronic activation, electronic deactivation, and steric hindrance. It stands as a valuable substrate that offers a compromise between the high reactivity and potential instability of aryl iodides and the challenging nature of aryl chlorides. Its successful application often benefits from the use of modern, bulky phosphine ligands capable of overcoming the steric impediment of the ortho-methoxy group. This guide provides the foundational knowledge for researchers to rationally incorporate this and similar substituted aryl halides into their synthetic strategies, enabling the efficient construction of complex molecules.
References
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- Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate.
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- Chapter 4. Cross-coupling reactions of arylmetallic reagents with aryl halides and sulfonates.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers
- Methyl 4-bromo-2-methoxybenzo
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- Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides | Organic Letters.
- Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry.
- comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?
- B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University.
- Methyl 4-bromo-2-methoxybenzo
- This compound | C9H9BrO3 | CID 15128242.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-2-methoxybenzoate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial application to their ultimate disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 4-bromo-2-methoxybenzoate (CAS No. 139102-34-4), ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.
Understanding the Compound: Hazard Profile and Characteristics
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. This knowledge informs the risk assessment and dictates the necessary safety precautions.
This compound is a halogenated organic compound.[1] Its hazard profile, as outlined in safety data sheets (SDS), indicates that it is acutely toxic if swallowed.[1][2] Ingestion can be fatal, and immediate medical attention is required in case of exposure.[3][4] The compound is also known to cause skin and eye irritation.[5][6]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 139102-34-4 | [1] |
| Molecular Formula | C9H9BrO3 | [2] |
| Molecular Weight | 245.07 g/mol | [1][2] |
| Appearance | Low-melting solid | [1] |
| Melting Point | 33 °C | [1] |
| Boiling Point | 100-108 °C at 0.01 mmHg | [1] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3) | [1][2] |
| Hazard Statements | H301: Toxic if swallowed | [1][2] |
| Signal Word | Danger | [1] |
The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical piece of information for waste segregation, as specific disposal regulations apply to this class of chemicals.[7][8][9][10]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed a waste product. The following workflow ensures that the disposal process is handled safely and in accordance with regulatory standards.
Caption: Disposal workflow for this compound.
Step 1: Waste Identification and Characterization
The first crucial step is to identify this compound as a hazardous waste. This determination is based on its toxic properties and its classification as a halogenated organic compound.[1][2] Under the Resource Conservation and Recovery Act (RCRA), chemical wastes are regulated to ensure they are managed in an environmentally sound manner.[11]
Step 2: Segregation of Waste Streams
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[12]
-
Halogenated vs. Non-Halogenated Waste : this compound waste must be collected in a container specifically designated for halogenated organic waste .[10][13] It should never be mixed with non-halogenated solvents like acetone, ethanol, or hexane.[10] Mixing these waste streams can complicate the disposal process and increase costs.[10]
-
Incompatible Materials : Keep this waste stream separate from acids, bases, and strong oxidizing agents.[12]
Step 3: Proper Containerization
The choice of waste container is vital for safety and compliance.
-
Material Compatibility : Use a container that is chemically resistant to this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for any chemical waste that could be corrosive.[11] The original container can be used if it is in good condition.[12]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste ".[14][15] The label must also identify the contents, including the full chemical name: "this compound".[13] It is also good practice to include the hazard characteristics (e.g., "Toxic").[15]
-
Closure : The container must be kept tightly closed except when adding waste.[12][13] This is to prevent the release of vapors and to avoid spills.
Step 4: Accumulation and Storage
Designated storage areas are essential for the safe management of hazardous waste within a laboratory.
-
Satellite Accumulation Areas (SAAs) : Hazardous waste should be stored in a designated SAA at or near the point of generation.[12][14] The SAA must be under the direct supervision of laboratory personnel.[11]
-
Storage Limits : While regulations on storage duration and quantity can vary, it is a best practice to arrange for regular waste pick-ups to avoid excessive accumulation.[14]
-
Secondary Containment : All liquid hazardous waste containers must be placed in secondary containment, such as a tray or tub, that can hold at least the volume of the largest container.[12]
Emergency Procedures: Managing Spills
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's environmental health and safety (EHS) office.
-
Personal Protective Equipment (PPE) : Before attempting to clean up a small spill, don the appropriate PPE, including:
-
Safety goggles and a face shield
-
Chemical-resistant gloves
-
A lab coat
-
A respirator with appropriate cartridges if there is an inhalation risk[1]
-
-
Containment and Cleanup :
-
For solid material, carefully sweep it up and place it into a labeled waste container.[16]
-
For liquid material (as it is a low-melting solid), absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[3][4]
-
Do not use combustible materials like paper towels to absorb flammable solvents.
-
Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container.
-
-
Decontamination : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your supervisor and EHS department, even if it is small.
Final Disposal: The Role of Professional Waste Management
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[16][17] These companies are equipped to handle and transport hazardous materials and will ensure that the waste is disposed of in a manner that complies with all federal, state, and local regulations.[11] Never attempt to dispose of this chemical down the drain or in the regular trash.[3][10]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically and ethically sound.
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- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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A Comprehensive Guide to the Safe Handling of Methyl 4-bromo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-bromo-2-methoxybenzoate is a valuable reagent in organic synthesis, frequently employed in the development of novel pharmaceutical compounds. However, its utility is matched by potential hazards that necessitate rigorous adherence to safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:
-
Acute Toxicity (Oral), Category 3 (H301): Toxic if swallowed. [1]
Some suppliers also indicate that it may cause skin and eye irritation.[2][3][4] The presence of a halogen (bromine) on the aromatic ring suggests that it should be handled with the care afforded to other halogenated aromatic compounds, which can present various toxicological risks.[5]
The primary routes of exposure are ingestion, skin contact, and eye contact. Inhalation of dust particles is also a potential risk, especially when handling the solid form. Therefore, our safety strategy is designed to create multiple barriers to prevent this compound from entering the body.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when working with this compound.[5] The following table summarizes the recommended PPE, with explanations for each selection.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against accidental splashes of solutions containing the compound and from airborne dust particles that can cause serious eye irritation.[5][6] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a chemically resistant lab coat, and closed-toe shoes.[5][6] | Prevents skin contact, which can lead to irritation.[2][4] Nitrile and Neoprene gloves offer good resistance to a range of organic solvents often used with this compound.[6][7] A lab coat provides a removable barrier to protect personal clothing and underlying skin from contamination.[8] |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5] | Minimizes the inhalation of fine dust particles or vapors, which may cause respiratory tract irritation.[4][5] Working in a fume hood is the preferred engineering control to contain the chemical at its source.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents. The following workflow provides a logical sequence for safely handling this compound.
Workflow for Safe Handling
Sources
- 1. This compound | C9H9BrO3 | CID 15128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 139102-34-4 this compound AKSci X2841 [aksci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
